molecular formula C9H18N2O2 B1522560 (S)-2-Aminomethyl-1-boc-azetidine CAS No. 1007873-90-6

(S)-2-Aminomethyl-1-boc-azetidine

Cat. No.: B1522560
CAS No.: 1007873-90-6
M. Wt: 186.25 g/mol
InChI Key: XTIGSUFOTRCYOO-ZETCQYMHSA-N
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Description

(S)-2-Aminomethyl-1-boc-azetidine is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIGSUFOTRCYOO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680172
Record name tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007873-90-6
Record name tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate
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Record name (S)-2-Aminomethyl-1-Boc-azetidine
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Foundational & Exploratory

A Technical Guide to the Synthesis of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional architecture offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates. Among the vast array of substituted azetidines, (S)-2-Aminomethyl-1-boc-azetidine stands out as a versatile chiral building block. The primary amine provides a key vector for further functionalization, while the Boc-protected nitrogen ensures compatibility with a wide range of synthetic transformations. This guide provides an in-depth exploration of the prevalent and field-proven synthetic routes to this valuable intermediate, offering not just protocols, but a rationale for the critical choices made at each synthetic juncture.

The Strategic Imperative: Precursor Synthesis of (S)-Azetidine-2-carboxylic Acid

The Central Intermediate: Crafting (S)-1-Boc-azetidine-2-carboxylic Acid

With (S)-azetidine-2-carboxylic acid in hand, the first critical step is the protection of the secondary amine. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this transformation due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.

The protection is typically achieved by reacting (S)-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide, in a mixed aqueous-organic solvent system. The base serves to deprotonate the amino group, enhancing its nucleophilicity for attack on the Boc anhydride.

Experimental Protocol: Synthesis of (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid
  • To a cooled (0 °C) solution of (S)-azetidine-2-carboxylic acid (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (1.05 eq) slowly.

  • To this solution, add di-tert-butyl dicarbonate (1.25 eq).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon reaction completion, remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and acidify to pH 3 with dilute hydrochloric acid.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the title compound as a white solid.

Divergent Pathways to the Target Amine: Amide vs. Nitrile Reduction

From the central intermediate, (S)-1-Boc-azetidine-2-carboxylic acid, two primary synthetic routes diverge, each culminating in the target primary amine. The choice between these pathways often depends on the available reagents, scalability, and tolerance of downstream functionalities.

  • Route A: Proceeds through the formation and subsequent reduction of (S)-1-Boc-azetidine-2-carboxamide.

  • Route B: Involves the conversion of the amide intermediate to (S)-1-Boc-azetidine-2-carbonitrile, followed by reduction.

The following sections will dissect each route, providing both the mechanistic rationale and practical considerations for their successful execution.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_core Core Synthesis cluster_routes Divergent Routes L-Aspartic_Acid L-Aspartic Acid S_Aze_Acid (S)-Azetidine-2- carboxylic Acid L-Aspartic_Acid->S_Aze_Acid Multi-step Boc_Aze_Acid (S)-1-Boc-azetidine-2- carboxylic Acid S_Aze_Acid->Boc_Aze_Acid Boc₂O, NaOH Amide (S)-1-Boc-azetidine-2- carboxamide Boc_Aze_Acid->Amide Amide Coupling (Route A) Nitrile (S)-1-Boc-azetidine-2- carbonitrile Amide->Nitrile Dehydration (Route B start) Final_Product (S)-2-Aminomethyl- 1-boc-azetidine Amide->Final_Product Reduction Nitrile->Final_Product Reduction

Caption: Overview of the synthetic strategy to this compound.

Route A: The Amide Reduction Pathway

This route is often favored for its more direct nature from the carboxylic acid. The key steps are the formation of the primary amide followed by its reduction.

Step A1: Amide Formation

The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common laboratory-scale approach involves the use of peptide coupling reagents.

Causality of Experimental Choice: Direct reaction of a carboxylic acid with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must be activated. Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) form a highly reactive O-acylisourea intermediate, which is readily attacked by an ammonia source (e.g., ammonium chloride with a non-nucleophilic base like diisopropylethylamine) to form the amide.[4]

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with ammonia.[3][4] This method is often high-yielding but may not be suitable for substrates with functional groups sensitive to the harsh conditions of acyl chloride formation.

Experimental Protocol: Amide Formation using EDC/HOBt
  • Dissolve (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C and add diisopropylethylamine (2.5 eq).

  • Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford the crude amide, which can be purified by column chromatography.

Step A2: Reduction of the Primary Amide

The reduction of the amide to the corresponding amine is a critical transformation. Strong hydride-donating reagents are typically required for this conversion.

Trustworthiness of the Protocol: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for the reduction of amides.[5] It operates by delivering a hydride to the carbonyl carbon, followed by coordination of the aluminum to the oxygen, ultimately leading to the cleavage of the C-O bond and formation of the amine.[6] However, LiAlH₄ is highly reactive and pyrophoric, requiring careful handling under strictly anhydrous conditions. It will also reduce other carbonyl-containing functional groups, such as esters.

A milder alternative is the use of borane (BH₃), often as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂).[7] Borane reagents are generally more chemoselective than LiAlH₄ and are known to effectively reduce amides. The initial product is an amine-borane complex, which must be cleaved, typically by acidic workup, to liberate the free amine.[7]

Experimental Protocol: LiAlH₄ Reduction of the Amide
  • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (S)-1-Boc-azetidine-2-carboxamide (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate in vacuo to yield the crude product, which can be purified by column chromatography.

Route B: The Nitrile Reduction Pathway

This two-step sequence from the amide offers an alternative approach that can be advantageous in certain contexts, particularly when specific reducing agents are preferred.

Step B1: Dehydration of the Amide to the Nitrile

The conversion of a primary amide to a nitrile is a dehydration reaction. A variety of dehydrating agents can accomplish this transformation.

Expertise in Reagent Selection: Trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like pyridine or triethylamine is a highly effective system for this dehydration.[8][9] The reaction proceeds by activation of the amide oxygen by the anhydride, followed by elimination of trifluoroacetic acid to form the nitrile. This method is generally fast and clean. Other reagents like phosphorus oxychloride (POCl₃) or cyanuric chloride can also be used, but may require higher temperatures.

Experimental Protocol: Dehydration of Amide to Nitrile
  • Dissolve (S)-1-Boc-azetidine-2-carboxamide (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

  • Add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude nitrile by column chromatography.

Step B2: Reduction of the Nitrile

The reduction of a nitrile to a primary amine is a common and reliable transformation. This can be achieved either by chemical reduction or, more commonly on an industrial scale, by catalytic hydrogenation.

Authoritative Grounding in Methodology:

  • Catalytic Hydrogenation: This is often the most economical and environmentally benign method.[10] Catalysts such as Raney® Nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are effective.[10] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. A specific study has demonstrated the successful reduction of nitriles in the presence of Boc-protected amino groups using palladium-activated Raney-Nickel, highlighting the compatibility of this method with the substrate.[11][12]

  • Chemical Reduction: LiAlH₄ is also highly effective for reducing nitriles to primary amines.[5] The mechanism involves two successive additions of hydride to the carbon-nitrogen triple bond. As with amide reduction, stringent anhydrous conditions are necessary.

Reduction_Comparison cluster_amide Route A: Amide Reduction cluster_nitrile Route B: Nitrile Reduction Amide (S)-1-Boc-azetidine-2- carboxamide Amine_A (S)-2-Aminomethyl- 1-boc-azetidine Amide->Amine_A LiAlH₄ or BH₃·THF Nitrile (S)-1-Boc-azetidine-2- carbonitrile Amine_B (S)-2-Aminomethyl- 1-boc-azetidine Nitrile->Amine_B H₂, Raney® Ni or LiAlH₄

Caption: Comparison of the final reduction step in Route A versus Route B.

Experimental Protocol: Catalytic Hydrogenation of the Nitrile
  • To a solution of (S)-1-Boc-azetidine-2-carbonitrile (1.0 eq) in methanol saturated with ammonia, add a slurry of Raney® Nickel (approx. 10-20% by weight) in methanol.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for hydrogen uptake and by TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent.

  • Concentrate the filtrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

Comparative Analysis of Synthesis Routes

The choice between Route A (amide reduction) and Route B (nitrile reduction) is a critical decision driven by several factors. The following table summarizes the key considerations for each pathway.

FeatureRoute A (Amide Reduction)Route B (Nitrile Reduction)Rationale & Field Insights
Number of Steps Fewer (2 steps from acid)More (3 steps from acid)Route A is more convergent. However, the additional step in Route B may be justified if it leads to a cleaner final product or avoids problematic reagents.
Key Reagents LiAlH₄ or BoranesTFAA, H₂/Raney® NiRoute A often relies on highly reactive and pyrophoric hydrides (LiAlH₄). Route B's hydrogenation step is generally considered safer and more scalable, a significant advantage in process development.
Scalability Moderate (LiAlH₄ handling can be challenging on a large scale)High (Catalytic hydrogenation is a well-established industrial process)For large-scale synthesis, the safety and operational simplicity of catalytic hydrogenation in Route B make it the preferred option.
Chemoselectivity LiAlH₄ is less chemoselective and will reduce other carbonyls. Boranes offer better selectivity.[7]Catalytic hydrogenation is generally chemoselective for the nitrile in the presence of the Boc group.[11]The Boc group is stable to catalytic hydrogenation but can be cleaved by strong Lewis acids that can be present in some hydride reductions.
Overall Yield Typically good, but can be impacted by quenching and workup of LiAlH₄ reactions.Often high-yielding across all three steps.While both routes can provide good yields, the purification after a LiAlH₄ reduction can sometimes be more complex, potentially lowering the isolated yield.

Conclusion

The synthesis of this compound is a well-trodden path in synthetic organic chemistry, offering multiple strategic approaches. The selection of a specific route is a nuanced decision that balances factors of step economy, reagent safety, scalability, and chemoselectivity. While the amide reduction pathway (Route A) offers a more direct conversion from the carboxylic acid, the nitrile reduction pathway (Route B), particularly utilizing catalytic hydrogenation, presents a more scalable and often safer alternative suitable for process chemistry environments. This guide has aimed to provide not only the "how" but also the "why," grounding each step in established chemical principles and field-proven experience to empower researchers in their synthesis of this valuable chiral building block.

References

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Sources

(S)-2-Aminomethyl-1-boc-azetidine: A Constrained Scaffold for Modulating Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Azetidine Moiety in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Small, saturated nitrogen-containing heterocycles have emerged as privileged scaffolds in this quest, with the azetidine ring system garnering significant attention.[1] (S)-2-Aminomethyl-1-boc-azetidine, a chiral four-membered ring structure, offers a unique conformational rigidity that allows for precise spatial orientation of substituents, thereby facilitating optimal interactions with biological targets.[2] This constrained geometry, a direct consequence of the inherent ring strain of approximately 25.4 kcal/mol, provides a distinct advantage over more flexible acyclic or larger ring systems by reducing the entropic penalty upon binding.[3] This technical guide provides a comprehensive overview of the role of the this compound building block in the design and mechanism of action of innovative therapeutic agents.

The Role of this compound in Modulating Drug Action: Case Studies

While this compound is a synthetic building block and does not possess an intrinsic mechanism of action, its incorporation into larger drug molecules profoundly influences their biological activity. The azetidine moiety can serve as a rigid scaffold, a pharmacophoric element, or a linker, significantly impacting the affinity and selectivity of the final compound for its target.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

The inhibition of dipeptidyl peptidase IV (DPP-IV) is a validated therapeutic strategy for the management of type 2 diabetes. DPP-IV inhibitors prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and improved glycemic control.[4] Azetidine-based compounds have emerged as potent DPP-IV inhibitors.

The this compound scaffold can be chemically modified to generate key intermediates for DPP-IV inhibitors, such as 2-cyanoazetidines. Interestingly, structure-activity relationship (SAR) studies have revealed that DPP-IV inhibition is not highly sensitive to the stereochemistry at the 2-position of the azetidine ring, with both (R)- and (S)-cyanoazetidines demonstrating comparable and potent inhibitory activity.[5][6] This suggests that the azetidine ring primarily acts as a rigid scaffold to correctly position the crucial nitrile "warhead" for interaction with the active site of the DPP-IV enzyme.

Mechanism of Action of Azetidine-based DPP-IV Inhibitors:

The nitrile group of the 2-cyanoazetidine moiety forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. The azetidine ring's constrained nature helps to orient the cyano group for optimal interaction with the enzyme's active site, contributing to the high binding affinity.[4]

Experimental Protocol: Synthesis of a 2-Cyanoazetidine Precursor

A potential synthetic route from a derivative of this compound to a 2-cyanoazetidine intermediate is outlined below. This protocol is a representative example and may require optimization for specific substrates.

  • Oxidation of the Aminomethyl Group: The primary amine of this compound can be oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation.

  • Formation of the Oxime: The resulting aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding oxime.

  • Dehydration to the Nitrile: The oxime is subsequently dehydrated to the nitrile using a dehydrating agent such as acetic anhydride, trifluoroacetic anhydride, or a Burgess reagent.

Visualization of the Synthetic Pathway:

G cluster_0 Synthesis of 2-Cyanoazetidine Intermediate A (S)-2-Aminomethyl- 1-boc-azetidine B Intermediate Aldehyde A->B Oxidation (e.g., PCC) C Intermediate Oxime B->C Hydroxylamine HCl D (S)-2-Cyano- 1-boc-azetidine C->D Dehydration (e.g., Ac2O) G cluster_1 Antibacterial Activity Evaluation Synthesis Synthesize Quinolone- Azetidine Conjugates MIC Determine Minimum Inhibitory Concentration (MIC) Synthesis->MIC Toxicity Evaluate Cytotoxicity (e.g., MTT assay) Synthesis->Toxicity MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR MBC->SAR

Caption: Workflow for the evaluation of the antibacterial activity of synthesized quinolone-azetidine conjugates.

Quantitative Data Summary:

Compound ClassTargetKey Structural FeaturePotency (Example)Citation
2-CyanoazetidinesDPP-IV2-Cyano group on azetidine ringIC50 < 100 nM[5]
7-AzetidinylquinolonesDNA Gyrase/Topoisomerase IVSpecific stereochemistry of substituentsImproved in vivo efficacy[6][7]

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound stands out as a valuable and versatile building block in the design of novel therapeutic agents. Its inherent conformational rigidity provides a powerful tool for medicinal chemists to fine-tune the spatial arrangement of pharmacophoric elements, leading to enhanced potency and selectivity. The case studies of DPP-IV inhibitors and quinolone antibacterial agents demonstrate the profound impact of the azetidine scaffold on the mechanism of action of the final drug candidates. As the quest for new and improved medicines continues, the strategic incorporation of constrained scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics.

References

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  • Shah, N. N., et al. (2022). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. MDPI. [Link]

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A Technical Guide to the Spectroscopic Characterization of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminomethyl-1-boc-azetidine is a chiral building block of significant interest in medicinal chemistry due to the prevalence of the azetidine motif in modern pharmaceuticals. Its small, strained ring system and defined stereochemistry offer unique conformational constraints that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document serves as a practical reference for researchers, offering detailed analysis of spectral features, standardized experimental protocols, and the underlying principles of spectroscopic characterization for this important synthetic intermediate.

Introduction: The Significance of this compound in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug design. Its incorporation into molecular architectures can impart favorable properties such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity when compared to more traditional carbocyclic or larger heterocyclic rings. The specific stereochemistry of this compound provides a chiral handle for the synthesis of enantiomerically pure compounds, which is a critical consideration in the development of safe and effective therapeutics. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the ring nitrogen, allowing for selective functionalization of the primary amine.

Accurate and unambiguous characterization of this building block is the foundation of any successful synthetic campaign. Spectroscopic techniques provide a powerful and non-destructive means to confirm the identity, purity, and structural integrity of this compound. This guide will delve into the nuances of its NMR, IR, and MS spectra, providing the necessary insights for researchers to confidently utilize this valuable molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the azetidine ring protons, the aminomethyl group, and the Boc protecting group. The data presented here is consistent with that reported in the supplementary information of a study by the Macmillan Group.[1]

Chemical Shift (δ ppm) Multiplicity Integration Assignment
3.87 – 3.78m1HC2-H
3.73 – 3.63m2HC4-H₂
3.40 – 3.26m2HC5-H₂
1.99 – 1.73m2HC3-H₂
1.46s9HC11, C12, C13-H₉ (Boc)

Interpretation of the ¹H NMR Spectrum:

  • Boc Group: The most prominent signal in the spectrum is a sharp singlet at approximately 1.46 ppm, integrating to nine protons. This is the characteristic signal for the nine equivalent methyl protons of the tert-butyl group in the Boc protecting group.[2]

  • Azetidine Ring Protons: The protons on the four-membered ring are diastereotopic and exhibit complex splitting patterns. The proton at the chiral center (C2-H) appears as a multiplet between 3.87 and 3.78 ppm. The two protons on C4 also appear as a multiplet in the region of 3.73 – 3.63 ppm. The protons on C3 are observed as a multiplet further upfield, between 1.99 and 1.73 ppm.

  • Aminomethyl Protons: The two protons of the aminomethyl group (C5-H₂) appear as a multiplet between 3.40 and 3.26 ppm. The broadness and multiplicity of this signal can be influenced by the rate of proton exchange of the adjacent NH₂ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Chemical Shift (δ ppm) Assignment
155.0C7 (Boc C=O)
79.3C10 (Boc C(CH₃)₃)
62.8C2
56.9C4
46.4C5
28.7C11, C12, C13 (Boc CH₃)
23.6C3

Interpretation of the ¹³C NMR Spectrum:

  • Boc Group: The carbonyl carbon of the Boc group (C7) is observed at approximately 155.0 ppm. The quaternary carbon of the tert-butyl group (C10) appears around 79.3 ppm, and the three equivalent methyl carbons (C11, C12, C13) resonate at approximately 28.7 ppm.[3]

  • Azetidine Ring Carbons: The carbon of the chiral center (C2) is found at 62.8 ppm. The C4 carbon appears at 56.9 ppm, and the C3 carbon is observed at 23.6 ppm.

  • Aminomethyl Carbon: The carbon of the aminomethyl group (C5) gives a signal at 46.4 ppm.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Transfer the solution to a clean, dry NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer. acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra with appropriate parameters. acq2->acq3 proc1 Apply Fourier transform to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift referencing the solvent peak. proc2->proc3 an1 Integrate the signals in the ¹H NMR spectrum. an2 Assign signals based on chemical shifts, multiplicities, and coupling constants. an1->an2

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3428N-H stretchPrimary amine (NH₂)
2971, 2872C-H stretchAlkane (CH₂, CH₃)
1692C=O stretchCarbamate (Boc)
1478, 1457C-H bendAlkane (CH₂, CH₃)
1397, 1366C-H bendtert-Butyl group
1251, 1169C-N stretchAmine/Carbamate

Interpretation of the IR Spectrum:

  • N-H Stretching: A broad absorption band around 3428 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amine (NH₂) group. Primary amines typically show two bands in this region due to symmetric and asymmetric stretching, although they can sometimes overlap or appear as a single broad peak.[4][5]

  • C-H Stretching: The sharp peaks at 2971 and 2872 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the azetidine ring and the Boc group.

  • C=O Stretching: A strong absorption band at 1692 cm⁻¹ is a key diagnostic peak for the carbonyl (C=O) group of the Boc carbamate.

  • C-H Bending: The absorptions at 1478 and 1457 cm⁻¹ correspond to the C-H bending (scissoring) vibrations of the methylene groups. The characteristic doublet at 1397 and 1366 cm⁻¹ is indicative of the tert-butyl group.

  • C-N Stretching: The bands in the 1251-1169 cm⁻¹ region are attributed to the C-N stretching vibrations of the amine and carbamate functionalities.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Place a small drop of the neat liquid sample on the ATR crystal. acq1 Acquire a background spectrum of the clean ATR crystal. acq2 Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). acq1->acq2 proc1 Perform background subtraction. proc2 Identify and label the major absorption bands. proc1->proc2 proc3 Correlate the observed bands with known functional group frequencies. proc2->proc3

Caption: Standard workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of this compound is 186.25 g/mol . In a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 187.26.

  • Major Fragment Ions: Boc-protected amines are known to undergo characteristic fragmentation in the mass spectrometer. The most common fragmentation pathways involve the loss of components of the Boc group.[6]

    • Loss of isobutylene (C₄H₈): A prominent fragment would be expected at m/z 131, corresponding to the loss of isobutylene (56 Da) from the [M+H]⁺ ion.

    • Loss of tert-butanol (C₄H₁₀O): Another possible fragmentation is the loss of tert-butanol (74 Da), leading to a fragment at m/z 113.

    • Loss of the entire Boc group (C₅H₉O₂): The loss of the entire Boc group (101 Da) would result in a fragment at m/z 86, corresponding to the protonated (S)-2-aminomethylazetidine.

    • tert-Butyl cation: A signal at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), is also highly likely.

MS_Fragmentation cluster_frags Predicted Fragments M [M+H]⁺ m/z = 187 frag1 [M+H - C₄H₈]⁺ m/z = 131 M->frag1 - C₄H₈ frag2 [M+H - C₅H₉O₂]⁺ m/z = 86 M->frag2 - Boc group frag3 [C(CH₃)₃]⁺ m/z = 57 M->frag3

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). acq1 Infuse the sample solution into the mass spectrometer (e.g., using ESI). acq2 Acquire the mass spectrum in full scan mode to identify the molecular ion. acq1->acq2 acq3 Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. acq2->acq3 proc1 Determine the m/z of the molecular ion and fragment ions. proc2 Propose fragmentation pathways consistent with the observed masses and the molecular structure. proc1->proc2

Caption: General workflow for mass spectrometry data acquisition and analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the characterization of this compound. The ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon and proton framework, while IR spectroscopy confirms the presence of key functional groups. Although experimental mass spectrometry data was not found, the predicted fragmentation pattern, based on established principles, offers a strong indication of the expected behavior of this compound under mass spectrometric analysis. By utilizing the information and protocols outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their synthetic endeavors and advancing the development of novel therapeutics.

References

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  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23-60. [Link]

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  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

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  • University of Colorado Boulder. IR: amines. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

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  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • Chemistry LibreTexts. Amine infrared spectra. [Link]

  • National Institutes of Health. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • National Institutes of Health. (2014). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

  • SciSpace. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. [Link]

  • Beilstein Journals. (2013). EXPERIMENTAL PROCEDURES. [Link]

  • PubChem. tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate. [Link]

  • University of California, Los Angeles. 13-C NMR Chemical Shift Table. [Link]

  • Acmec Biochemical. 325775-44-8[tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate]. [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. [Link]

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An In-Depth Technical Guide to (S)-2-Aminomethyl-1-boc-azetidine: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminomethyl-1-boc-azetidine, a chiral azetidine derivative, has emerged as a valuable building block in medicinal chemistry. Its rigid four-membered ring structure and the presence of a primary amine and a Boc-protected secondary amine offer unique conformational constraints and versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, analytical characterization, and applications in drug discovery, with a focus on practical, field-proven insights for researchers.

I. Core Compound Profile

Chemical Identity
  • Systematic Name: (S)-tert-butyl 2-(aminomethyl)azetidine-1-carboxylate

  • CAS Number: 1007873-90-6[1]

  • Molecular Formula: C₉H₁₈N₂O₂[1]

  • Molecular Weight: 186.25 g/mol [1]

Physicochemical Properties
PropertyValueSource
Appearance Colorless to pale yellow oil[2]
Purity Typically ≥95%[1]
Storage Temperature 2-8°C[2]
Structural Information

The structure of this compound is characterized by a stereocenter at the C2 position of the azetidine ring, leading to its chirality. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the ring nitrogen, preventing its participation in undesired reactions and allowing for selective manipulation of the primary amine.

Figure 1: Chemical structure of this compound.

II. Synthesis and Purification

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. While multiple synthetic routes to substituted azetidines exist, a common strategy involves the cyclization of a suitably protected amino alcohol derivative.

Conceptual Synthetic Pathway

A plausible and efficient synthesis starts from a chiral precursor, such as (S)-2-amino-3-hydroxypropanoic acid (isoserine), and involves the key steps of protection, activation of the hydroxyl group, and subsequent intramolecular cyclization.

G start Chiral Precursor ((S)-Isoserine derivative) step1 Protection of Amino Groups start->step1 step2 Hydroxyl Group Activation (e.g., Mesylation) step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Selective Deprotection step3->step4 product This compound step4->product

Figure 2: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Double Protection of (S)-Isoserine Methyl Ester

  • Suspend (S)-isoserine methyl ester hydrochloride in dichloromethane (DCM).

  • Add triethylamine (2.2 eq.) and di-tert-butyl dicarbonate (Boc)₂O (2.2 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up by washing with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to obtain the di-Boc protected intermediate.

Step 2: Reduction of the Ester

  • Dissolve the di-Boc protected ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add lithium borohydride (LiBH₄) (1.5 eq.) portion-wise.

  • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the protected amino alcohol.

Step 3: Mesylation and In-situ Cyclization

  • Dissolve the amino alcohol in DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise.

  • After 1 hour, add a solution of sodium hydride (NaH) (60% dispersion in mineral oil, 2.0 eq.) in THF and stir at room temperature for 12-18 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

Step 4: Selective Deprotection of the Exocyclic Amine

  • Dissolve the crude protected azetidine in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir at room temperature for 1-2 hours. The Boc group on the primary amine is more labile under these conditions.

  • Concentrate the reaction mixture in vacuo and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with DCM, dry the organic phase, and concentrate to yield the crude this compound.

Purification

Purification of the final product is typically achieved by column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking.

The fractions containing the pure product are identified by TLC, combined, and concentrated under reduced pressure to afford this compound as an oil.

III. Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protector.

    • δ 1.90-2.10 (m, 2H): Protons at the C3 position of the azetidine ring.

    • δ 2.80-3.00 (m, 2H): Protons of the exocyclic CH₂-NH₂ group.

    • δ 3.60-3.80 (m, 1H): Proton at the C2 position of the azetidine ring.

    • δ 3.90-4.10 (m, 2H): Protons at the C4 position of the azetidine ring.

    • Amine protons (NH₂): Often appear as a broad singlet and its chemical shift can vary with concentration and solvent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 28.5: Carbons of the methyl groups of the Boc protector.

    • δ 45.0: Carbon of the exocyclic CH₂-NH₂ group.

    • δ 50.0: Carbon at the C4 position of the azetidine ring.

    • δ 58.0: Carbon at the C2 position of the azetidine ring.

    • δ 80.0: Quaternary carbon of the Boc group.

    • δ 156.0: Carbonyl carbon of the Boc group.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the compound.

Illustrative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane and an alcohol such as isopropanol or ethanol. A typical starting point is a 90:10 (v/v) mixture of hexane and isopropanol.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound or a suitable derivative absorbs (e.g., 210 nm).

  • Sample Preparation: The compound may need to be derivatized with a UV-active agent (e.g., benzoyl chloride) to enhance detection.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z 187.14.

IV. Applications in Drug Discovery

The rigid azetidine scaffold of this compound makes it an attractive component for introducing conformational constraint into drug candidates, which can lead to improved potency and selectivity. The primary amine provides a key point for diversification and attachment to other molecular fragments.

Case Study: Histamine H₃ Receptor Ligands

A notable application of this compound is in the synthesis of potent and selective histamine H₃ receptor ligands.[3][4] The azetidine moiety can serve as a key structural element in these compounds, which are being investigated for the treatment of various central nervous system disorders.

G start This compound step1 Coupling with a Pharmacophore Fragment start->step1 step2 Further Synthetic Modifications step1->step2 step3 Boc Deprotection step2->step3 product Final Histamine H3 Receptor Ligand step3->product

Figure 3: General synthetic scheme for the utilization of this compound in the synthesis of drug candidates.

The synthesis typically involves coupling the primary amine of this compound with a suitable electrophilic partner, followed by further synthetic transformations and eventual deprotection of the Boc group if required for biological activity.

V. Reactivity and Handling

Chemical Reactivity
  • Primary Amine: The exocyclic primary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, reductive amination, and sulfonylation.

  • Boc-Protected Amine: The Boc group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with TFA or HCl).[2][5][6][7][8]

  • Azetidine Ring: The four-membered ring is susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under harsh acidic or reductive conditions, due to its inherent ring strain.

Safe Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids (except for controlled deprotection).

  • Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[2]

VI. Conclusion

This compound is a valuable and versatile chiral building block for drug discovery. Its unique structural features and predictable reactivity make it a powerful tool for the synthesis of novel and complex bioactive molecules. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in research and development.

VII. Suppliers

This compound is commercially available from various suppliers, including:

  • AK Scientific[1]

  • Sigma-Aldrich (Merck)[2]

  • Apollo Scientific[9]

  • ChemicalBook

References

  • Google Patents. (n.d.). US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives.
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Google Patents. (n.d.). US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Retrieved from [Link]

  • HETEROCYCLES. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Aminomethyl-1-boc-azetidine, a chiral four-membered heterocyclic compound, has emerged as a cornerstone in modern medicinal chemistry. Its rigid azetidine core, coupled with a strategically placed primary amine and a versatile Boc-protecting group, offers a unique three-dimensional scaffold that has proven invaluable in the design of novel therapeutics. This in-depth technical guide chronicles the discovery and historical development of this significant building block, providing a comprehensive overview of its initial synthesis, the evolution of synthetic strategies, and its subsequent impact on drug discovery. Tailored for researchers, scientists, and drug development professionals, this guide elucidates the causal-driven insights behind its synthesis and application, underscoring its importance as a privileged structure in the pharmaceutical sciences.

Introduction: The Rise of Strained Rings in Drug Design

The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has garnered considerable attention in contemporary drug discovery. The inherent ring strain of the azetidine core imparts a defined conformational rigidity, a desirable trait for optimizing ligand-receptor interactions and improving pharmacokinetic profiles. This constrained geometry allows for precise spatial orientation of substituents, enabling medicinal chemists to fine-tune the pharmacological properties of drug candidates. The introduction of the this compound scaffold provided a readily accessible and stereochemically defined building block, accelerating the exploration of this valuable chemical space.

The Genesis: First Disclosed Synthesis of this compound

The first documented synthesis of this compound is detailed in the international patent application WO2008/020405 A2. This seminal disclosure laid the groundwork for the widespread adoption of this chiral building block in numerous drug discovery programs. The synthetic strategy outlined in the patent is a multi-step sequence starting from a readily available chiral precursor, (S)-1-Boc-azetidine-2-carboxylic acid.

The key transformation involves the conversion of the carboxylic acid moiety into a primary amine. This was achieved through a two-step process: activation of the carboxylic acid, followed by reduction of an intermediate nitrile. This initial synthesis, while effective, set the stage for further process development and optimization to improve yield, scalability, and cost-effectiveness.

Retrosynthetic Analysis of the Initial Discovery

A logical approach to understanding the inaugural synthesis is through a retrosynthetic analysis, which deconstructs the target molecule into its simpler, commercially available precursors.

Retrosynthesis of this compound target This compound intermediate1 (S)-1-Boc-azetidine-2-carbonitrile target->intermediate1 Reduction intermediate2 (S)-1-Boc-azetidine-2-carboxamide intermediate1->intermediate2 Dehydration start (S)-1-Boc-azetidine-2-carboxylic acid intermediate2->start Amide Coupling

Caption: Retrosynthetic pathway for the initial synthesis.

Evolution of Synthetic Methodologies

Following its initial disclosure, the demand for this compound spurred the development of more efficient and scalable synthetic routes. These advancements have focused on improving key steps, exploring alternative starting materials, and enhancing stereochemical control.

Synthesis from (S)-Azetidine-2-carboxylic Acid

A prevalent and practical approach commences with the commercially available (S)-azetidine-2-carboxylic acid. This method offers a straightforward pathway to the target molecule.

Experimental Protocol: Synthesis via (S)-Azetidine-2-carboxylic Acid

StepReactionReagents and ConditionsPurpose
1Boc Protection(S)-Azetidine-2-carboxylic acid, Di-tert-butyl dicarbonate (Boc)₂O, NaOH, H₂O/DioxaneProtection of the azetidine nitrogen to prevent side reactions in subsequent steps.
2Amide Formation(S)-1-Boc-azetidine-2-carboxylic acid, Ethyl chloroformate, Et₃N, then NH₃Activation of the carboxylic acid and subsequent reaction with ammonia to form the primary amide.
3Dehydration(S)-1-Boc-azetidine-2-carboxamide, Trifluoroacetic anhydride (TFAA), Et₃NConversion of the primary amide to the corresponding nitrile.
4Reduction(S)-1-Boc-azetidine-2-carbonitrile, H₂, Raney Nickel, NH₃/MeOHReduction of the nitrile to the primary amine, yielding the final product.

This sequence is often favored for its reliability and the use of well-established chemical transformations. The choice of a reducing agent in the final step is critical to avoid cleavage of the Boc-protecting group.

Synthesis from (S)-Azetidine-2-carboxylic Acid start (S)-Azetidine-2-carboxylic acid step1 (S)-1-Boc-azetidine-2-carboxylic acid start->step1 Boc₂O, NaOH step2 (S)-1-Boc-azetidine-2-carboxamide step1->step2 1. ClCO₂Et, Et₃N 2. NH₃ step3 (S)-1-Boc-azetidine-2-carbonitrile step2->step3 TFAA, Et₃N product This compound step3->product H₂, Raney Ni, NH₃/MeOH

Caption: Synthetic workflow starting from (S)-azetidine-2-carboxylic acid.

Alternative Approaches and Process Optimization

Research into more convergent and atom-economical routes is ongoing. Some notable strategies include:

  • Direct Reduction of Amides: Developments in catalytic reduction technologies have enabled the direct conversion of the (S)-1-Boc-azetidine-2-carboxamide to the amine, bypassing the need for the nitrile intermediate. This shortens the synthetic sequence and often employs milder reaction conditions.

  • Chiral Pool Synthesis: Utilizing other chiral starting materials, such as amino acids, to construct the azetidine ring with the desired stereochemistry at the C2 position.

  • Asymmetric Catalysis: The development of enantioselective methods to synthesize 2-substituted azetidines from achiral precursors represents a frontier in this field, offering the potential for highly efficient and elegant syntheses.

Physicochemical Properties and Structural Attributes

The utility of this compound in drug design is intrinsically linked to its unique structural and physicochemical properties.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₉H₁₈N₂O₂Provides a compact and relatively low molecular weight scaffold.
Molecular Weight 186.25 g/mol Favorable for maintaining drug-like properties (e.g., Lipinski's Rule of Five).
Stereochemistry (S)-configurationOffers a specific and fixed three-dimensional arrangement for chiral recognition by biological targets.
Functional Groups Primary amine, Boc-protected secondary amineThe primary amine serves as a key handle for derivatization, while the Boc group allows for orthogonal deprotection strategies.
Physical Form Typically an oilRelevant for handling, formulation, and reaction setup.

The Boc-protecting group is a critical feature, offering robust protection under a variety of reaction conditions while being readily removable under acidic conditions, allowing for late-stage functionalization of the azetidine nitrogen.

Impact on Drug Discovery and Medicinal Chemistry

The commercial availability and well-defined synthesis of this compound have had a profound impact on the field of medicinal chemistry. Its incorporation into drug candidates has been shown to:

  • Enhance Potency: The rigid azetidine scaffold can lock a molecule into a bioactive conformation, leading to improved binding affinity for its target.

  • Improve Physicochemical Properties: The introduction of the polar aminomethylazetidine moiety can enhance aqueous solubility and modulate lipophilicity (LogP).

  • Increase Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.

  • Provide Novel Intellectual Property: The use of this unique scaffold can lead to the discovery of new chemical entities with distinct patent positions.

This building block has been successfully incorporated into a wide range of therapeutic agents targeting diverse disease areas, including oncology, infectious diseases, and central nervous system disorders.

Conclusion and Future Perspectives

From its initial disclosure in the patent literature to its current status as a commercially available and highly sought-after building block, the journey of this compound exemplifies the synergy between process chemistry and medicinal chemistry. The development of efficient and scalable synthetic routes has democratized access to this valuable scaffold, empowering drug discovery teams to explore novel chemical space and design next-generation therapeutics.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic and flow chemistry approaches. Furthermore, the continued exploration of the chemical space around the azetidine core, enabled by the versatility of this compound, promises to yield new drug candidates with improved efficacy and safety profiles for years to come.

References

  • WO2008/020405 A2, Preparation of aminopyrimidine derivatives as histamine H3 receptor antagonists.

(S)-2-Aminomethyl-1-boc-azetidine structural analysis and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural and Conformational Analysis of (S)-2-Aminomethyl-1-boc-azetidine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. Its constrained four-membered ring imparts unique conformational rigidity, making it a valuable scaffold for designing novel therapeutics with improved potency and pharmacokinetic profiles. This guide provides a comprehensive analysis of the structural and conformational properties of this molecule, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for its characterization, present detailed protocols for key analytical techniques, and explore the interplay between its structure and potential biological activity.

Introduction: The Significance of the Azetidine Scaffold

In the landscape of drug discovery, the quest for molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as crucial "bioisosteres" for larger, more flexible moieties, such as proline or piperidine rings.[1][2] The inherent ring strain of the azetidine core introduces significant conformational constraints, which can be leveraged to lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[3]

This compound, with its defined stereochemistry and orthogonal protecting groups (Boc on the ring nitrogen and a free primary amine), is a versatile synthon for introducing this constrained motif.[4] Understanding its intrinsic structural preferences and conformational dynamics is critical for rationally designing molecules that harness its unique properties. This guide will explore these characteristics through the complementary lenses of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Structural Elucidation and Key Parameters

The fundamental structure of this compound is defined by the puckered four-membered azetidine ring, the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and the aminomethyl substituent at the chiral center (C2).

Parameter Description Expected Value / Observation
Molecular Formula C₉H₁₈N₂O₂[4]
Molecular Weight 186.25 g/mol [4]
Physical Form Typically an oil at room temperature
Ring Pucker The azetidine ring is not planar. It adopts a puckered conformation to alleviate torsional strain. The degree of puckering is a key conformational variable.
Boc Group Conformation The bulky Boc group influences the ring conformation and can exist in different rotameric states relative to the azetidine ring.
Stereochemistry The designated '(S)' configuration at the C2 position is a critical determinant of the molecule's overall 3D shape and biological interactions.

Conformational Analysis: The Dynamics of a Strained Ring

The conformational landscape of this compound is dominated by the puckering of the azetidine ring and the rotational isomerism of the Boc and aminomethyl groups. Unlike the five-membered proline ring which favors β-turns in peptides, the four-membered azetidine ring has a known propensity to induce more compact γ-turn-like conformations.[2]

Azetidine Ring Puckering

The azetidine ring undergoes a rapid inversion between two puckered conformations. The position of this equilibrium is influenced by the substituents. The large N-Boc group and the C2-aminomethyl group will sterically favor specific puckered states to minimize non-bonded interactions.

N-Boc Rotational Isomerism

The amide bond of the Boc-protected nitrogen can lead to rotational isomers (rotamers). This rotation is often slow on the NMR timescale, leading to broadened signals or even distinct sets of peaks for each rotamer, providing a window into the molecule's dynamic behavior.[5]

The logical workflow for a comprehensive conformational analysis integrates computational and experimental techniques.

G cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_analysis Integrated Analysis Comp_Start Generate Initial 3D Structure PES_Scan Potential Energy Surface (PES) Scan (Ring Puckering & Rotamers) Comp_Start->PES_Scan Systematic Search Minima Identify Low-Energy Conformers PES_Scan->Minima Energy Minimization Compare Compare Experimental Data with Predicted Conformers Minima->Compare Predicted Properties (Energies, J-couplings) NMR_acq NMR Spectroscopy (1D ¹H, ¹³C; 2D COSY, HSQC, NOESY) Xray Single Crystal X-ray Diffraction (if crystallizable) NMR_data Extract Coupling Constants (³J) & NOE Distances NMR_data->Compare Solution-State Data Xray_data Solid-State Structure Xray_data->Compare Solid-State Benchmark Final_Model Develop a Self-Consistent Conformational Model Compare->Final_Model Refine & Validate

Workflow for Conformational Analysis

Experimental Protocols for Structural Characterization

A multi-technique approach is essential for a robust understanding of both the static and dynamic structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the solution-state conformation. The protocol below is a self-validating system, where 1D and 2D experiments provide complementary information to build a complete picture.

Objective: To determine the covalent structure and dominant solution-state conformation(s).

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformation, so it should be reported.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard proton spectrum to observe chemical shifts and coupling patterns.

    • Causality: The chemical shifts of the azetidine ring protons are sensitive to the ring pucker and the orientation of the Boc group. Broadening of the Boc methyl protons or ring protons may indicate slow conformational exchange.[5]

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., using the APT or DEPT pulse sequence) to identify all unique carbon environments.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To establish proton-proton scalar coupling networks (i.e., which protons are connected through 2-3 bonds).

    • Validation: This experiment confirms the connectivity of the aminomethyl group to the C2 proton and maps the coupling network within the azetidine ring (H2-H3-H4).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon.

    • Validation: Provides unambiguous assignment of both ¹H and ¹³C resonances, resolving any overlap present in the 1D spectra.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), irrespective of their bonding.

    • Causality: This is the key experiment for conformational analysis. For example, spatial proximity between a proton on the Boc group and a proton on the azetidine ring can define the orientation of the Boc group relative to the ring. Proximities between H2 and H4 protons can help define the ring pucker.

  • Data Analysis:

    • Integrate the spectra to assign all resonances.

    • Measure proton-proton coupling constants (³J values). The magnitude of these values can be related to dihedral angles via the Karplus equation, providing quantitative information about the ring pucker.

    • Correlate observed NOEs with inter-proton distances in modeled low-energy conformers for validation.

Single-Crystal X-ray Diffraction

This technique provides the definitive solid-state structure, serving as a crucial benchmark for validating computational models and interpreting solution-state NMR data.

Objective: To determine the precise three-dimensional atomic coordinates in the crystalline state.

Methodology:

  • Crystallization (The Critical Step):

    • As the compound is an oil, crystallization can be challenging. A common strategy is derivatization to a salt (e.g., hydrochloride or tartrate) to introduce hydrogen bonding and facilitate crystal lattice formation.

    • Alternatively, slow evaporation or vapor diffusion methods can be attempted.[6]

    • Protocol - Vapor Diffusion: a. Dissolve the compound in a small amount of a good solvent (e.g., methanol, ethyl acetate). b. Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane or diethyl ether) in which the compound is insoluble.[6] c. Allow the anti-solvent vapor to slowly diffuse into the solution, gradually decreasing solubility and promoting the growth of single crystals over days or weeks.

  • Data Collection:

    • Mount a suitable single crystal on a diffractometer.

    • Cool the crystal (typically to 100 K) to minimize thermal motion.

    • Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.[6]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and space group.

    • Solve the phase problem to generate an initial electron density map and build an atomic model.

    • Refine the model against the experimental data to obtain final atomic coordinates, bond lengths, bond angles, and torsion angles.

Computational Modeling

Computational methods explore the entire conformational space and provide energetic rankings of different structures, offering insights that are often inaccessible by experiment alone.

Objective: To map the potential energy surface and identify all stable, low-energy conformers.

Methodology:

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search:

    • Perform a systematic search by rotating key dihedral angles (e.g., the C1-N-C=O of the Boc group, the C2-C(aminomethyl) bond, and the ring pucker).

    • Causality: This comprehensive search ensures that all potential low-energy states are identified. Methods like Density Functional Theory (DFT) are well-suited for this.[7][8]

  • Geometry Optimization and Energy Calculation:

    • Perform a full geometry optimization on all identified conformers using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).[8]

    • Calculate the relative Gibbs free energies to determine the predicted population of each conformer at a given temperature.

  • Property Calculation and Validation:

    • For the lowest energy conformers, calculate NMR parameters (chemical shifts, coupling constants) and compare them with experimental data.

    • This comparison serves as a critical validation of the computational model. A good model will accurately reproduce the experimental observables.

G cluster_ring Azetidine Ring Puckering Pucker1 Puckered State A Axial C2-substituent Pucker1->TransitionState ΔG‡ (Ring Inversion) Pucker2 Puckered State B Equatorial C2-substituent TransitionState->Pucker2 caption Equilibrium between the two puckered conformations of the azetidine ring.

Azetidine Ring Inversion Equilibrium

Conclusion

The structural and conformational analysis of this compound requires a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. The inherent strain of the four-membered ring dictates its puckered nature, while the bulky N-Boc and C2-aminomethyl substituents govern the equilibrium between different conformational states. A thorough understanding of this landscape, achieved through the robust, self-validating protocols detailed in this guide, is essential for any scientist aiming to incorporate this valuable building block into rationally designed, conformationally constrained molecules for drug discovery and development.

References

  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. PubMed. [Link]

  • Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. PubMed. [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • 1-Boc-2-Amino-azetidine. PubChem. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Crystallization and preliminary X-ray analysis of L-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. PubMed. [Link]

  • Comprehensive conformational analysis of the nucleoside analogue 2'-beta-deoxy-6-azacytidine by DFT and MP2 calculations. PubMed. [Link]

  • One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. MDPI. [Link]

  • (PDF) Crystallization and preliminary X-ray analysis of L - Azetidine-2- carboxylate hydrolase from Pseudomonas sp. strain A2C. ResearchGate. [Link]

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An In-depth Technical Guide to (S)-2-Aminomethyl-1-boc-azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in modern drug discovery, prized for the unique conformational constraints and physicochemical properties it imparts to bioactive molecules. This technical guide provides an in-depth review of (S)-2-Aminomethyl-1-boc-azetidine , a chiral building block of significant value to medicinal chemists. We will explore its structural significance, detail robust synthetic methodologies with causal explanations for procedural choices, and illuminate its strategic application in drug design, particularly as a versatile bioisostere. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate to access novel chemical space and optimize lead compounds.

The Azetidine Scaffold: A Three-Dimensional Advantage in Drug Design

The four-membered saturated nitrogen heterocycle known as azetidine has garnered substantial interest in medicinal chemistry.[1][2] Its growing popularity stems from the increasing demand for sp³-rich, three-dimensional molecular frameworks that can overcome the limitations of traditional planar aromatic structures.[3]

The inherent ring strain and conformational rigidity of the azetidine ring offer distinct advantages:[1][4]

  • Precise Vectorial Control: The constrained nature of the ring allows for exact spatial positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

  • Improved Physicochemical Properties: Incorporation of an azetidine moiety can enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of a drug candidate compared to more common saturated heterocycles like pyrrolidine or piperidine.[3][5]

  • Novel Chemical Space: Azetidines provide access to largely underexplored chemical space, offering opportunities for novel intellectual property and overcoming resistance mechanisms.[3]

These attributes have led to the inclusion of the azetidine scaffold in numerous clinical candidates and at least seven FDA-approved drugs.[6]

This compound: A Profile of a Key Chiral Building Block

This compound (IUPAC: tert-butyl (2S)-2-(aminomethyl)-1-azetidinecarboxylate) is a bifunctional building block that combines the benefits of the azetidine core with strategically placed reactive handles.

Its key structural features are:

  • The (S)-Stereocenter: Provides strict stereochemical control, which is critical for selective interactions with chiral biological targets like enzymes and receptors.

  • The Boc-Protected Ring Nitrogen: The tert-butyloxycarbonyl (Boc) group ensures the stability of the azetidine ring, prevents unwanted side reactions such as N-alkylation during synthesis, and can be readily removed under acidic conditions at a desired stage.

  • The Primary Aminomethyl Group: This exocyclic primary amine serves as a versatile nucleophilic handle for a wide array of subsequent chemical transformations, including amide bond formation, reductive amination, and sulfonylation, allowing for facile library synthesis and structure-activity relationship (SAR) studies.

Physicochemical Properties
PropertyValueReference
CAS Number 1007873-90-6[7]
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol N/A
Appearance Oil
Purity Typically ≥97%[7]
Storage Refrigerator (2-8 °C)

Synthesis: A Validated and Rational Approach

The synthesis of azetidines is notoriously challenging due to the high ring strain associated with the four-membered ring.[8] However, several reliable strategies have been developed. The most common and robust method for synthesizing chiral 2-substituted azetidines involves the intramolecular cyclization of a γ-amino alcohol derivative, often starting from a chiral amino acid to set the stereochemistry.[1][8]

The following multi-step synthesis of this compound from the commercially available (S)-azetidine-2-carboxylic acid is a field-proven methodology.

G cluster_0 Synthesis of this compound A (S)-Azetidine-2- carboxylic acid B (S)-1-Boc-azetidine- 2-carboxylic acid A->B 1. (Boc)₂O, NaOH     H₂O/Dioxane C (S)-tert-butyl 2-(hydroxymethyl) -azetidine-1-carboxylate B->C 2. i) Ethyl Chloroformate, NMM     ii) NaBH₄, H₂O D (S)-tert-butyl 2-(((methylsulfonyl) oxy)methyl)azetidine-1-carboxylate C->D 3. MsCl, Et₃N     DCM, 0°C E (S)-tert-butyl 2-(azidomethyl) -azetidine-1-carboxylate D->E 4. NaN₃     DMF, 80°C F (S)-2-Aminomethyl- 1-boc-azetidine E->F 5. H₂, Pd/C     MeOH

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection

  • Procedure: (S)-azetidine-2-carboxylic acid is dissolved in a mixture of 1,4-dioxane and aqueous sodium hydroxide solution (1M). The solution is cooled to 0°C. Di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise, and the mixture is stirred overnight while warming to room temperature. The reaction is then acidified (e.g., with citric acid) and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield (S)-1-Boc-azetidine-2-carboxylic acid.

  • Causality: The basic conditions deprotonate the carboxylic acid and secondary amine, facilitating nucleophilic attack on the Boc anhydride. The Boc group is installed to protect the ring nitrogen from participating in subsequent reactions and to increase lipophilicity, aiding in extraction and handling.

Step 2: Reduction of Carboxylic Acid to Primary Alcohol

  • Procedure: To a solution of (S)-1-Boc-azetidine-2-carboxylic acid and N-methylmorpholine (NMM) in anhydrous THF at -20°C, ethyl chloroformate is added dropwise. After stirring for 30 minutes, the formed mixed anhydride is filtered. The filtrate is added to a cooled (0°C) aqueous solution of sodium borohydride (NaBH₄). The reaction is stirred for several hours and then quenched and extracted.

  • Causality: Direct reduction of a Boc-protected amino acid with strong hydrides like LiAlH₄ can be problematic. The mixed anhydride method provides a highly activated electrophile that is readily reduced by the milder, more selective NaBH₄, preserving the Boc protecting group and preventing over-reduction.

Step 3: Mesylation of the Primary Alcohol

  • Procedure: The alcohol from Step 2 is dissolved in dichloromethane (DCM) with triethylamine (Et₃N) and cooled to 0°C. Methanesulfonyl chloride (MsCl) is added dropwise, and the reaction is stirred for 1-2 hours. The reaction is quenched with water and extracted.

  • Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group (⁻OMs), activating the carbon for subsequent nucleophilic substitution. Et₃N acts as a base to neutralize the HCl generated during the reaction.

Step 4: Azide Displacement

  • Procedure: The mesylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) is added. The mixture is heated to ~80°C and stirred until TLC indicates complete consumption of the starting material. After cooling, the reaction is diluted with water and extracted.

  • Causality: Sodium azide is a potent nucleophile that displaces the mesylate via an Sₙ2 reaction. This step proceeds with inversion of configuration, although in this exocyclic case, it does not alter the chirality of the C2 ring carbon. DMF is an ideal polar aprotic solvent for this type of reaction.

Step 5: Reduction of Azide to Primary Amine

  • Procedure: The azide is dissolved in methanol (MeOH), and a catalytic amount of palladium on carbon (10% Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) until complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.

  • Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The reaction is high-yielding, and the byproducts (N₂) are gaseous, simplifying purification to simple filtration and solvent removal.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its application as a strategic tool for molecular design and lead optimization.

Azetidine as a Bioisosteric Replacement

Bioisosterism—the replacement of a molecular fragment with another that retains similar biological activity—is a cornerstone of modern medicinal chemistry.[9] The azetidine ring is a powerful bioisostere for a variety of common structural motifs.[5][10][11]

G cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement Pyrrolidine Pyrrolidine Azetidine Azetidine (Improved Properties) Pyrrolidine->Azetidine Replaced by Piperidine Piperidine Piperidine->Azetidine Replaced by Phenyl Phenyl Phenyl->Azetidine Replaced by

Caption: Azetidine as a bioisostere for common ring systems.

  • Replacing Saturated Rings (Pyrrolidine/Piperidine): Substituting a five- or six-membered ring with azetidine reduces the molecular weight and lipophilicity (cLogP), often leading to improved DMPK (drug metabolism and pharmacokinetics) properties. The rigid structure provides a more defined exit vector for substituents.[3]

  • Replacing Aromatic Rings (Phenyl): Replacing a flat phenyl group with a 3D azetidine scaffold is a key strategy to increase the fraction of sp³ carbons (Fsp³) in a molecule. This "escape from flatland" approach is correlated with higher clinical success rates, as it can improve solubility, reduce off-target toxicity, and enhance binding through better-defined spatial interactions.[11]

Case Study: STAT3 Inhibitors

Signal transducer and activator of transcription 3 (STAT3) is a key target in oncology. In a study on novel STAT3 inhibitors, researchers replaced a cyclohexyl group with an azetidine scaffold. This modification allowed for a balancing of physicochemical properties while maintaining sufficient potency, demonstrating the azetidine ring's utility in fine-tuning drug-like properties.[12] The primary amine on a building block like this compound would be the ideal attachment point for coupling to the core of such an inhibitor.

Derivatization Potential

The primary amine of the title compound is a gateway for diversification. Standard coupling reactions can be used to rapidly generate libraries of compounds for SAR exploration.

G cluster_0 Derivatization of the Primary Amine Start (S)-2-Aminomethyl- 1-boc-azetidine Amide Amide Derivative Start->Amide R-COCl, Base (Amide Coupling) Sulfonamide Sulfonamide Derivative Start->Sulfonamide R-SO₂Cl, Base (Sulfonylation) SubstAmine Substituted Amine Start->SubstAmine R-CHO, NaBH(OAc)₃ (Reductive Amination)

Sources

Methodological & Application

Application Notes and Protocols for the Use of (S)-2-Aminomethyl-1-boc-azetidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Azetidine Scaffolds in Modern Peptidomimetics

In the landscape of contemporary drug discovery, the quest for peptides with enhanced therapeutic profiles—improved stability, refined conformational rigidity, and superior target affinity—is paramount. Non-canonical amino acids are instrumental in this endeavor, with azetidine-containing building blocks emerging as a particularly powerful tool. The incorporation of the strained four-membered azetidine ring into a peptide backbone imparts significant conformational constraints, influencing secondary structures and often leading to peptides with unique folding patterns.[1] This structural rigidity can shield the peptide from proteolytic degradation, a critical hurdle in the development of peptide-based therapeutics.[1]

(S)-2-Aminomethyl-1-boc-azetidine is a versatile building block that introduces a unique structural motif into peptide chains. The primary aminomethyl group serves as the point of peptide bond formation, while the Boc-protected secondary amine of the azetidine ring allows for controlled, stepwise synthesis. This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name tert-butyl (2S)-2-(aminomethyl)-1-azetidinecarboxylate
CAS Number 1007873-90-6
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Physical Form Oil
Purity Typically ≥97%
Storage Refrigerator (2-8°C)
InChI Key XTIGSUFOTRCYOO-ZETCQYMHSA-N

Visualizing the Core Structure

A clear representation of the molecule is essential for understanding its role in peptide synthesis.

Caption: Chemical structure of this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the widely adopted Boc/Bzl protection strategy in SPPS.[2][3] The workflow involves the sequential deprotection of the N-terminal Boc group and coupling of the subsequent Boc-protected amino acid.

General Workflow

Caption: Boc-SPPS workflow for peptide synthesis.

Step 1: Resin Preparation and Swelling

Rationale: Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible for subsequent chemical transformations. The choice of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) dictates the C-terminal functionality of the final peptide.[2][3]

  • Place the appropriate amount of resin in a reaction vessel.

  • Add dichloromethane (DCM) to completely cover the resin.

  • Allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DCM.

Step 2: N-terminal Boc Deprotection

Rationale: The acid-labile Boc group is selectively removed to expose the N-terminal amine for the next coupling step. Trifluoroacetic acid (TFA) is the standard reagent for this purpose due to its efficacy and volatility, which facilitates its removal.[1][2][3]

  • To the swollen resin, add a solution of 50% TFA in DCM.

  • Agitate the mixture for 2-5 minutes for a pre-wash.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection.[2][3]

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Step 3: Neutralization

Rationale: After acid-mediated deprotection, the newly exposed N-terminal amine is in its protonated, unreactive salt form. A non-nucleophilic base, typically diisopropylethylamine (DIEA), is used to neutralize the salt and generate the free amine required for coupling.[1]

  • Wash the resin with a solution of 5-10% DIEA in DCM (2 times, 2-5 minutes each).

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

  • A qualitative test, such as the Kaiser test, can be performed to confirm the presence of the free primary amine.

Step 4: Coupling of this compound

Rationale: This step forms the peptide bond between the C-terminal carboxyl group of the growing peptide chain on the resin and the primary amine of this compound. The choice of coupling reagent is critical for efficient and racemization-free amide bond formation. For potentially hindered couplings, potent activating agents like HBTU or HATU are recommended.[4][5]

Protocol using HBTU/DIEA:

  • In a separate vessel, dissolve 2-4 equivalents of this compound and 2-4 equivalents of HBTU in N,N-dimethylformamide (DMF).

  • Add 4-8 equivalents of DIEA to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the reaction for completion using the Kaiser test. A negative result (no blue color) indicates successful coupling. If the test remains positive, a second coupling may be necessary.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

Alternative Coupling Reagents and Considerations:

Coupling ReagentBaseKey Considerations
HBTU/HATU DIEA, NMMHighly efficient, rapid kinetics, suitable for hindered couplings.[4]
DIC/HOBt None requiredA classic and cost-effective method. The HOBt additive minimizes racemization.[6]
PyBOP DIEA, NMMStrong coupling reagent, particularly useful for sterically hindered amino acids.[4]
DEPBT DIEA, Et₃NKnown to cause very little racemization, beneficial for sensitive residues.[7]
Step 5: Repetition of the Synthesis Cycle

Repeat steps 2 through 4 for each subsequent amino acid to be incorporated into the peptide sequence.

Step 6: Final Cleavage and Deprotection

Rationale: Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3] The composition of the cleavage cocktail often includes scavengers to prevent side reactions with sensitive amino acid residues.

Standard HF Cleavage Protocol:

Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole, p-cresol) to the reaction vessel.

  • Cool the vessel to -5 to 0 °C.

  • Carefully condense HF into the vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • The crude peptide is then precipitated with cold diethyl ether, collected, washed, and dried.

Expert Insights and Troubleshooting

  • Stability of the Azetidine Ring: Despite being a strained four-membered ring, studies have shown that the azetidine core is stable to the strong acidic conditions (e.g., TFA) used for Boc deprotection and does not undergo ring-opening.[8]

  • Potential for Steric Hindrance: While the aminomethyl group provides a primary amine for coupling, the proximity of the Boc-protected azetidine ring may introduce some steric hindrance. In cases of slow or incomplete coupling, consider using a more potent coupling reagent like HATU, increasing the reaction time, or performing a double coupling.[5]

  • Conformational Impact: The incorporation of an azetidine residue can significantly alter the peptide's conformational preferences, potentially inducing turns or other secondary structures.[9] This should be considered during the design of the peptide.

References

  • Nomizu, M., et al. (1991). A new two-step deprotection/cleavage procedure for t-butoxycarbonyl (Boc) based solid phase peptide synthesis. International Journal of Peptide and Protein Research, 37(1), 145-152. Available at: [Link]

  • Aapptec. (2018). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Aapptec. Coupling Reagents. Available at: [Link]

  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Paramonov, A. S., et al. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments, (136), 57790. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Danishefsky, S. J., et al. (2006). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 103(22), 8272-8277. Available at: [Link]

  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • PubChem. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid. Available at: [Link]

  • Tsai, F. H., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049. Available at: [Link]

  • Didier, D., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533-8537. Available at: [Link]

Sources

Application Notes & Protocols: (S)-2-Aminomethyl-1-boc-azetidine as a Constrained Diamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Conformational Constraint

In modern drug discovery, the rational design of small molecules that exhibit high affinity and selectivity for their biological targets is paramount. A key strategy in achieving this is the use of conformationally restricted scaffolds.[1][2] These rigid molecular frameworks pre-organize appended functional groups into a defined spatial orientation, which can significantly reduce the entropic penalty upon binding to a target protein.[1] (S)-2-Aminomethyl-1-boc-azetidine is an exemplary building block that embodies this principle. As a chiral, mono-protected diamine, its strained four-membered azetidine ring provides a rigid core, while its two distinct nitrogen centers—a primary amine and a Boc-protected secondary amine—offer orthogonal handles for sequential, controlled chemical modification.[3][4]

This guide provides an in-depth exploration of the applications and experimental protocols for this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols for its core transformations, and illustrate workflows for its strategic incorporation into complex molecules.

Section 1: The Scientific Rationale - Pre-organization for Enhanced Binding

The thermodynamic driving force for a ligand binding to its target is described by the Gibbs free energy equation, ΔG = ΔH - TΔS. A more negative ΔG corresponds to a stronger binding affinity. While optimizing enthalpic contributions (ΔH) through specific interactions like hydrogen bonds is crucial, minimizing the entropic penalty (ΔS) is an equally powerful, albeit often overlooked, strategy.

Flexible molecules possess high conformational entropy in their unbound state. Upon binding, they must adopt a specific, low-energy conformation, leading to a significant loss of this entropy, which is energetically unfavorable. By using a rigid scaffold like the azetidine ring, the molecule is already "pre-organized" into a limited set of conformations. This reduces the loss of conformational entropy upon binding, contributing to a more favorable ΔG and, consequently, higher binding affinity.[1]

G cluster_0 Flexible Diamine cluster_1 (S)-2-Aminomethyl-azetidine Scaffold a1 Unbound State (High Entropy) a1->a1 b1 Bound State (Low Entropy) a1->b1 Large Entropic Penalty (Unfavorable) a2 Unbound State (Low Entropy) a2->a2 b2 Bound State (Low Entropy) a2->b2 Small Entropic Penalty (Favorable) G reactants Reactants - Carboxylic Acid (R-COOH) - this compound - Coupling Reagent - Base (e.g., DIPEA) - Anhydrous Solvent (e.g., DMF) activation Carboxylic Acid Activation (Formation of active ester or intermediate) reactants->activation coupling Nucleophilic Attack (Primary amine attacks activated carbonyl) activation->coupling workup Aqueous Workup (Quench reaction, remove water-soluble byproducts) coupling->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Amide Product purification->product

Figure 2: General workflow for amide bond formation.
Protocol 1: High-Efficiency Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often succeeds where other methods fail, particularly with sterically hindered or electron-deficient substrates. [5]The reaction proceeds via a highly reactive O-acylisourea intermediate.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0-3.0 eq) in anhydrous DMF.

    • Causality: This step allows the carboxylic acid to form a highly reactive activated ester intermediate with HATU before the amine is introduced, maximizing coupling efficiency. [6][7]2. Stir the solution at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. [7][8]6. Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃ and brine. [8]7. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

This is a classic and cost-effective method. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is added as a crucial additive to form an active ester, which suppresses racemization (if the carboxylic acid has a chiral center) and minimizes side reactions. [6] Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Setup: To a stirred solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0-3.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

    • Causality: Cooling the reaction mixture before adding the carbodiimide helps to control the initial exothermic reaction and minimizes potential side reactions, such as the formation of N-acylurea byproduct. [9]3. EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled, stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. [7]6. Workup:

    • Dilute the reaction mixture with water and extract with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 10% citric acid, saturated aqueous NaHCO₃, and brine.

    • Causality: The acidic wash removes excess base (DIPEA), while the basic wash removes unreacted carboxylic acid and HOBt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

MethodReagentsProsConsBest For
HATU HATU, DIPEAHigh efficiency, fast reaction times, effective for difficult couplings. [7]Higher cost, moisture sensitive.Sterically hindered substrates, electron-deficient amines, rapid synthesis. [5]
EDC/HOBt EDC, HOBt, DIPEA/TEACost-effective, readily available reagents, well-established. [6]Slower reaction times, potential for N-acylurea side product, less effective for very hindered substrates.Standard peptide couplings, scale-up applications, routine synthesis.

Section 4: Advanced Application - The Sequential Derivatization Strategy

The true synthetic power of this compound lies in its capacity for sequential functionalization. After the primary amine has been acylated, the Boc protecting group on the secondary amine can be selectively removed under acidic conditions, unveiling a new nucleophilic site for further diversification.

G start This compound step1 Step 1: Functionalize Primary Amine (e.g., Amide Coupling with R1-COOH) start->step1 intermediate Boc-Protected Intermediate step1->intermediate step2 Step 2: Boc Deprotection (e.g., TFA in DCM) intermediate->step2 intermediate2 Free Secondary Amine Intermediate step2->intermediate2 step3 Step 3: Functionalize Secondary Amine (e.g., Reductive Amination, Acylation with R2-X) intermediate2->step3 final_product Disubstituted Azetidine Product step3->final_product

Figure 3: Workflow for sequential derivatization of the diamine.
Protocol 3: Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is stable to a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). [10] Materials:

  • Boc-protected azetidine intermediate (from Section 3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Procedure:

  • Setup: Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M concentration).

  • TFA Addition: Add TFA to the solution (typically 20-50% v/v).

    • Causality: TFA protonates the carbonyl oxygen of the Boc group, leading to its collapse via the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amine.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM or ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can often be used in the next step without further purification.

Following deprotection, the newly exposed secondary amine can undergo a second amide coupling, reductive amination, alkylation, or sulfonylation, enabling the synthesis of highly diverse and complex molecular architectures.

Conclusion

This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its conformationally constrained azetidine core provides a distinct advantage for enhancing binding affinity by minimizing entropic penalties. The orthogonal protecting group strategy allows for controlled, sequential modifications, making it an ideal scaffold for generating focused compound libraries and for the synthesis of complex lead candidates. The protocols detailed herein provide a robust starting point for researchers to confidently incorporate this versatile diamine into their drug discovery programs.

References

  • 2-(N-Boc-aminomethyl)azetidine hydrochloride Product Page. J&K Scientific. [Link]

  • Bicyclic Conformationally Restricted Diamines. ResearchGate (2022). [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

  • Amide Synthesis Overview. Fisher Scientific. [Link]

  • Standard Coupling Procedures. AAPPTec. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal (2021). [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules (2023). [Link]

  • This compound Product Page. Pharmaffiliates. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv (2021). [Link]

  • Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters (2010). [Link]

  • Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. Papo-Chem. [Link]

  • Design of benzene-1,2-diamines as selective inducible nitric oxide synthase inhibitors. Journal of Molecular Modeling (2008). [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry (2015). [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers (1990). [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. [Link]

  • Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (2014). [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of (S)-2-Aminomethyl-1-boc-azetidine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold in Peptide Design

The rational design of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-canonical or unnatural amino acids offers a powerful strategy to overcome the inherent limitations of natural peptides, such as poor conformational stability and susceptibility to proteolytic degradation. Among these, azetidine-containing amino acids have emerged as valuable building blocks. Azetidine, a saturated four-membered nitrogen heterocycle, acts as a conformationally constrained proline analogue.[1] Its incorporation into a peptide backbone can induce unique structural folds, stabilize specific secondary structures like β-turns, and improve resistance to enzymatic cleavage.[2][3][4]

The azetidine framework is considered a privileged scaffold in medicinal chemistry, appearing in several marketed drugs and clinical candidates. This application note provides a detailed protocol for the strategic, site-specific incorporation of (S)-2-Aminomethyl-1-boc-azetidine onto a peptide backbone. This is achieved not through direct backbone elongation, but via post-synthesis, on-resin modification of an acidic amino acid side chain (e.g., Aspartic or Glutamic acid). This methodology enables the creation of novel peptide architectures with tailored functionalities, offering researchers a robust tool for developing next-generation peptide therapeutics.

The Modifying Reagent: this compound

The successful application of this protocol hinges on the unique structure of the modifying reagent, this compound. Its key features are a primary amine, which serves as the nucleophilic handle for conjugation, and a tert-butyloxycarbonyl (Boc) protected secondary amine within the azetidine ring. The Boc group ensures the ring nitrogen remains unreactive during the coupling step and subsequent handling.

workflow start Start: Fmoc-AA-Resin spps 1. Standard Fmoc-SPPS (Incorporate Fmoc-Asp(OAll)-OH) start->spps deallyl 2. On-Resin Allyl Deprotection (Pd(PPh₃)₄ / Scavenger) spps->deallyl couple 3. Side-Chain Coupling (Activate side-chain COOH, add Azetidine reagent) deallyl->couple cleave 4. Final Cleavage & Deprotection (TFA Cocktail) couple->cleave purify 5. Purify & Analyze (RP-HPLC, Mass Spec) cleave->purify end Product: Azetidine-Modified Peptide purify->end

Caption: Workflow for on-resin side-chain modification.

Detailed Experimental Protocols

Part 1: Synthesis of the Backbone Peptide

This protocol assumes a standard Fmoc-SPPS workflow. The synthesis begins with the C-terminal amino acid attached to a suitable resin (e.g., Rink Amide for a C-terminal amide) and proceeds towards the N-terminus. [5]

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Nα-Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (2x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming Fmoc-amino acid (3-5 eq.) with a suitable coupling agent (e.g., HBTU/HATU) and a base (e.g., DIEA) in DMF for 2-5 minutes. See Table 1 for reagent stoichiometry.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor reaction completion using a qualitative ninhydrin (Kaiser) test. [6]If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence. For the desired modification site, use Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH in the appropriate cycle.

Part 2: On-Resin Side-Chain Deprotection (De-allylation)

This step must be performed in a well-ventilated fume hood.

  • Resin Preparation: After the final Nα-Fmoc deprotection and washing, swell the peptide-resin in anhydrous dichloromethane (DCM).

  • Catalyst Solution Preparation: Prepare a solution containing the palladium catalyst, Pd(PPh₃)₄ (0.2-0.3 eq. relative to resin substitution), and a scavenger, such as phenylsilane (PhSiH₃) (20-25 eq.), in anhydrous DCM. Causality Note: The scavenger is crucial to quench the allyl cation intermediate, preventing side reactions with sensitive residues like Trp, Met, or Cys.

  • Deprotection Reaction: Add the catalyst solution to the resin suspension. Seal the vessel and gently agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 2-3 hours at room temperature. The resin may develop a dark color, which is normal.

  • Washing: Thoroughly wash the resin to remove all traces of the palladium catalyst and scavenger. A recommended wash sequence is: DCM (5x), 0.5% DIEA in DMF (v/v) (3x), 0.5% sodium diethyldithiocarbamate in DMF (w/v) (3x, to chelate residual palladium), followed by DMF (5x) and DCM (5x).

Part 3: Side-Chain Coupling of this compound

This step creates the desired amide linkage on the Asp/Glu side chain.

  • Reagent Preparation:

    • Prepare a solution of This compound (5 eq.) in DMF.

    • Prepare a separate activator solution containing a coupling agent (e.g., HBTU, 4.9 eq.) and a base (e.g., DIEA, 10 eq.) in DMF.

  • Carboxyl Group Activation: Add the activator solution to the peptide-resin (which now has a free side-chain carboxyl group). Agitate for 5-10 minutes to form the active ester intermediate on the resin.

  • Coupling Reaction: Add the solution of this compound to the activated resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x). A ninhydrin test can be performed on a small sample of the resin; a negative result (yellow/clear beads) indicates successful capping of the side-chain carboxyl group, though this is an indirect measure.

Coupling ReagentEquivalents (Reagent)Equivalents (Base, e.g., DIEA)Activation TimeNotes
HBTU/HATU 0.98 (rel. to AA)2.02-5 minHighly efficient, standard choice for difficult couplings. [6]
DIC/Oxyma Pure 1.01.0In-situGood for reducing racemization; byproduct is soluble. [7]
PyBOP 1.02.02-5 minEffective for sterically hindered couplings.
Table 1: Common Coupling Reagents for Amide Bond Formation. Equivalents are relative to the functional group on the resin.
Part 4: Final Cleavage and Deprotection

This step cleaves the peptide from the solid support and removes all acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour. [8]2. Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail based on the amino acids present in your peptide. A standard "Reagent B" cocktail is broadly effective. [9]Causality Note: Scavengers are critical to capture reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues. [10][11]3. Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet 2-3 more times with cold ether. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cocktail NameComposition (v/v/v/w)Target Residues / Use Case
Reagent B TFA / H₂O / Phenol / TIS (88:5:5:2)General purpose, good for Trp, Met, Tyr. [9]
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Stronger scavenger system, effective for Arg(Pbf/Pmc).
Standard 95% TFA TFA / H₂O / TIS (95:2.5:2.5)For simple peptides without sensitive residues. [12][13]
Table 2: Common TFA-Based Cleavage Cocktails. (TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol).
Part 5: Purification and Analysis
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). [14]2. Analysis: Confirm the identity and purity of the final product. The primary methods are analytical RP-HPLC to determine purity and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight of the modified peptide. [14]

Conclusion

The protocol detailed herein provides a robust and reproducible method for the site-specific incorporation of this compound into a peptide sequence via on-resin side-chain modification. This strategy expands the chemical diversity of synthetic peptides, allowing for the introduction of a conformationally constrained, privileged azetidine scaffold at precise locations. By leveraging an orthogonal allyl protecting group, researchers can seamlessly integrate this modification into a standard Fmoc-SPPS workflow. The resulting novel peptide structures hold significant promise for applications in drug discovery and chemical biology, offering a pathway to molecules with enhanced stability, unique conformations, and potentially improved biological activity.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [1]2. Karle, I. L., & Ropiak, A. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [2]3. Zhang, C., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [15]4. PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock Whitepaper. 5. BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-Aziridine-2-Carboxylic Acid. BenchChem. [16]6. Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Pharma-Chemicals. [3]7. AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [10]8. G. N. N. Karle, I. L. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Europe PMC. [15]9. Request PDF. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [4]10. ResearchGate. (2025). Azetidine amino acid derivatives and peptide compounds. ResearchGate. [17]11. AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. [18]12. Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [6]13. P. K. M. Bhandary, K. (1987). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [19]14. ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep. 15. S. C. M. A. F. M. A. C. I. C. J. B. (2014). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed Central. [20]16. bioRxiv. (2025). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv. [21]17. BenchChem. (2025). Step-by-Step Guide for Boc-His(Boc)-OH Deprotection in Solid-Phase Peptide Synthesis (SPPS). BenchChem. [22]18. Royal Society of Chemistry. (2014). Solid-phase peptide synthesis. RSC Publishing. [23]19. Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich. [8]20. International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Global Research Online. [7]21. PubMed. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. PubMed. [24]22. AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [5]23. PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [25]24. PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [26]25. PubMed Central. (n.d.). Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. [27]26. MDPI. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. MDPI. [28]27. ResearchGate. (2017). What cleavage mixture to use for solid phase peptide synthesis when peptide contains both cysteine and azide?. ResearchGate. [29]28. ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [30]29. Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral. [12]30. MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [31]31. AltaBioscience. (n.d.). Peptide Purification and Product Analysis. AltaBioscience. [14]32. PubMed Central. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. National Institutes of Health. [13]33. ACS Publications. (n.d.). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. ACS Publications. [32]34. Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. [9]35. PubMed Central. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. National Institutes of Health. [33]36. Deep Blue Repositories. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. University of Michigan.

Sources

Application Notes and Protocols for Amide Bond Coupling of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Moiety in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its rigid structure offers a distinct conformational constraint compared to more flexible acyclic or larger ring systems. This rigidity can lead to improved binding affinity and selectivity for biological targets. (S)-2-Aminomethyl-1-boc-azetidine is a key chiral building block, offering a primary amine for conjugation while the Boc-protecting group allows for controlled, sequential synthesis. This guide provides a detailed exploration of the reaction conditions for the amide bond coupling of this versatile building block, a critical transformation in the synthesis of novel therapeutics, such as the potent STAT3 inhibitors.[1][2][3]

Understanding the Nuances of Coupling this compound

The primary amine of this compound, while nucleophilic, presents a degree of steric hindrance due to the adjacent azetidine ring and the bulky tert-butyloxycarbonyl (Boc) protecting group. This necessitates the careful selection of coupling reagents and conditions to ensure efficient and clean amide bond formation, minimizing potential side reactions and racemization.

Two of the most robust and widely adopted strategies for amide bond formation in such contexts are the use of uronium/aminium salt-based reagents, such as HATU, and carbodiimide-based reagents like EDC in conjunction with an additive like HOBt.

Strategy 1: High-Efficiency Coupling with Uronium/Aminium Reagents (HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for sterically demanding couplings.[4][5] It facilitates rapid amide bond formation with a low propensity for racemization.

Mechanism of HATU-Mediated Coupling

The reaction proceeds through the formation of a highly reactive OAt-ester intermediate. The non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate then attacks HATU to form the active ester, which is subsequently displaced by the primary amine of this compound to yield the desired amide.

HATU_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) DIPEA DIPEA DIPEA->Carboxylic_Acid HATU HATU Carboxylate->HATU Activation OAt_Ester OAt-Active Ester Amide_Product Amide Product Azetidine_Amine (S)-2-Aminomethyl- 1-boc-azetidine Azetidine_Amine->OAt_Ester Nucleophilic Attack EDC_HOBt_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) EDC EDC Carboxylic_Acid->EDC Activation O_Acylisourea O-Acylisourea Intermediate HOBt HOBt O_Acylisourea->HOBt Intermediate Trapping HOBt_Ester HOBt-Active Ester Amide_Product Amide Product Azetidine_Amine (S)-2-Aminomethyl- 1-boc-azetidine Azetidine_Amine->HOBt_Ester Nucleophilic Attack

Sources

Application Notes & Protocols: The Strategic Use of (S)-2-Aminomethyl-1-boc-azetidine for the Synthesis of Novel Bio-relevant Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Foreword: The Azetidine Moiety as a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. The focus has increasingly shifted towards three-dimensional, sp³-rich structures that can better explore the complexities of biological target space.[1] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a valuable scaffold in this context.[2] Their inherent ring strain, which is greater than that of pyrrolidines but less than that of highly reactive aziridines, imparts a unique conformational rigidity.[3] This structural feature can lead to enhanced metabolic stability, improved aqueous solubility, and the ability to serve as a versatile bioisostere for other common saturated heterocycles.[1][4]

(S)-2-Aminomethyl-1-boc-azetidine is a particularly powerful building block that leverages the advantages of the azetidine core. Its strategic design incorporates three key features for synthetic diversification:

  • A stereochemically defined (S)-center for creating specific, high-affinity interactions with chiral biological targets.

  • A primary aminomethyl group , which serves as a robust nucleophilic handle for a wide array of synthetic transformations.

  • An N-Boc protecting group , which orthogonally masks the ring nitrogen, allowing for selective functionalization of the exocyclic amine before revealing the ring nitrogen for subsequent elaboration.

This guide provides detailed protocols and expert insights into the application of this building block for constructing novel molecular scaffolds, focusing on two cornerstone reactions: amide bond formation and reductive amination, followed by the critical step of N-Boc deprotection to unlock further diversification.

Core Synthetic Applications: Functionalizing the Primary Amine

The primary amine of this compound is the initial point of diversification. Its nucleophilicity allows for the reliable formation of new carbon-nitrogen bonds, enabling the attachment of a vast array of chemical functionalities.

Application Protocol 1: Amide Bond Formation

Amide bonds are one of the most common linkages in pharmaceuticals, valued for their stability and hydrogen bonding capabilities.[5][6] Coupling carboxylic acids to our building block is a fundamental strategy for generating libraries of drug-like molecules.

Causality and Reagent Choice: The direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[7] Therefore, a coupling reagent is required to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. While many coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often chosen for its high efficiency, rapid reaction times, and ability to suppress racemization, making it ideal for coupling with valuable chiral amines.[5][8]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to a concentration of ~0.1 M).

  • Activation: To the stirred solution, add HATU (1.1 eq.) followed by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Allow the mixture to stir at room temperature for 15-20 minutes. This pre-activation step generates the highly reactive HOBt-ester intermediate.

  • Amine Addition: Add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress should be monitored periodically (e.g., every 1-2 hours) by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reactions are typically complete within 2-6 hours.[8]

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent like Ethyl Acetate or DCM (3x volume of the aqueous layer).

    • Combine the organic layers. If DMF was used as the solvent, wash the combined organic layers with a 5% LiCl aqueous solution to remove residual DMF, followed by a wash with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide product should be purified by silica gel column chromatography to yield the final, pure product.

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentBaseTypical SolventAdvantagesDisadvantages
HATU DIPEA, Et₃NDMF, DCMHigh efficiency, fast reaction times, low racemization.[8]Higher cost, can be sensitive to moisture.
EDC/HOBt DIPEA, DMAPDCM, DMFCost-effective, water-soluble byproducts are easily removed.[5][8]Slower reaction times, potential for side reactions.
PyBOP DIPEADMF, DCMGood for sterically hindered substrates, stable reagent.Byproducts can complicate purification.

Diagram: Amide Coupling Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) HATU HATU + DIPEA RCOOH->HATU ActivatedEster Activated Ester Intermediate HATU->ActivatedEster 15-20 min, RT Azetidine (S)-2-Aminomethyl- 1-boc-azetidine ActivatedEster->Azetidine Nucleophilic Attack AmideProduct Desired Amide Product Azetidine->AmideProduct Workup Aqueous Workup & Purification AmideProduct->Workup 2-6 hrs G cluster_imine Iminium Formation cluster_reduction Reduction Step Carbonyl Aldehyde or Ketone Azetidine (S)-2-Aminomethyl- 1-boc-azetidine Carbonyl->Azetidine Iminium Iminium Ion Intermediate Azetidine->Iminium 20-30 min, RT (cat. AcOH) STAB NaBH(OAc)₃ (STAB) Iminium->STAB Selective Reduction FinalProduct N-Alkylated Product STAB->FinalProduct Workup Aqueous Workup & Purification FinalProduct->Workup 2-24 hrs G cluster_next Next Synthetic Step Start N-Boc, C2-Functionalized Azetidine Deprotection TFA / DCM 1-4 hrs, RT Start->Deprotection FreeAmine Free Secondary Amine (TFA Salt) Deprotection->FreeAmine Amide Amide Coupling FreeAmine->Amide Diversification Reductive Reductive Amination FreeAmine->Reductive Alkylation N-Alkylation FreeAmine->Alkylation

Sources

Application Notes & Protocols: The Strategic Incorporation of (S)-2-Aminomethyl-1-boc-azetidine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Conformational Linchpin in Drug Design

In the landscape of modern drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of paramount importance. They offer a strategic route to overcoming the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability[1]. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity[2][3].

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable scaffold for this purpose[4]. Its rigid, puckered structure acts as a potent turn-inducing element, capable of stabilizing secondary structures like β-turns, which are critical for many protein-protein interactions[5][6][7][8]. The incorporation of azetidine-based amino acids can lead to novel therapeutics with improved pharmacological profiles, as seen in various developmental inhibitors[9][10][11].

(S)-2-Aminomethyl-1-boc-azetidine is a chiral bifunctional building block that serves as an exemplary tool for introducing this conformational constraint. It presents a primary amine for peptide chain elongation and a Boc-protected secondary amine within the azetidine ring, allowing for orthogonal synthetic strategies. This guide provides an in-depth exploration of its properties, handling, and core synthetic applications, complete with field-proven protocols for its successful integration into peptidomimetic structures.

Physicochemical Properties and Handling

This compound is a versatile reagent that requires proper handling and storage to ensure its integrity and reactivity.

PropertyValueSource(s)
Chemical Name tert-butyl (2S)-2-(aminomethyl)-1-azetidinecarboxylate
CAS Number 1007873-90-6[12]
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Physical Form Oil
Purity Typically ≥97%[12]
Storage Refrigerator (2-8 °C)

Safety & Handling: Researchers must consult the Safety Data Sheet (SDS) before use. The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[12]

Standard precautions such as working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation and contact with skin and eyes are mandatory.

Core Application I: Peptide Bond Formation

The primary amine of this compound serves as the nucleophile for forming an amide bond with a carboxylic acid, typically an N-terminally protected amino acid. The choice of coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization[13][14]. Below are two robust, field-tested protocols.

Protocol 1: High-Efficiency Coupling using HBTU/HOBt

This method utilizes an aminium-based coupling reagent, HBTU, which rapidly activates the carboxylic acid. HOBt is included as an additive that works synergistically to form a stable active ester, enhance efficiency, and suppress racemization[13][14][15].

Causality Behind the Choices:

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly efficient uronium salt coupling agent that directly forms a reactive HOBt ester with the carboxylic acid, leading to rapid amide bond formation[13][16].

  • HOBt (1-Hydroxybenzotriazole): Acts as a nucleophilic catalyst and racemization suppressant. It reacts with the carbodiimide- or uronium-activated carboxyl group to form an active ester intermediate, which is less prone to racemization and more stable than the initial activated species[13][14].

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. Its role is to deprotonate the carboxylic acid, facilitating its activation by HBTU, and to neutralize any hydrochloride or trifluoroacetate salts present in the reaction mixture[17][18].

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • Pre-activation: Add HBTU (1.05 eq) to the solution. Stir for 2-5 minutes.

  • Base Addition: Add DIPEA (2.5 eq) and stir for another 2 minutes. The solution should appear clear.

  • Amine Addition: Add a solution of this compound (1.1 eq) in the same anhydrous solvent to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure azetidine-containing dipeptide mimetic[19].

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

This classic method uses a water-soluble carbodiimide (EDC) for carboxyl activation. The inclusion of HOBt is considered essential for high-yield, low-racemization couplings[14][20].

Causality Behind the Choices:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A versatile coupling agent that activates carboxylic acids. The resulting urea byproduct is water-soluble, simplifying purification[14][21].

  • HOBt: As in the previous protocol, HOBt is crucial for preventing racemization and avoiding the formation of a stable N-acylurea byproduct, which can terminate the reaction[14].

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to minimize potential side reactions.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution[21].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and the urea byproduct.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product using flash column chromatography.

Workflow Visualization: Peptide Coupling

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Work-up & Purification N_Protected_AA N-Protected Amino Acid (1.0 eq) Coupling_Reagents Coupling Reagents (HBTU/HOBt or EDC/HOBt) Base Base (DIPEA) Active_Ester Activated Ester Intermediate Base->Active_Ester Pre-activation (2-15 min) Azetidine (S)-2-Aminomethyl -1-boc-azetidine (1.1 eq) Active_Ester->Azetidine Coupling (2-18 h) Peptidomimetic Boc-Azetidine Peptidomimetic Azetidine->Peptidomimetic Workup Aqueous Work-up Peptidomimetic->Workup Purification Flash Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of an azetidine-containing peptidomimetic.

Core Application II: Boc Group Deprotection

For further peptide chain elongation from the azetidine nitrogen, the Boc protecting group must be selectively removed. This is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA)[22][23].

Causality Behind the Choices:

  • TFA (Trifluoroacetic acid): A strong acid that efficiently and cleanly cleaves the acid-labile tert-butoxycarbonyl (Boc) group. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to liberate the free amine[22][23][24].

  • DCM (Dichloromethane): A common solvent for Boc deprotection as it is relatively inert and effectively solvates both the protected peptide and the TFA[22][25].

  • Scavengers (e.g., Triisopropylsilane, TIS): The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate nucleophilic side chains (e.g., Trp, Met, Cys). Scavengers are added to trap this cation and prevent undesirable side reactions[24]. While less critical if no sensitive residues are present, it is good practice.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected azetidine peptidomimetic (1.0 eq) in DCM (approx. 0.1 M).

  • Acid Treatment: Add a solution of 25-50% TFA in DCM to the flask[22][25]. If sensitive amino acids are present in the peptide chain, add a scavenger such as TIS (2.5-5% v/v).

  • Deprotection: Stir the mixture at room temperature for 30-60 minutes. Monitor the disappearance of the starting material by TLC or LC-MS. The evolution of CO₂ gas may be observed[23].

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • Neutralization: The resulting product is the TFA salt of the amine. For subsequent coupling, it must be neutralized. Dissolve the crude salt in DCM or DMF and add a base such as DIPEA (2-3 eq) until the pH is basic (pH > 8)[22]. This free amine solution can often be used directly in the next coupling step.

  • Isolation (Optional): If the deprotected product needs to be isolated, an aqueous work-up (washing with saturated NaHCO₃) can be performed, followed by extraction, drying, and concentration.

Workflow Visualization: Boc Deprotection & Neutralization

G Boc_Peptide Boc-Azetidine Peptidomimetic TFA_DCM TFA / DCM (Optional Scavengers) Boc_Peptide->TFA_DCM Deprotection (30-60 min) Amine_Salt Deprotected Amine (TFA Salt) TFA_DCM->Amine_Salt Evaporation Solvent Evaporation Amine_Salt->Evaporation Base Base (DIPEA) in DMF/DCM Evaporation->Base Neutralization Free_Amine Free Amine (Ready for next coupling) Base->Free_Amine

Caption: Workflow for the acid-mediated deprotection of the Boc group and subsequent neutralization.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If a Kaiser test (for solid-phase synthesis) or LC-MS analysis shows significant unreacted amine, the coupling reaction can be repeated ("double coupling")[16]. Steric hindrance from a bulky N-protected amino acid or the azetidine ring itself can slow down the reaction. Using a more potent coupling agent like HATU or extending the reaction time may be beneficial.

  • Racemization: While HOBt significantly reduces racemization, it can still occur, especially with sensitive amino acids. Performing couplings at 0 °C can help minimize this side reaction[14]. The use of weaker bases like N-methylmorpholine (NMM) instead of DIPEA may also be advantageous in certain cases.

  • Side Reactions during Deprotection: The generation of the t-butyl cation is the main source of side products[24]. Always consider adding a scavenger like TIS or anisole if your peptidomimetic contains electron-rich aromatic rings (Trp, Tyr) or sulfur-containing residues (Met, Cys).

  • Azetidine Ring Stability: While generally stable, the strained four-membered ring can be susceptible to degradation under harsh conditions. Post-cyclization deprotection with strong acids like TFA is generally well-tolerated, but prolonged exposure should be avoided[5][26].

  • Purification Challenges: Azetidine-containing compounds can exhibit different polarity and solubility compared to linear peptides. Standard RP-HPLC methods are typically effective for purification, but gradient optimization may be required[19].

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 1, 2026.
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  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 1, 2026, from [Link]

  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved January 1, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 1, 2026, from [Link]

  • ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected... Retrieved January 1, 2026, from [Link]

  • ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved January 1, 2026, from [Link]

  • RSC Publishing. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Retrieved January 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved January 1, 2026, from [Link]

  • RSC Publishing. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved January 1, 2026, from [Link]

  • Wiley Online Library. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved January 1, 2026, from [Link]

  • ResearchGate. (2014, June 11). How many equivalents of HOBt must use in peptide coupling using EDC? Retrieved January 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, September 29). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Retrieved January 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Retrieved January 1, 2026, from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Retrieved January 1, 2026, from [Link]

  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved January 1, 2026, from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

  • MDPI. (2021, November 14). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Retrieved January 1, 2026, from [Link]

  • eScholarship. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved January 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, January 4). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Retrieved January 1, 2026, from [Link]

  • ACS Publications. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved January 1, 2026, from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved January 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). Retrieved January 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. Retrieved January 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved January 1, 2026, from [Link]

  • Aston Research Explorer. (n.d.). Preparation and Properties of Azetidine-2-Ones. Retrieved January 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2016, June 18). Peptidomimetic therapeutics: scientific approaches and opportunities. Retrieved January 1, 2026, from [Link]

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Application Note: A Detailed Protocol for the N-Boc Deprotection of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azetidines and Amine Protecting Groups

Azetidines are a vital class of saturated four-membered azaheterocycles that serve as crucial intermediates and structural motifs in medicinal chemistry and drug development.[1] Their unique conformational properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a wide array of biologically active compounds. The synthesis and functionalization of these strained ring systems often necessitate the use of protecting groups to mask reactive functionalities, such as primary amines, during multi-step synthetic sequences.[1][2]

The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[3][4][5] The selective deprotection of a Boc-protected amine is a critical step in many synthetic pathways, revealing the free amine for subsequent transformations. This application note provides a detailed, field-proven protocol for the N-Boc deprotection of (S)-2-Aminomethyl-1-boc-azetidine, a key building block for the synthesis of more complex molecules. The procedure described herein is designed to be a self-validating system, with integrated analytical checkpoints to ensure reaction completion and product purity.

Reaction Principle: The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved using a strong acid, such as trifluoroacetic acid (TFA).[3][6] The mechanism proceeds through a series of well-defined steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[7][8]

  • Carbocation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl group as a stable tertiary carbocation.[7][8]

  • Carbamic Acid Intermediate: The departure of the tert-butyl cation results in the formation of an unstable carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and the free amine.[6][7]

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (in this case, the trifluoroacetate salt).[7][8]

It is crucial to perform this reaction in a well-ventilated fume hood and to avoid using a closed system, as the evolution of carbon dioxide gas can cause a pressure build-up.[3][7]

Experimental Workflow

The following diagram illustrates the overall workflow for the N-Boc deprotection of this compound, from reaction setup to product isolation and analysis.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Dissolve this compound in DCM cool Cool to 0 °C start->cool add_tfa Slowly add Trifluoroacetic Acid (TFA) cool->add_tfa react Stir at room temperature add_tfa->react monitor Monitor reaction by TLC/LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate dissolve Dissolve residue in DCM concentrate->dissolve wash Wash with sat. NaHCO3 solution dissolve->wash brine Wash with brine wash->brine dry Dry over Na2SO4 brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate nmr ¹H and ¹³C NMR Spectroscopy filter_concentrate->nmr ms Mass Spectrometry (MS) ftir FTIR Spectroscopy caption Experimental workflow for N-Boc deprotection.

Caption: Experimental workflow for N-Boc deprotection.

Detailed Experimental Protocol

This protocol is designed for a starting scale of approximately 1 mmol of this compound. Adjustments to reagent quantities may be necessary for different scales.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥95%VariousStarting material.
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%VariousReaction solvent.
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%VariousDeprotecting agent. Corrosive and toxic, handle with care.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS reagentPrepared in-houseFor neutralization during work-up.
Brine (saturated NaCl solution)ACS reagentPrepared in-houseFor washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagentVariousDrying agent.
Diethyl ether, anhydrousAnhydrous, ≥99%VariousOptional, for precipitation of the product salt.
TLC plates (Silica gel 60 F₂₅₄)-VariousFor reaction monitoring.
Ninhydrin stain-Prepared in-houseFor visualization of amines on TLC plates.
Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C. For sensitive substrates, this initial cooling helps to control any potential exotherm upon acid addition.[8]

  • Deprotection Reaction:

    • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution at 0 °C. A common and effective method is to use a 1:1 mixture of DCM and TFA.[9]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1-3 hours. The reaction progress should be monitored to determine the optimal reaction time.

  • Reaction Monitoring:

    • The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

    • TLC Analysis:

      • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

      • Elute the plate with a suitable mobile phase (e.g., 10% methanol in DCM).

      • Visualize the spots under UV light and then stain with ninhydrin. The starting material will not stain with ninhydrin, while the product (a primary amine) will develop a characteristic colored spot (usually purple or yellow).[9] The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates the progress of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8] To facilitate the removal of residual TFA, co-evaporation with toluene or DCM can be performed 2-3 times.[8]

    • Option A: Isolation as the Free Amine

      • Dissolve the residue in DCM and transfer it to a separatory funnel.

      • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution.[8] This step neutralizes the excess TFA and converts the amine salt to the free amine.

      • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).[8][9]

      • Filter the mixture and concentrate the filtrate under reduced pressure to yield the free amine, (S)-2-(Aminomethyl)azetidine, which is often an oil.

    • Option B: Isolation as the TFA Salt

      • After the initial concentration, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and add cold diethyl ether to precipitate the TFA salt.[8]

      • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

Analytical TechniqueExpected Observations for Successful Deprotection
¹H NMR Disappearance of the characteristic singlet for the nine equivalent protons of the tert-butyl group, typically observed around 1.4-1.5 ppm.[10] Appearance of new signals corresponding to the protons of the deprotected azetidine ring.
¹³C NMR Disappearance of the signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~155 ppm).[10]
Mass Spectrometry A decrease in the molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).[10] The mass spectrum should show the molecular ion peak for the deprotected amine.
FTIR Spectroscopy Disappearance of the strong C=O stretching vibration of the Boc-carbamate, typically observed in the range of 1680-1720 cm⁻¹.[10] Appearance or enhancement of N-H stretching bands for the primary amine.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material after the initial reaction time, the reaction can be allowed to stir for a longer period. Alternatively, a slight excess of TFA can be added.

  • Side Product Formation: The tert-butyl cation generated during the reaction can sometimes react with nucleophilic functional groups on the substrate or solvent. While less common with simple amines, for more complex molecules, the addition of a cation scavenger such as triethylsilane or thioanisole to the reaction mixture can mitigate this issue.

  • Difficult Work-up: If the free amine is highly water-soluble, extraction with an organic solvent may be inefficient. In such cases, isolation as the TFA or HCl salt is recommended. Alternatively, specialized work-up procedures, such as using a basic ion-exchange resin, can be employed.[11][12]

Conclusion

The N-Boc deprotection of this compound is a robust and high-yielding transformation when performed under the appropriate acidic conditions. The use of trifluoroacetic acid in dichloromethane provides a reliable method for the efficient removal of the Boc group. Careful monitoring of the reaction progress and appropriate work-up and purification are essential for obtaining the desired product in high purity. The detailed protocol and analytical guidance provided in this application note offer a comprehensive framework for researchers and scientists in the field of organic synthesis and drug development to successfully perform this critical synthetic step.

References

  • Mechanism: The tert-butyl carbamate becomes protonated. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the pdt as the TFA salt. .

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link].

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link].

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link].

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link].

  • TFA Deprotection. Scribd. [Link].

  • General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link].

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link].

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link].

  • Couty's azetidine synthesis. Wikipedia. [Link].

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. [Link].

  • Synthesis of Azetidines. Progress in Chemistry. [Link].

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link].

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Scale-up synthesis of (S)-2-Aminomethyl-1-boc-azetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Process Development and Scale-Up of (S)-2-Aminomethyl-1-boc-azetidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and provide unique three-dimensional vectors for molecular design.[1][2][3][4] Specifically, chiral 2-substituted azetidines, such as this compound, serve as critical building blocks for a multitude of clinical candidates. However, the transition from laboratory-scale synthesis to large-scale production is fraught with challenges, primarily stemming from the inherent ring strain of the four-membered heterocycle and the need to maintain stereochemical integrity.[1][5] This document provides a comprehensive guide for researchers, chemists, and process development professionals on the robust and scalable synthesis of this compound and its subsequent derivatization. We will delve into field-proven protocols, explain the causality behind critical process decisions, and outline rigorous analytical controls to ensure product quality and batch-to-batch consistency.

Introduction: The Strategic Value of the Azetidine Core

Azetidine-containing molecules have demonstrated significant value in drug discovery, offering a compelling alternative to more common saturated heterocycles. The rigid, four-membered ring system can lock key pharmacophoric elements in a specific orientation, enhancing binding affinity to biological targets.[1] Furthermore, the replacement of larger rings with the compact azetidine moiety can lead to improvements in ligand efficiency and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The (S)-2-aminomethyl substituent provides a versatile handle for diversification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Despite their utility, the synthesis of azetidines is not trivial. The high ring strain makes them susceptible to undesired ring-opening reactions, particularly under harsh acidic or basic conditions.[5][6][7][8] Therefore, a successful scale-up campaign requires careful selection of reagents, reaction conditions, and purification strategies that are both efficient and mild.

Overall Synthetic Strategy

A robust and scalable synthesis begins with a well-defined retrosynthetic plan. The strategy outlined here focuses on creating the core intermediate, This compound , from a commercially available chiral starting material, followed by diversification.

G cluster_0 Retrosynthetic Analysis Final_Derivative Final Deprotected Derivative Core_Intermediate This compound Final_Derivative->Core_Intermediate Boc Deprotection Nitrile_Precursor (S)-1-Boc-azetidine-2-carbonitrile Core_Intermediate->Nitrile_Precursor Nitrile Reduction Starting_Material (S)-1-Boc-2-(hydroxymethyl)azetidine Nitrile_Precursor->Starting_Material Two-step oxidation and cyanation

Caption: High-level retrosynthetic workflow.

This approach is advantageous for scale-up as it introduces the chiral center early from a reliable source and utilizes a key nitrile reduction step that is often amenable to catalytic hydrogenation, a preferred industrial process.

Part I: Scale-Up Synthesis of the Core Intermediate

The synthesis of this compound is the cornerstone of the entire process. The following protocols are designed for scalability, safety, and efficiency.

Protocol 1: Synthesis of (S)-1-Boc-azetidine-2-carbonitrile

This two-step, one-pot procedure converts the primary alcohol of the starting material into the target nitrile. The choice of an oxidation/cyanation sequence avoids the use of more hazardous direct cyanating agents on an activated alcohol.

Methodology:

  • Setup: To a jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge (S)-1-Boc-2-(hydroxymethyl)azetidine (1.0 equiv) and a suitable solvent such as dichloromethane (DCM) or ethyl acetate (10 L/kg). Cool the solution to 0-5 °C.

  • Oxidation: Add triethylamine (3.0 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv), maintaining the internal temperature below 10 °C.

    • Causality Note: This step forms the mesylate in situ. Careful temperature control is critical to prevent side reactions. The excess triethylamine neutralizes the HCl generated and drives the reaction to completion.

  • In-Process Control (IPC-1): After 1-2 hours, take an aliquot and analyze by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Cyanation: Charge sodium cyanide (1.5 equiv) dissolved in a minimal amount of water (approx. 1 L/kg). Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours.

    • Safety First: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood or a contained system. An aqueous quench solution of sodium hypochlorite (bleach) should be readily available to neutralize any cyanide waste.

  • IPC-2: Monitor the reaction for completion by TLC or LC-MS.

  • Work-up & Isolation: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude nitrile.

    • Process Insight: The product is often an oil or a low-melting solid and can typically be used in the next step without further purification if IPCs show sufficient purity.

Protocol 2: Catalytic Reduction to this compound

Catalytic hydrogenation is the method of choice for nitrile reduction at scale due to its high efficiency, clean conversion, and favorable waste profile. The key challenge is to achieve complete nitrile reduction without cleaving the acid-labile Boc protecting group.[9]

G Start Nitrile Precursor (S)-1-Boc-azetidine-2-carbonitrile Process Catalytic Hydrogenation (H₂, Catalyst, Solvent) Start->Process Product Core Intermediate This compound Process->Product Side_Product Potential Side Product: Boc-Deprotected Amine Process->Side_Product Minimized by catalyst choice and neutral conditions

Caption: Workflow for the critical nitrile reduction step.

Methodology:

  • Reactor Setup: Charge a hydrogenation vessel with (S)-1-Boc-azetidine-2-carbonitrile (1.0 equiv), a suitable solvent like methanol or ethanol (10-15 L/kg), and the chosen catalyst.

  • Catalyst Selection: Raney Nickel (5-10 wt%) is a highly effective and cost-efficient catalyst for this transformation.[9] It operates well under neutral conditions, which is crucial for preserving the Boc group. Palladium on carbon can also be used, but may require basic additives which can complicate work-up.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature (20-25 °C).

    • Process Insight: The reaction is typically exothermic. For large-scale batches, initial cooling may be required to maintain the target temperature.

  • IPC-3: Monitor the reaction progress by monitoring hydrogen uptake. Confirm completion by LC-MS analysis, ensuring the absence of the starting nitrile and any imine intermediate.

  • Work-up & Isolation: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Safety Note: Raney Nickel is pyrophoric when dry. The filter cake must be kept wet with solvent or water at all times and disposed of according to safety protocols.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, often as a viscous oil.

Purification Strategy: Crystallization

While chromatography is suitable for small scales, crystallization is the preferred method for purification in a manufacturing environment. Boc-protected amines can be challenging to crystallize directly from the crude oil.[10][11] A salt screen or solvent/anti-solvent approach is often necessary.

Protocol 2.1: Crystallization as the Free Base

  • Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, isopropanol).

  • Slowly add an anti-solvent (e.g., heptane, hexanes) at room temperature or slightly elevated temperature until turbidity is observed.

  • Cool the mixture slowly to 0-5 °C and hold for several hours to maximize crystal formation.

  • If crystallization does not occur, adding seed crystals can be effective.[12]

  • Isolate the solid product by filtration, wash with cold anti-solvent, and dry under vacuum.

ParameterConditionRationale / Comments
Catalyst Raney NickelHigh activity, cost-effective, operates under neutral pH preserving the Boc group.[9]
Solvent Methanol / EthanolExcellent solvent for substrate and product; easy to remove.
Pressure (H₂) 50-100 psiSufficient for efficient reduction without requiring high-pressure equipment.
Temperature 20-25 °CMild conditions that prevent Boc-group cleavage and other side reactions.
Typical Yield >85%High-yielding transformation.
Purity (crude) >95%Typically a very clean reaction.

Part II: Derivatization of the Aminomethyl Group

With the core intermediate in hand, derivatization can be performed. The following is a general protocol for N-acylation, a common transformation.

Protocol 3: N-Acylation with an Acid Chloride
  • Setup: In a clean, dry reactor, dissolve this compound (1.0 equiv) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equiv) in DCM (10 L/kg).

  • Addition: Cool the solution to 0-5 °C. Add the desired acid chloride (1.05 equiv) dropwise, keeping the internal temperature below 10 °C.

  • IPC-4: Stir for 1-3 hours and monitor for completion by LC-MS.

  • Work-up: Quench the reaction with water. Separate the layers and wash the organic phase with 1M HCl (to remove excess base), saturated sodium bicarbonate (to remove excess acid chloride), and brine.

  • Isolation: Dry the organic layer, filter, and concentrate under vacuum. The resulting derivative can be purified by crystallization or chromatography as needed.

Part III: Boc-Group Removal

The final step for many synthetic targets is the deprotection of the azetidine nitrogen. This is almost universally achieved under acidic conditions.[13][14]

MethodReagentsConditionsProsCons
TFA Trifluoroacetic Acid (TFA) in DCMRT, 1-4hFast, effective, volatile byproducts.[13]TFA is corrosive and expensive at scale. Potential for azetidine ring-opening if not controlled.[1][5]
HCl/Dioxane 4M HCl in 1,4-DioxaneRT, 1-4hForms a crystalline HCl salt, aiding isolation.[13]Dioxane is a regulated solvent.
Flow Chemistry Solid acid catalystElevated Temp.High throughput, improved safety, scalable.[15]Requires specialized equipment.
Thermal Heat in solvent (e.g., Methanol)150-230 °CAvoids strong acids, useful for sensitive substrates.[16]High temperatures may not be suitable for all derivatives.
Protocol 4: Boc Deprotection with HCl in Dioxane
  • Setup: Dissolve the Boc-protected derivative (1.0 equiv) in a minimal amount of a co-solvent like ethyl acetate or methanol if needed.

  • Addition: Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv) at room temperature.

  • Precipitation: The hydrochloride salt of the deprotected amine will often precipitate from the solution. Stir for 2-4 hours to ensure complete reaction.

  • IPC-5: Check for completion by LC-MS.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with a non-polar solvent like diethyl ether or heptane to remove non-polar impurities.

  • Drying: Dry the product under vacuum to yield the final amine hydrochloride salt.

Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the quality, identity, purity, and stereochemical integrity of the final product.

  • Identity & Structure:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity:

    • HPLC/UPLC: With UV detection to determine chemical purity (typically >98%). A standard method would involve a C18 column with a water/acetonitrile gradient.

  • Chiral Purity:

    • Chiral HPLC or SFC: This is the most critical analytical test to determine the enantiomeric excess (% ee). Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of amine derivatives.[17][18] The target is typically >99% ee.

Safety Considerations

  • Azetidines: Azetidine and its simple derivatives can be corrosive, flammable, and harmful if swallowed or inhaled.[19][20] Always handle these compounds in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22]

  • Reagents: Many reagents used in these protocols are hazardous (e.g., sodium cyanide, methanesulfonyl chloride, strong acids). A thorough safety review and risk assessment must be conducted before commencing any scale-up activities.

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. Hydrogenation reactions must be conducted in specialized pressure equipment by trained personnel, following strict safety protocols.

References

Application Notes and Protocols: (S)-2-Aminomethyl-1-boc-azetidine as a Chiral Ligand Precursor in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Asymmetric Catalysis

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods to synthesize enantiomerically pure compounds is a perpetual challenge. Chiral ligands, capable of directing the stereochemical outcome of metal-catalyzed reactions, are central to this endeavor. The four-membered azetidine ring has emerged as a privileged scaffold in the design of such ligands.[1][2] Its inherent rigidity, a consequence of significant ring strain, provides a well-defined and sterically constrained chiral environment around a metal center. This conformational restriction is paramount for achieving high levels of enantioselectivity in catalytic transformations.[1]

While a diverse array of chiral azetidines has been explored, this guide focuses on the utility of (S)-2-Aminomethyl-1-boc-azetidine as a versatile and readily available starting material for the synthesis of novel chiral ligands. The primary amino group serves as a convenient handle for derivatization, allowing for the facile introduction of various coordinating and sterically demanding groups. This strategic modification transforms the basic azetidine core into a powerful tool for asymmetric catalysis.

This document provides a comprehensive guide to the synthesis of a representative Schiff base ligand derived from this compound and its subsequent application in a copper-catalyzed asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Ligand Synthesis: From Precursor to a Chiral Schiff Base

The primary amine of this compound is readily converted into a variety of functional groups to generate potential ligands, including amides, sulfonamides, and, as we will detail here, imines (Schiff bases).[3] Schiff base ligands are particularly attractive due to their straightforward synthesis and the tunable electronic and steric properties of the resulting metal complexes.

The synthesis of a chiral Schiff base ligand from this compound and a substituted salicylaldehyde is a representative example. The resulting N,O-bidentate ligand is well-suited for coordinating with various transition metals, including copper.

Ligand_Synthesis A (S)-2-Aminomethyl- 1-boc-azetidine D Stirring at Room Temp. A->D B Substituted Salicylaldehyde B->D C Solvent (e.g., Ethanol) C->D E Chiral Schiff Base Ligand D->E Condensation

Caption: Workflow for the synthesis of a chiral Schiff base ligand.

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-(((E)-(2-hydroxy-3,5-di-tert-butylbenzylidene)amino)methyl)azetidine-1-carboxylate

This protocol outlines the synthesis of a chiral Schiff base ligand from this compound.

Materials:

  • This compound

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

  • Absolute Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add this compound (1.0 mmol) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base ligand.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ligand as a crystalline solid.

Application in Asymmetric Catalysis: The Henry Reaction

The asymmetric Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful method for the synthesis of chiral β-nitro alcohols, which are versatile precursors to β-amino alcohols and α-amino acids. Copper(II) complexes of chiral ligands have proven to be highly effective catalysts for this transformation.[1][4]

The in-situ generated copper(II) complex of the newly synthesized azetidine-derived Schiff base ligand can be employed to catalyze the enantioselective addition of nitromethane to a variety of aldehydes.

Henry_Reaction_Workflow cluster_catalyst Catalyst Formation cluster_reaction Henry Reaction cluster_workup Work-up & Purification Ligand Azetidine Schiff Base Ligand Stir_Cat Stir at RT for 1h Ligand->Stir_Cat Copper Cu(OAc)2·H2O Copper->Stir_Cat Solvent_Cat Ethanol Solvent_Cat->Stir_Cat Active_Catalyst Active Copper(II) Complex Stir_Cat->Active_Catalyst Reaction_Vessel Stir at RT for 72h Active_Catalyst->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Nitromethane Nitromethane Nitromethane->Reaction_Vessel Product Chiral β-Nitro Alcohol Reaction_Vessel->Product Quench Quenching Product->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Enantiomerically Enriched Product Purification->Final_Product Mechanism cluster_TS Chiral Pocket A [Cu(II)-Ligand] Complex B Aldehyde Coordination A->B 1. Coordination D Facial bias imposed by the (S)-azetidine scaffold and ligand substituents B->D C Nitronate Anion C->D 2. Nucleophilic Attack E β-Nitro Alcohol Product D->E 3. Protonation & Release

Sources

Synthetic Applications of (S)-2-Aminomethyl-1-boc-azetidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Azetidine Scaffold as a Privileged Motif

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with improved pharmacological profiles is perpetual. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, and among them, the azetidine ring holds a place of distinction.[1][2] This four-membered saturated nitrogen heterocycle offers a unique combination of conformational rigidity and metabolic stability, making it an attractive component for drug design.[3] The constrained nature of the azetidine ring allows for precise, three-dimensional positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty of binding.[4]

(S)-2-Aminomethyl-1-boc-azetidine is a particularly valuable chiral building block that leverages the advantageous properties of the azetidine core. Its structure is intelligently designed for synthetic utility:

  • The (S)-chiral center provides a stereochemically defined anchor point, crucial for enantioselective interactions with biological macromolecules.

  • The primary aminomethyl group serves as a versatile nucleophilic handle for a wide array of synthetic transformations, most notably amide bond formations and reductive aminations.

  • The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures controlled reactivity, preventing undesired side reactions at the secondary amine and allowing for its selective deprotection at a later synthetic stage if required.[5][6]

This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed protocols and the scientific rationale behind its use in the development of next-generation therapeutics.

Core Synthetic Strategies and Applications

The utility of this compound stems from its ability to act as a constrained, chiral linker and a scaffold for introducing unique 3D geometry into molecules.

Logical Workflow for Synthetic Utilization

The primary amine is the key reactive site for incorporating this building block into a target molecule. The Boc-protected ring nitrogen provides stability and a latent site for potential later-stage modification.

G cluster_1 Ring Nitrogen (N-Boc) Reactivity main This compound amide Amide Coupling (R-COOH, Coupling Reagents) main->amide Nucleophilic Attack reductive Reductive Amination (R-CHO/R-CO-R', Reductant) main->reductive Imine Formation product1 Amide-Linked Adduct amide->product1 product2 Secondary Amine Adduct reductive->product2 deprotection Boc Deprotection (e.g., TFA, HCl) n_func N-Functionalization (Alkylation, Arylation, etc.) deprotection->n_func Exposes Ring Nitrogen product3 N-Functionalized Scaffold n_func->product3

Caption: Key reactive sites and synthetic pathways for this compound.

Application as a Constrained Diamine Bioisostere

A fundamental application of this building block is its use as a bioisostere for more flexible diamine linkers, such as ethylenediamine or piperazine. In many drug candidates, these linkers are conformationally mobile, which can be detrimental to binding affinity. By replacing a flexible linker with the rigid azetidine moiety, chemists can lock the molecule into a more bioactive conformation.

Causality: The inherent ring strain of the azetidine forces substituents into well-defined spatial vectors.[3] This pre-organization reduces the entropic cost of binding to a protein target, which can translate into a significant increase in potency and selectivity.[4] This strategy has been successfully employed in the design of enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.[3]

Amide Bond Formation: A Gateway to Novel Scaffolds

The most common and robust application is the coupling of the primary amine with carboxylic acids to form stable amide bonds. This reaction is a cornerstone of medicinal chemistry, enabling the connection of the azetidine moiety to a vast array of molecular fragments, from simple aromatic rings to complex heterocyclic systems.[7][8]

Expertise in Practice: The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, particularly racemization. Modern uronium/phosphonium salt-based reagents are often preferred for their efficiency and mild reaction conditions.[9]

G reactants This compound + Carboxylic Acid (R-COOH) reagents Coupling Reagent (e.g., HATU, HBTU, PyBOP) + Non-nucleophilic Base (e.g., DIPEA, Et₃N) reactants->reagents Activation of Carboxylic Acid product Amide Product reagents->product Nucleophilic Attack by Amine solvent Anhydrous Solvent (DMF, DCM) solvent->reagents

Caption: General workflow for amide coupling with this compound.

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentAcronymKey AdvantagesPotential DrawbacksTypical Reaction Time
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHighly efficient, low racemization, suitable for hindered couplings.[8][9]Higher cost.1-4 hours
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPRobust, rapid reactions, byproducts are generally less hazardous.[8]Can be less effective for sterically hindered couplings compared to HATU.2-12 hours
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-HydroxybenzotriazoleEDC/HOBtCost-effective, water-soluble byproducts (EDC urea) are easily removed.[8]Slower reaction rates, requires an additive (HOBt) to suppress racemization.4-16 hours

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for the synthesis of derivatives using this compound.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a robust method for coupling a generic carboxylic acid to this compound. HATU is chosen for its high efficiency and low risk of epimerization.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Carboxylic acid of interest (1.1 eq.)

  • HATU (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq.) and this compound (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration relative to the azetidine).

  • Base Addition: Add DIPEA (3.0 eq.) to the stirred solution. Rationale: DIPEA is a bulky, non-nucleophilic base that neutralizes the hexafluorophosphate salt formed during the reaction without competing as a nucleophile.

  • Activator Addition: Add HATU (1.2 eq.) to the mixture in one portion. Rationale: HATU rapidly activates the carboxylic acid to form a highly reactive acyl-uronium intermediate, which is susceptible to nucleophilic attack by the primary amine.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS, typically checking at 30-minute intervals. The reaction is usually complete within 1-4 hours.

  • Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous LiCl (2x) to remove DMF, saturated aqueous NaHCO₃ (1x) to remove unreacted acid and acidic byproducts, and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Protocol 2: General Procedure for Reductive Amination

This protocol details the formation of a secondary amine by reacting this compound with an aldehyde or ketone, followed by in-situ reduction.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Aldehyde or ketone (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Mixing: To a solution of this compound (1.0 eq.) in anhydrous DCM, add the aldehyde or ketone (1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine (or iminium ion). A catalytic amount of acetic acid can be added to accelerate this step, particularly for less reactive ketones.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations and tolerates the slightly acidic conditions, reducing the iminium ion much faster than the starting carbonyl compound.

  • Reaction Monitoring: Stir the reaction at room temperature for 3 to 12 hours. Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Conclusion and Future Outlook

This compound has cemented its role as a high-value building block in drug discovery. Its ability to impart conformational constraint, stereochemical complexity, and metabolic stability makes it a powerful tool for medicinal chemists aiming to optimize lead compounds. The synthetic protocols detailed herein represent foundational methods for its incorporation, providing reliable and efficient pathways to novel chemical matter. As the principles of structure-based drug design continue to evolve, the strategic use of rigid, chiral scaffolds like this azetidine derivative will undoubtedly play a crucial role in the development of innovative therapeutics targeting a wide range of diseases.[10][11]

References

  • Azetidine Derivatives in Drug Design - Ambeed.com. (URL: )
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (URL: )
  • Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (URL: )
  • Azetidines - Enamine. (URL: )
  • Azetidines in Drug Discovery - PharmaBlock. (URL: )
  • The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing. (URL: )
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL: )
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (URL: )
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (URL: )
  • N-Functionalization of 1,2-Azaborines - PMC - NIH. (URL: )
  • Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine - Benchchem. (URL: )
  • Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids - Benchchem. (URL: )
  • This compound | 1007873-90-6 - Sigma-Aldrich. (URL: )
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (URL: )
  • Synthesis of Azetidines. (URL: )
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Application Notes and Protocols for (S)-1-Boc-2-(aminomethyl)
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (URL: )
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine - Benchchem. (URL: )
  • Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis - Benchchem. (URL: )
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (URL: )
  • A Researcher's Guide to Coupling Reagents for Boc-S-(gamma)-Phe Synthesis - Benchchem. (URL: )
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - ResearchG
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (URL: )
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed. (URL: )
  • Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole | Semantic Scholar. (URL: )

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminomethyl-1-boc-azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The inherent ring strain of the azetidine core presents unique synthetic challenges, making careful optimization and troubleshooting essential for success.[1][2]

This resource provides in-depth, evidence-based solutions to common problems encountered during the synthesis of this valuable building block.

I. Overview of the Primary Synthetic Route

The most common and reliable synthetic pathway to this compound begins with commercially available (S)-azetidine-2-carboxylic acid. The general workflow involves two key transformations:

  • Boc Protection: The secondary amine of the azetidine ring is protected with a di-tert-butyl dicarbonate (Boc) group.

  • Amide Formation and Reduction: The carboxylic acid is converted to a primary amide, which is subsequently reduced to the primary amine.

Workflow Diagram: Synthesis of this compound

Synthetic_Workflow A (S)-Azetidine-2-carboxylic acid B 1. Boc Protection (Boc)2O, Base A->B Step 1 C (S)-1-Boc-azetidine-2-carboxylic acid B->C D 2. Amide Formation Coupling Agent C->D Step 2 E (S)-1-Boc-azetidine-2-carboxamide D->E F 3. Reduction Reducing Agent E->F Step 3 G This compound F->G

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Scenario 1: Low Yield During Boc Protection

Question: I am experiencing a low yield during the Boc protection of (S)-azetidine-2-carboxylic acid. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this step are often attributed to suboptimal reaction conditions or the quality of the starting material. Here’s a breakdown of potential issues and solutions:

Potential Cause Explanation Recommended Solution
Inadequate Base The choice and stoichiometry of the base are critical for the deprotonation of the secondary amine, facilitating its nucleophilic attack on the di-tert-butyl dicarbonate.Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). Inorganic bases like sodium hydroxide can also be effective.[3]
Reaction Temperature The reaction is typically performed at room temperature, but side reactions can occur if the temperature is not controlled, especially during the initial addition of reagents.Maintain the reaction temperature at 0-5 °C during the addition of di-tert-butyl dicarbonate to control the initial exotherm, then allow the reaction to warm to room temperature.
Solvent Choice The solvent must be able to dissolve both the starting material and the reagents to ensure a homogeneous reaction mixture.A mixture of an organic solvent like ethanol and water is often effective.[3] Dichloromethane (DCM) or tetrahydrofuran (THF) can also be used.
Quality of (S)-Azetidine-2-carboxylic acid Impurities in the starting material can interfere with the reaction.Ensure the starting material is of high purity. If necessary, purify the starting material by recrystallization before use.
Optimized Boc Protection Protocol:
  • Dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) in a mixture of ethanol and water.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydroxide (1.05 eq) to the solution.[3]

  • Add di-tert-butyl dicarbonate (1.25 eq) portion-wise, maintaining the temperature below 5 °C.[3]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the ethanol by rotary evaporation.[3]

  • Acidify the aqueous solution to pH 3 with dilute HCl.[3]

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.[3]

Scenario 2: Incomplete Amide Formation

Question: My reaction to form (S)-1-Boc-azetidine-2-carboxamide is not going to completion. What are the best coupling agents and conditions for this step?

Answer:

Incomplete amide formation is a common hurdle. The choice of coupling agent and reaction conditions are paramount for achieving high conversion.

Potential Cause Explanation Recommended Solution
Inefficient Coupling Agent The carboxylic acid needs to be activated for efficient reaction with ammonia.Use a reliable coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA.
Ammonia Source The form of ammonia used can impact the reaction.A solution of ammonia in an organic solvent (e.g., 7N NH3 in MeOH) is often more effective and easier to handle than bubbling ammonia gas.
Low Temperature The reaction may be too slow at low temperatures.While initial activation should be done at 0 °C, the reaction with ammonia can often proceed efficiently at room temperature.
Moisture Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material.Ensure all glassware is dry and use anhydrous solvents.
Troubleshooting Workflow for Amide Formation:

Amide_Formation_Troubleshooting Start Incomplete Amide Formation CheckReagents Verify Purity of Starting Material and Reagents Start->CheckReagents CheckCoupling Is the Coupling Agent Efficient? CheckReagents->CheckCoupling TryHBTU Use HBTU/DIPEA CheckCoupling->TryHBTU No CheckAmmonia Is the Ammonia Source Adequate? CheckCoupling->CheckAmmonia Yes TryHBTU->CheckAmmonia TryHATU Use HATU/DIPEA TryHATU->CheckAmmonia UseNH3inMeOH Switch to 7N NH3 in MeOH CheckAmmonia->UseNH3inMeOH No CheckConditions Are Reaction Conditions Optimal? CheckAmmonia->CheckConditions Yes UseNH3inMeOH->CheckConditions DryGlassware Ensure Anhydrous Conditions CheckConditions->DryGlassware Moisture Suspected IncreaseTemp Run at Room Temperature CheckConditions->IncreaseTemp Reaction Slow Success Reaction Complete DryGlassware->Success IncreaseTemp->Success

Caption: Troubleshooting decision tree for incomplete amide formation.

Scenario 3: Poor Yields and Side Products During Reduction

Question: The reduction of the amide to the amine is giving me a low yield of the desired product along with several impurities. How can I optimize this step?

Answer:

The reduction of the amide is a critical step that can be prone to side reactions, including over-reduction or ring-opening of the strained azetidine.[1]

Potential Cause Explanation Recommended Solution
Harsh Reducing Agent Strong reducing agents like LiAlH4 can lead to reductive ring opening of the azetidine.[1]Use a milder reducing agent such as borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS).
Reaction Temperature High temperatures can promote side reactions.The reaction should be carried out at a controlled temperature, typically starting at 0 °C and then warming to room temperature or refluxing gently in THF.
Work-up Procedure Improper quenching of the reaction can lead to product loss or the formation of emulsions.A careful quench with methanol followed by acidification with HCl is recommended to break up the borane complexes and precipitate the product as the hydrochloride salt.
Purification Challenges The final product is a polar amine, which can be difficult to purify by standard silica gel chromatography.Purification can be achieved by converting the product to its hydrochloride salt, which can often be purified by recrystallization. Alternatively, column chromatography on alumina or using a mobile phase containing a small amount of triethylamine can be effective.[4]
Recommended Reduction Protocol:
  • Dissolve (S)-1-Boc-azetidine-2-carboxamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add BH3·THF complex (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction back to 0 °C and carefully quench by the slow addition of methanol.

  • Acidify the mixture with 2M HCl.

  • Extract the aqueous layer with a non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Basify the aqueous layer with NaOH to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to obtain the crude product.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group instead of Boc?

A1: Yes, other protecting groups like Cbz (carboxybenzyl) can be used. However, the Boc group is often preferred due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

Q2: What is the best way to monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis and to check for the presence of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: My final product is an oil. How can I be sure of its purity?

A3: this compound is often isolated as an oil.[5] Purity should be assessed by a combination of techniques. 1H and 13C NMR spectroscopy will confirm the structure, while GC or HPLC can determine the chemical purity.[4] Chiral GC or HPLC is necessary to determine the enantiomeric excess.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, alternative routes exist, such as those starting from L-aspartic acid.[6] These methods often involve more steps but can be advantageous in certain situations. Another approach involves the reduction of β-lactams.[1] However, the route described in this guide starting from (S)-azetidine-2-carboxylic acid is generally the most direct and commonly used.

Q5: What are the storage conditions for the final product?

A5: this compound should be stored in a cool, dry place, preferably in a refrigerator at 2-8°C, to ensure its long-term stability.[4][5]

IV. References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.

  • Iškauskienė, M., Ragaitė, G., Sløk, F. A., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1043.

  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to l-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(13), 2093-2098.

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47563-47597.

  • Patel, H. N., & Kavala, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. The Chemical Record, 21(6), 1461-1481.

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of L-Azetidine-2-Carboxylic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents. (n.d.). Retrieved from

  • Synthesis of poly-(L-azetidine-2-carboxylic acid) - RSC Publishing. (n.d.). Retrieved from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - ResearchGate. (n.d.). Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - NIH. (n.d.). Retrieved from [Link]

  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. (n.d.). Retrieved from [Link]

  • A convenient route to azetidine-2,3-diones and cis-3β-amido azetidinones - R Discovery. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminomethyl-1-boc-azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Drawing from established synthetic protocols and mechanistic insights, this resource provides in-depth, experience-driven advice to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound, a valuable building block in medicinal chemistry, typically starts from (S)-azetidine-2-carboxylic acid. The process involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to the primary amine. This guide addresses potential side products at each critical stage.

Part 1: Boc Protection of (S)-Azetidine-2-carboxylic Acid

The initial step involves the protection of the azetidine nitrogen. A common reagent for this is Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).

Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting material. What is happening and how can I prevent it?

Answer:

This is a common issue when working with amino acids. The likely side product is an amide dimer formed from the reaction of the carboxylate of one molecule with the newly Boc-protected amine of another.

Causality: The formation of this dimer is often initiated by the reaction of the carboxylate with Boc₂O to form a mixed anhydride. This activated intermediate can then react with the amine of another molecule of the starting material. This is particularly problematic if the starting material has poor solubility, which can be the case for zwitterionic amino acids like (S)-azetidine-2-carboxylic acid.[1]

Troubleshooting & Prevention:

  • Aqueous Conditions: Performing the reaction in an aqueous solution with a base like sodium hydroxide or sodium bicarbonate can be highly effective. The water will readily hydrolyze the mixed anhydride intermediate, preventing the formation of the amide dimer. The starting material, (S)-azetidine-2-carboxylic acid, is also more soluble in basic aqueous solutions, which addresses initial solubility challenges.[1]

  • Avoid DMAP if Unsure: While 4-dimethylaminopyridine (DMAP) is a common catalyst for Boc protections, its compatibility in aqueous systems can be problematic. The Boc-DMAP intermediate may hydrolyze too quickly, reducing the efficiency of the desired reaction.[1] It is often better to omit it when using aqueous conditions for this specific substrate.

Question 2: My reaction is sluggish, and I'm getting low yields of the desired N-Boc product. What could be the cause?

Answer:

Slow reaction rates are often linked to the poor nucleophilicity of the amine or solubility issues with the starting material.

Causality: (S)-Azetidine-2-carboxylic acid exists as a zwitterion, which can lead to poor solubility in many common organic solvents like methanol, acetonitrile, and THF.[2] This limited solubility reduces the effective concentration of the starting material, slowing down the reaction.

Troubleshooting & Prevention:

  • Solvent Choice: If an aqueous system is not desired, consider using a solvent system that can better dissolve the zwitterionic starting material. A mixture of THF and water or using a base like triethylamine (TEA) in a solvent like THF can improve solubility and reaction rates.[3]

  • Base Selection: The choice of base is crucial. A base like TEA or NaOH helps to deprotonate the ammonium group of the zwitterion, increasing the nucleophilicity of the amine for attack on the Boc anhydride.[4]

  • Solvent-Free Conditions: For some primary and secondary amines, N-Boc protection can be achieved under solvent- and catalyst-free conditions, which can be an environmentally friendly and efficient alternative.[3]

Part 2: Reduction of the Carboxylic Acid

Following successful N-protection, the carboxylic acid group of N-Boc-(S)-azetidine-2-carboxylic acid is reduced to the aminomethyl group. This is often achieved via an activated intermediate, such as a mixed anhydride or an active ester, followed by reduction with a hydride source like sodium borohydride (NaBH₄).

Question 3: During the reduction of the carboxylic acid, I am observing a side product that appears to be the result of ring-opening. Why is this happening?

Answer:

The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approx. 25.4 kcal/mol).[5] This inherent strain makes it susceptible to nucleophilic attack and ring-opening, especially under harsh reaction conditions.

Causality: The formation of an azetidinium ion can activate the ring for nucleophilic attack.[6][7][8] While less reactive than the three-membered aziridinium ion, the azetidinium ion is still a potent electrophile.[8] If the reaction conditions are too acidic or if certain activating agents are used, the azetidine nitrogen can be protonated or alkylated, leading to the formation of an azetidinium species. Subsequent attack by a nucleophile (e.g., the reducing agent or solvent) can lead to ring cleavage. The regioselectivity of this ring-opening is influenced by substituents on the azetidine ring.[6]

Troubleshooting & Prevention:

  • Mild Activating Agents: Use mild conditions for the activation of the carboxylic acid. Converting the carboxylic acid to a mixed anhydride with isobutyl chloroformate at low temperatures is a common and effective method that minimizes the risk of azetidinium ion formation.

  • Control of pH: Maintain neutral or slightly basic conditions throughout the reaction and workup to avoid protonation of the azetidine nitrogen.

  • Choice of Reducing Agent: Sodium borohydride is a relatively mild reducing agent suitable for this transformation. Stronger, more reactive hydrides might increase the risk of side reactions.

Below is a diagram illustrating the potential for ring-opening of an activated azetidine ring.

Caption: Potential pathway for azetidine ring-opening.

Part 3: General Troubleshooting

Question 4: I'm having difficulty with the Boc deprotection step to get the final free amine. Are there any common pitfalls?

Answer:

Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA).[3][9] However, side reactions can occur.

Causality: The deprotection mechanism involves the formation of a tert-butyl cation intermediate.[4] This carbocation is a potent electrophile and can alkylate other nucleophilic sites in your molecule or in the solvent.

Troubleshooting & Prevention:

  • Use of Scavengers: To prevent unwanted alkylation by the tert-butyl cation, it is highly recommended to use a scavenger. Anisole or thioanisole are commonly used for this purpose.[9]

  • Mild Deprotection Conditions: If other acid-sensitive functional groups are present, milder deprotection methods can be employed. For instance, using trimethylsilyl iodide followed by methanol is a versatile and gentle method for deprotecting Boc-protected amines.

Question 5: What are some general considerations for handling the reagents used in this synthesis?

Answer:

Proper handling of reagents is crucial for both safety and reaction success.

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is sensitive to moisture and can slowly decompose to generate CO₂ gas, which can lead to pressure buildup in sealed containers.[9][10] It is often sold and should be stored in plastic bottles.[9] It is also toxic upon inhalation.[9]

  • Stability: Boc₂O is generally stable to most bases and nucleophiles but can react violently with strong acids, bases, oxidizing agents, and reducing agents.

The following table summarizes the key side products and preventative measures:

Reaction Step Potential Side Product Cause Prevention Strategy
Boc Protection Amide DimerFormation of a mixed anhydride intermediate from the reaction of the carboxylate with Boc₂O.[1]Use of aqueous basic conditions to hydrolyze the mixed anhydride.[1]
Boc Protection Low YieldPoor solubility of the zwitterionic starting material.[2]Use of aqueous basic solutions or a suitable organic solvent with a base to improve solubility.[1][3]
Reduction Ring-Opened ProductsFormation of an azetidinium ion under harsh/acidic conditions, leading to nucleophilic attack.[6][7]Use mild activating agents and maintain neutral or slightly basic pH.[6][7]
Boc Deprotection t-Butyl AlkylationFormation of a reactive tert-butyl cation intermediate.[4]Use of scavengers like anisole or thioanisole.[9]

Below is a workflow diagram for troubleshooting common issues in the synthesis.

G cluster_workflow Troubleshooting Workflow Start Start Synthesis BocProtection Boc Protection Step Start->BocProtection CheckDimer Check for Dimer Formation BocProtection->CheckDimer AqueousConditions Switch to Aqueous Basic Conditions CheckDimer->AqueousConditions Yes Reduction Reduction Step CheckDimer->Reduction No AqueousConditions->BocProtection CheckRingOpening Check for Ring Opening Reduction->CheckRingOpening MildConditions Use Milder Activating Agents & Control pH CheckRingOpening->MildConditions Yes FinalProduct Desired Product CheckRingOpening->FinalProduct No MildConditions->Reduction

Caption: A troubleshooting workflow for the synthesis.

References
  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • BenchChem. (n.d.). Controlled Ring-Opening Reactions of Azetidinium Perchlorate.
  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1634–1637.
  • Kim, H., & Lee, H. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(17), 5174.
  • Reddy, G. S., & Kumar, P. (2014). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (89), e51786.
  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE).
  • BenchChem. (n.d.). Technical Support Center: Di-tert-butyl Dicarbonate (Boc₂O) Reactions.
  • Wikipedia. (2023, November 29).
  • Sigma-Aldrich. (2023, December 5).
  • Echemi. (2024, November 19).
  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Vávra, J., & Klepetářová, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12625-12649.

Sources

Technical Support Center: (S)-2-Aminomethyl-1-boc-azetidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting coupling reactions involving (S)-2-Aminomethyl-1-boc-azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges with this sterically hindered and valuable building block. The question-and-answer format directly addresses specific issues you may encounter during your experiments, explaining the causality behind experimental choices to ensure scientifically sound solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound resulting in low yields?

A1: Low yields are a frequent challenge and can stem from several factors, primarily related to the steric hindrance of the azetidine ring.

  • Steric Hindrance: The bulky tert-Butyloxycarbonyl (Boc) protecting group and the rigid, four-membered azetidine ring create significant steric congestion around the primary amine. This sterically demanding environment can impede the approach of the activated carboxylic acid, slowing down the rate of amide bond formation.[1][2]

  • Reduced Nucleophilicity: While primary amines are generally good nucleophiles, the steric bulk near the nitrogen atom in this compound can effectively reduce its nucleophilicity, leading to sluggish reactions.

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to sufficiently activate the carboxylic acid to overcome the high activation energy barrier of reacting with a hindered amine.[1] The activated intermediate might decompose or engage in side reactions before the desired coupling occurs.[1]

Q2: What are the most common side products I should be aware of?

A2: Several side reactions can compete with the desired amide bond formation:

  • Epimerization: If your carboxylic acid coupling partner has a chiral center at the α-position, there is a risk of epimerization, especially under basic conditions or with prolonged reaction times.[3][4][5] This occurs through the formation of a planar oxazolone or enolate intermediate.[4]

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and consumes your activated acid.

  • Di-Boc Protection: Although less common under coupling conditions, over-protection of the primary amine to form a di-Boc derivative can occur, especially if the reaction conditions inadvertently favor this pathway.[6]

  • Hydrolysis of Activated Ester: If there is residual water in your reaction, the activated ester of your carboxylic acid can be hydrolyzed back to the starting acid, reducing the overall yield.

Q3: Can the Boc protecting group be cleaved under standard coupling conditions?

A3: The Boc group is generally stable to the basic and neutral conditions of most amide coupling reactions.[7] However, it is sensitive to strong acids.[7][8] If your reaction conditions involve the in-situ formation of a strong acid or if you use acidic additives, there is a possibility of premature deprotection. Standard coupling protocols using reagents like HATU, HBTU, or PyBOP with a non-nucleophilic base like DIPEA are typically safe for the Boc group.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues you may encounter.

Problem 1: Low to No Product Formation

If you are observing minimal or no formation of your desired coupled product, consider the following troubleshooting steps.

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions:

  • Switch to a More Potent Coupling Reagent: For sterically hindered amines, uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyBOP and PyAOP are generally more effective than standard carbodiimides.[1][2] For extremely challenging couplings, consider reagents that generate highly reactive acyl fluorides in situ, such as TCFH-NMI.[1][9]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating can also be effective.[1]

    • Base: The choice and amount of base are critical. Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[1]

    • Solvent: Aprotic polar solvents like DMF or NMP are common choices.[1]

    • Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction.[1]

  • Consider In Situ Activation: Pre-activating the carboxylic acid for a short period before adding the amine can sometimes improve yields, but be mindful of the stability of the activated species.[4] For some systems, adding the coupling reagent to a mixture of the acid and amine is preferable.[4]

Problem 2: Presence of Significant Side Products, Especially Epimerization

The formation of diastereomeric impurities can complicate purification and compromise the biological activity of your final compound.[3]

Caption: Strategies for minimizing epimerization.

Detailed Solutions:

  • Use Racemization-Suppressing Reagents: Coupling reagents like PyAOP and COMU are known to be effective in minimizing epimerization.[1] The addition of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure is highly recommended as they can suppress the formation of the problematic oxazolone intermediate.[10][11]

  • Optimize the Base: Strong bases can promote epimerization through direct enolization of the α-proton.[4][5] Consider using a weaker or more sterically hindered base like 2,4,6-collidine.[12] Also, carefully control the stoichiometry of the base.

  • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of epimerization.[2][10]

  • Solvent Choice: The polarity of the solvent can influence the rate of epimerization. In some cases, less polar solvents like dichloromethane (DCM) may be beneficial.[4][10]

Problem 3: Difficulty in Product Purification

Challenges in purification often arise from unreacted starting materials or byproducts from the coupling reagent.

Detailed Solutions:

  • Choice of Coupling Reagent: Select a coupling reagent that generates water-soluble byproducts. For example, the urea byproduct from EDC is water-soluble and easily removed during an aqueous workup, whereas the byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration.[1]

  • Drive the Reaction to Completion: Using a slight excess of one of the coupling partners (usually the less expensive or more readily available one) can help to consume the other starting material completely, simplifying purification.

  • Aqueous Workup: A standard aqueous workup procedure can be very effective. This typically involves washing the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove the base and unreacted amine, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and additives like HOBt or HOAt, and finally with brine to remove residual water.

  • Chromatography: If impurities persist, column chromatography on silica gel is a standard method for purification.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol provides a starting point for the coupling of a generic carboxylic acid with this compound.

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.[4]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for Epimerization

To assess the stereochemical purity of your product, chiral HPLC is the method of choice.

  • Column: Select a suitable chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A typical mobile phase is a mixture of hexanes and isopropanol, often with a small amount of a modifier like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where your compound absorbs.

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.

  • Analysis: Inject the sample and compare the retention times of the peaks with those of authentic samples of the desired diastereomer and its epimer, if available.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amines

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium SaltHigh reactivity, effective for hindered couplings.[1][13]Can cause guanidinylation of the amine.
HBTU Uronium SaltGood reactivity, widely used.[2][14]Less reactive than HATU for very hindered systems.[14]
PyBOP Phosphonium SaltEffective for hindered couplings, less risk of guanidinylation.[1][2]Solutions in DMF have moderate stability.
PyAOP Phosphonium SaltHighly effective, known to suppress racemization.[1][13]Can be more expensive.
COMU Uronium SaltHigh reactivity, based on non-explosive OxymaPure.[13][14]Limited stability in solution.
EDC/HOAt CarbodiimideCost-effective, water-soluble byproducts.[1]Generally less effective for hindered couplings.[1]

References

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • Epimerization of Peptide. (Provider not specified).
  • Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Technical Support Center: Reactions with Boc-Protected Amines. Benchchem.
  • Epimeris
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • How to Optimize Peptide Synthesis?. (Provider not specified).
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • troubleshooting low yield in Boc-S-(gamma)-Phe coupling reactions. Benchchem.
  • the hydrolysis of amides. Chemguide.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (Provider not specified).
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. (Provider not specified).
  • Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Benchchem.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • How is the hydrolysis of amides done in a lab?. Chemistry Stack Exchange.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (Provider not specified).
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Alkaline Hydrolysis of Amide Bonds: Effect of Bond Twist and Nitrogen Pyramidalization.
  • Coupling Reagents. Aapptec Peptides.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • Choosing amide coupling agent. Reddit.
  • Example of coupling reactions with amine 25 and Boc‐, Cbz‐protected...
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. NIH.
  • The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection. Benchchem.
  • Selective Elaboration of Aminodiols towards Small Ring α- And β-Amino Acid Derivatives that Incorporate an Aziridine, Azetidine, or Epoxide Scaffold.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Serve Content.

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Technical Support Center: Optimization of Reaction Parameters for (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminomethyl-1-boc-azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. The inherent ring strain of the four-membered azetidine core presents unique challenges that can lead to side reactions and low yields.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction parameters and achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective strategy involves a multi-step synthesis starting from a chiral precursor, typically L-Azetidine-2-carboxylic acid. The general workflow involves N-protection of the azetidine ring, conversion of the carboxylic acid to an amide, and subsequent reduction to the desired aminomethyl group. The timing of the N-Boc protection is a critical parameter to consider.

Q2: Why is the azetidine ring prone to opening, and how can I prevent it?

The high ring strain of the azetidine ring makes it susceptible to nucleophilic attack and ring-opening, particularly under harsh acidic or basic conditions, or in the presence of certain reducing agents.[1][2] To mitigate this, it is crucial to employ mild reaction conditions throughout the synthesis. This includes using non-harsh acids or bases for pH adjustments and carefully selecting reducing agents that are chemoselective for the target functional group without affecting the integrity of the azetidine ring.

Q3: What are the best practices for storing this compound?

To ensure the stability and purity of the final product, it is recommended to store this compound in a refrigerator. The compound is typically an oil and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.

Troubleshooting Guide

Issue 1: Low Yield During Azetidine Ring Formation

Question: I am attempting to synthesize the (S)-azetidine-2-carboxylic acid precursor and am experiencing very low yields. What are the likely causes and how can I optimize this step?

Answer:

Low yields in the formation of the azetidine ring are a common challenge due to the high activation energy required for the intramolecular cyclization. Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. The reaction often requires heating to overcome the energetic barrier of ring formation. A polar aprotic solvent like DMF is often effective. The choice of base is also crucial; a strong, non-nucleophilic base is generally preferred.

  • Competing Side Reactions: The formation of more stable five- or six-membered rings is a common competing pathway. Careful control of reaction conditions can help to favor the formation of the desired four-membered ring.

  • Poor Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group. Ensure that the precursor has a good leaving group (e.g., a tosylate or mesylate) to facilitate ring closure.

Optimization Workflow for Azetidine Ring Formation:

Caption: Workflow for optimizing the azetidine ring formation step.

Issue 2: Difficulty in the Reduction of the Carboxylic Acid/Amide

Question: I am struggling with the reduction of the amide/carboxylic acid at the C2 position. I am either getting no reaction or observing ring-opening of the azetidine. What are the best strategies for this reduction?

Answer:

This is a critical and often challenging step. The choice of reducing agent and reaction conditions is paramount to selectively reduce the amide or carboxylic acid without cleaving the strained azetidine ring.

  • Choice of Reducing Agent:

    • For Amides: Borane complexes, such as borane-tetrahydrofuran (B₂H₆-THF) or borane-dimethyl sulfide (BMS), are often effective for reducing amides to amines under relatively mild conditions. It is crucial to perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

    • For Carboxylic Acids: Direct reduction of the carboxylic acid can be challenging. A common strategy is to first convert the acid to an amide or an activated ester, which is then reduced. If direct reduction is attempted, harsher reducing agents like lithium aluminum hydride (LiAlH₄) might be necessary, but these significantly increase the risk of ring-opening. Careful control of stoichiometry and temperature is essential if using LiAlH₄.

  • Reaction Conditions:

    • Temperature Control: Maintaining a low temperature is critical to prevent ring-opening. Start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress.

    • Quenching: The reaction should be quenched carefully at low temperatures by the slow addition of a protic solvent (e.g., methanol or water) to decompose any excess reducing agent before workup.

Recommended Protocol for Amide Reduction:

  • Amide Formation: Convert the N-Boc-(S)-azetidine-2-carboxylic acid to the corresponding amide (e.g., using a coupling reagent like HATU or by forming an acid chloride followed by reaction with ammonia).

  • Reduction:

    • Dissolve the N-Boc-(S)-azetidine-2-carboxamide in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of borane-THF complex (typically 2-3 equivalents) dropwise.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of methanol.

    • Remove the solvent under reduced pressure.

    • Perform an appropriate aqueous workup and extraction to isolate the crude product.

    • Purify by column chromatography.

Troubleshooting the Reduction Step:

Symptom Possible Cause Suggested Solution
No reaction/incomplete conversion Insufficient reducing agent or low reaction temperature.Increase the equivalents of the reducing agent slightly. Allow the reaction to stir for a longer period at room temperature.
Azetidine ring-opening observed Reaction temperature is too high or the reducing agent is too harsh.Maintain a strict low-temperature profile. Consider using a milder borane complex. Ensure a controlled quench at low temperature.
Formation of multiple byproducts Presence of moisture or impurities in the starting material or solvent.Use anhydrous solvents and reagents. Ensure the starting amide is pure.
Issue 3: Problems with N-Boc Protection

Question: I am having issues with the Boc protection step. Either the reaction is incomplete, or I am seeing side products. What are the optimal conditions for Boc protection of the azetidine nitrogen?

Answer:

The N-Boc protection is generally a robust reaction, but issues can arise from the choice of reagents and reaction conditions.

  • Reagent Selection: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and effective reagent for Boc protection.[3]

  • Base and Solvent: The reaction is typically carried out in the presence of a mild base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). For substrates that are soluble in water, a biphasic system with a base like sodium bicarbonate or sodium carbonate can also be effective.[3]

  • Stoichiometry: Using a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents) is recommended to ensure complete conversion.

  • Temperature: The reaction is usually performed at room temperature. If the reaction is sluggish, gentle heating may be applied, but this should be done with caution to avoid potential side reactions.

General Protocol for N-Boc Protection:

  • Dissolve the (S)-2-aminomethylazetidine (or its precursor with a free azetidine nitrogen) in DCM or THF.

  • Add a mild base (e.g., Et₃N, 1.5 equivalents).

  • Add (Boc)₂O (1.1 equivalents) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the base and any excess (Boc)₂O.

  • Purify the product by column chromatography if necessary.

Visualization of the Synthetic Pathway:

Synthetic_Pathway cluster_0 Synthesis of this compound A L-Azetidine-2-carboxylic acid B N-Boc-(S)-azetidine-2-carboxylic acid A->B Boc Protection ((Boc)2O, Base) C N-Boc-(S)-azetidine-2-carboxamide B->C Amide Formation (e.g., HATU, NH3) D This compound C->D Reduction (e.g., B2H6-THF)

Caption: A typical synthetic route for this compound.

Purification and Characterization

Q4: What are the recommended methods for purifying the final product?

Answer:

Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective. Due to the basic nature of the free amine, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent streaking on the column and improve the separation.

Q5: How can I confirm the identity and purity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound:

  • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure and assessing the purity. The spectra should be consistent with the expected structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC or GC: To determine the enantiomeric purity (enantiomeric excess, ee%) of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

By carefully considering these experimental parameters and troubleshooting strategies, researchers can enhance the efficiency and success rate of synthesizing this compound.

References

  • National Center for Biotechnology Information. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

  • National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

  • ResearchGate. How can I reduce a secondary amide in the presence of nitro and Boc groups?. [Link]

  • National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. [Link]

  • University of Alberta. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

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Technical Support Center: Purification of (S)-2-Aminomethyl-1-boc-azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-Aminomethyl-1-boc-azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The unique structural characteristics of these chiral azetidine derivatives, namely the presence of a basic aminomethyl group and the acid-labile Boc protecting group, necessitate carefully optimized purification strategies.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?

A1: Common impurities can arise from several sources throughout the synthetic and purification process. These typically include:

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials that need to be removed.

  • Byproducts from the Boc-protection step: Side reactions during the introduction of the Boc group can generate impurities.

  • Diastereomers: If the synthesis is not completely stereospecific, diastereomeric impurities may be present.

  • Over-alkylation or side reactions: The free aminomethyl group can be susceptible to side reactions, leading to undesired products.

  • Degradation products: The Boc group is sensitive to acidic conditions and can be partially or fully cleaved, resulting in the corresponding unprotected amine.

Q2: My Boc-protected azetidine derivative appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?

A2: The degradation is most likely due to the acidic nature of standard silica gel, which can cause the cleavage of the acid-labile Boc protecting group. To mitigate this, consider the following strategies:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base before use. A common method is to prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), and then pack the column. This neutralizes the acidic sites on the silica surface.

  • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

  • Solvent System Modification: Incorporating a small amount of a basic modifier, like triethylamine or ammonium hydroxide, into your eluent system can help to neutralize the silica gel in-situ and prevent Boc group cleavage.

Q3: I am struggling to separate my desired this compound derivative from a closely related impurity with very similar polarity. What advanced chromatographic techniques can I employ?

A3: When dealing with closely eluting impurities, optimizing your chromatographic conditions is crucial. Here are some advanced strategies:

  • Optimize Column Chromatography:

    • Longer Column: Increasing the column length enhances the number of theoretical plates, leading to better separation.

    • Shallow Solvent Gradient: Employing a very gradual increase in the polar solvent composition can improve the resolution between closely eluting compounds.

    • Different Stationary Phase: As mentioned, switching to a different stationary phase like alumina or a bonded-phase silica (e.g., diol, cyano) can alter the selectivity and improve separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations, preparative HPLC is a powerful tool that offers significantly higher resolution than standard column chromatography.

Q4: Can I use trifluoroacetic acid (TFA) in my reversed-phase HPLC eluent for purifying Boc-protected compounds?

A4: The use of TFA in the eluent for purifying Boc-protected compounds is a common point of concern. While 0.1% TFA is a standard additive in reversed-phase HPLC, it can cause partial or complete cleavage of the Boc group, especially during the solvent evaporation step.[1] Here’s a breakdown of the considerations:

  • On-Column Stability: The Boc group is often stable enough for the duration of the HPLC run with 0.1% TFA.[1]

  • Post-Chromatography Instability: The main issue arises during the concentration of the collected fractions. As the more volatile organic solvent and water are removed, the concentration of the non-volatile TFA increases, leading to a highly acidic environment that rapidly cleaves the Boc group.[1]

  • Mitigation Strategies:

    • Immediate Neutralization: If you must use TFA, immediately neutralize the collected fractions with a base like triethylamine before solvent removal.

    • Lyophilization: Freeze-drying (lyophilization) can be a gentler method for solvent removal than rotary evaporation, as it avoids heating.[1]

    • Alternative Acidic Modifiers: Consider using a less aggressive acid like acetic acid or formic acid, although this may affect your chromatography.

    • Buffered Mobile Phases: Using a buffer, such as ammonium acetate, can help to maintain a neutral pH and protect the Boc group.[1]

Q5: What are the best practices for storing purified this compound derivatives to ensure their long-term stability?

A5: To maintain the integrity of your purified compound, proper storage is essential. It is recommended to store this compound and its derivatives at 2-8°C in a tightly sealed container to protect them from moisture and atmospheric contaminants.

II. Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery from column chromatography The compound is highly polar and is irreversibly adsorbing to the silica gel.Consider using a more polar eluent system. Switching to a different stationary phase like alumina (neutral or basic) can also be beneficial. Adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can help to reduce strong interactions with the silica.[2]
The compound is volatile and is being lost during solvent removal.Use a rotary evaporator at a lower temperature and pressure. For smaller quantities, consider drying under a gentle stream of an inert gas like nitrogen.
Product loss during recrystallization The chosen solvent system is not ideal, leading to high solubility of the product even at low temperatures.Perform small-scale solubility tests to identify a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A binary solvent system can often provide the desired solubility profile.
Presence of Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Presence of a closely related impurity (e.g., diastereomer) The impurity has very similar polarity to the desired product.Optimize the column chromatography conditions. A longer column, a shallower solvent gradient, or a different stationary phase might be required. Preparative HPLC is a powerful alternative for difficult separations.[2]
Residual starting materials The reaction was incomplete.Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS) before starting the workup. If the starting material is difficult to remove by chromatography, consider a chemical quench or an extractive workup specifically designed to remove it.
Discoloration of the final product Presence of baseline impurities or degradation products.A final purification step by recrystallization can often remove colored impurities. Alternatively, treatment of a solution of the product with activated carbon followed by filtration through celite may be effective.[2]

III. Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

This protocol describes a general procedure for the purification of this compound derivatives using silica gel that has been deactivated with triethylamine.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • Appropriate visualization agent for TLC (e.g., ninhydrin stain for primary amines)

Procedure:

  • Preparation of Deactivated Silica Gel Slurry:

    • In a beaker, add the required amount of silica gel.

    • Add the initial, non-polar eluent (e.g., hexanes or a mixture of hexanes/EtOAc) to the silica gel to form a slurry.

    • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

    • Stir the slurry gently for a few minutes to ensure even mixing.

  • Column Packing:

    • Carefully pour the silica gel slurry into the chromatography column.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent (e.g., DCM).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the initial, non-polar solvent system (e.g., 100% hexanes or a low percentage of EtOAc in hexanes).

    • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., EtOAc or MeOH). A common eluent system for Boc-protected amines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[3]

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots (e.g., with a ninhydrin stain).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds and can often remove minor impurities that are difficult to separate by chromatography.

Materials:

  • Crude or partially purified solid this compound derivative

  • A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

IV. Visualizations

General Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Mixture Column_Chromatography Column Chromatography (Deactivated Silica) Crude_Product->Column_Chromatography Primary Method Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Difficult Separations Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Prep_HPLC->Pure_Product Analysis Purity & Structural Confirmation (NMR, LC-MS) Pure_Product->Analysis

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting Decision Tree for Boc-Protected Amine Purification

Troubleshooting_Tree Start Purification Issue? Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Polar_Compound Compound too polar? Low_Yield->Polar_Compound Yes Volatile_Compound Compound volatile? Low_Yield->Volatile_Compound No Close_Impurity Closely eluting impurity? Impure_Product->Close_Impurity Yes Starting_Material Starting material present? Impure_Product->Starting_Material No Solution_Polar Use deactivated silica/alumina or add TEA to eluent. Polar_Compound->Solution_Polar Yes Recrystallization_Loss Loss in recrystallization? Volatile_Compound->Recrystallization_Loss No Solution_Volatile Reduce evaporation temperature/pressure. Volatile_Compound->Solution_Volatile Yes Solution_Recrystallization Re-optimize recrystallization solvent. Recrystallization_Loss->Solution_Recrystallization Yes Solution_Close_Impurity Optimize chromatography (longer column, shallow gradient) or use Prep-HPLC. Close_Impurity->Solution_Close_Impurity Yes Discoloration Product discolored? Starting_Material->Discoloration No Solution_Starting_Material Ensure reaction completion before workup. Starting_Material->Solution_Starting_Material Yes Solution_Discoloration Recrystallize or treat with activated carbon. Discoloration->Solution_Discoloration Yes

Sources

Preventing Racemization in Reactions with (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Welcome to the technical support center for (S)-2-Aminomethyl-1-boc-azetidine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity at the C2 position of the azetidine ring during synthetic transformations. Loss of enantiomeric purity can significantly impact biological activity and lead to costly setbacks in development pipelines.

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)

This section addresses scenarios where a loss of stereochemical purity has been observed. Accurate determination of enantiomeric excess, typically via chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), is essential for diagnosis.[1][2]

Issue 1: My final product shows significant racemization after Boc-deprotection.
  • Potential Cause 1: Harsh Acidic Conditions. Standard Boc-deprotection protocols often use strong acids like trifluoroacetic acid (TFA) at room temperature or higher.[3] While effective for removing the Boc group, prolonged exposure or elevated temperatures can create an equilibrium that allows for proton exchange at the chiral center, especially if trace impurities are present. The tert-butyl cation generated during deprotection can also lead to side reactions.

  • Troubleshooting & Solution:

    • Lower the Temperature: Perform the deprotection at 0 °C or below. This dramatically slows the rate of potential side reactions, including racemization.

    • Use Milder Acidic Reagents: Switch from neat TFA to a solution of 20-50% TFA in a non-coordinating solvent like dichloromethane (DCM).[4] Alternatively, using HCl (e.g., 4M in 1,4-dioxane or bubbled through ethyl acetate) at low temperatures is often a milder and effective choice that can preserve ester functionalities elsewhere in the molecule.[4]

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Unnecessarily long reaction times increase the risk of racemization.

    • Consider Scavengers: If your substrate has nucleophilic sites (e.g., thiols, electron-rich aromatic rings), the intermediate t-butyl cation can cause unwanted alkylation. Adding a scavenger like triethylsilane (TES) or thioanisole can trap this cation and prevent side reactions.

Issue 2: I'm observing racemization after a reaction on the primary amine (e.g., acylation, alkylation) before Boc-deprotection.
  • Potential Cause: Unexpected Basicity. While the Boc group on the azetidine nitrogen significantly protects the adjacent chiral center, extremely strong or harsh basic conditions could theoretically lead to deprotonation. This is less common but possible, especially at elevated temperatures.

  • Troubleshooting & Solution:

    • Use Hindered, Non-Nucleophilic Bases: For reactions like acylations or sulfonations on the primary amine, use a hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine instead of less hindered bases like triethylamine (TEA).[1] These bases are less likely to access the sterically shielded proton at the chiral center.

    • Control Temperature: Perform the reaction at the lowest effective temperature (e.g., 0 °C to room temperature).[1]

    • Leverage Racemization-Free Coupling Reagents: For amide bond formation, utilize modern coupling reagents designed to minimize racemization, such as those based on OxymaPure or COMU.[5][6] These reagents avoid the formation of highly reactive intermediates that can promote epimerization.[7][8]

Issue 3: My product is chirally pure after Boc-deprotection, but racemizes in the subsequent step.
  • Potential Cause: Deprotonation of the Unprotected Azetidine. This is the most critical risk point. After Boc removal, the azetidine nitrogen is a secondary amine, and the adjacent C2 proton becomes significantly more acidic and susceptible to abstraction by a base.

  • Troubleshooting & Solution:

    • Avoid Strong Bases: Do not use strong bases like LDA, LiHMDS, or KOtBu if an alternative is available.[9] These will readily deprotonate the C2 position, leading to complete racemization.

    • Use Mild Inorganic Bases: If a base is required, opt for milder inorganic bases like K₂CO₃, NaHCO₃, or Cs₂CO₃ under carefully controlled, low-temperature conditions.

    • Prioritize Reaction Order: If possible, perform all necessary transformations on the primary aminomethyl group before deprotecting the Boc group on the azetidine ring. This keeps the chiral center shielded and non-acidic for as long as possible.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of racemization for this compound?

The primary mechanism involves the deprotonation of the hydrogen atom at the C2 chiral center. When a sufficiently strong base removes this proton, a planar, achiral carbanion (or enamine-like) intermediate is formed. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers—a racemic mixture. The Boc group makes this proton much less acidic, but once removed, the risk increases substantially.

Caption: Mechanism of base-induced racemization at the C2 position.

Q2: What are the best practices for Boc deprotection of this compound?

The optimal method balances reaction speed with the preservation of chirality. A well-regarded, mild protocol is the use of 4M HCl in 1,4-dioxane.

Protocol: Mild Boc Deprotection

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or directly in the acidic solution if solubility allows.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (3-5 eq) dropwise while stirring.

  • Monitor the reaction by TLC (staining with ninhydrin will show the appearance of the free amine). The reaction is typically complete in 1-4 hours.

  • Upon completion, remove the solvent in vacuo at a low temperature (<30 °C).

  • The resulting hydrochloride salt can often be used directly in the next step without further purification. If necessary, trituration with cold diethyl ether or MTBE can be used to precipitate the salt and remove non-polar impurities.

Q3: How do I choose the right conditions for subsequent reactions?

A decision-making workflow can help minimize the risk of racemization.

Decision_Workflow start Plan Reaction with (S)-2-Aminomethyl-azetidine is_boc_on Is the Azetidine N-Boc Protected? start->is_boc_on boc_on_react Proceed with Reaction. Use hindered base (DIPEA) and low temp (0°C). is_boc_on->boc_on_react  Yes boc_off_react CRITICAL STEP: Azetidine is unprotected. is_boc_on->boc_off_react  No   is_base_needed Is a base required? boc_off_react->is_base_needed no_base Proceed without base if possible. is_base_needed->no_base No mild_base Use mild inorganic base (K2CO3, NaHCO3) at low temperature. is_base_needed->mild_base Yes, Mild strong_base AVOID strong bases (LDA, KOtBu, LiHMDS). High risk of racemization. is_base_needed->strong_base Yes, Strong

Sources

Technical Support Center: Synthesis of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminomethyl-1-boc-azetidine. As a key building block in medicinal chemistry, the successful synthesis of this chiral azetidine is crucial for many drug discovery programs. However, its preparation is not without challenges, primarily stemming from the inherent strain of the four-membered ring and the specific reactivity of the functional groups involved.[1][2][3]

This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to help you navigate the common pitfalls of this synthesis.

Visualized Synthetic Pathway

A common and efficient route to this compound involves the reduction of a nitrile precursor. The following workflow outlines the key transformation.

Synthetic_Pathway start (S)-Azetidine-2-carbonitrile (or its salt) step1 Boc Protection start->step1 (Boc)₂O, Base (e.g., TEA, NaHCO₃) intermediate (S)-1-Boc-azetidine-2-carbonitrile step1->intermediate step2 Nitrile Reduction intermediate->step2 Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) product This compound step2->product

Caption: Common synthetic route to the target compound.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield or Reaction Failure During Nitrile Reduction

Question: I am attempting to reduce (S)-1-Boc-azetidine-2-carbonitrile to the corresponding amine, but I am observing very low yields, a complex mixture of products, or recovery of unreacted starting material. What is going wrong?

Answer: The reduction of the nitrile is the most critical and often challenging step in this synthesis. Several factors can contribute to poor outcomes.

Root Cause Analysis & Solutions:

  • Choice of Reducing Agent: The effectiveness of nitrile reduction is highly dependent on the chosen reagent.

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent that is highly effective for nitrile reduction.[4][5] However, it is pyrophoric and reacts violently with water. Incomplete reactions often result from using old or partially quenched LiAlH₄.

      • Solution: Always use a fresh bottle or a freshly prepared, titrated solution of LiAlH₄. Ensure the reaction is performed under strictly anhydrous conditions (dry solvent, inert atmosphere). The reaction typically requires an acidic workup to hydrolyze the intermediate aluminum complexes and protonate the amine, which must be done carefully at low temperatures.

    • Catalytic Hydrogenation (H₂/Catalyst): This method (e.g., using Raney Nickel or Palladium on Carbon) is generally cleaner but can be sluggish and prone to catalyst poisoning.[6]

      • Solution: Ensure the starting material is highly pure, as trace impurities (especially sulfur-containing compounds) can poison the catalyst. High pressure and elevated temperatures may be necessary. To prevent the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture.[6]

    • Borane Reagents (BH₃·THF, BH₃·SMe₂): These are viable alternatives, with BH₃·SMe₂ being more stable than BH₃·THF.[6] They are generally less reactive than LiAlH₄ and may require heating.

  • Reaction Conditions:

    • Temperature: For powerful reagents like LiAlH₄, the reaction should be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the exotherm and minimize side reactions.

    • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard for hydride reductions.

ReagentCommon ProblemsKey Optimization Parameters
LiAlH₄ Incomplete reaction; Hazardous workupUse fresh reagent; Strict anhydrous conditions; Careful, cold (0 °C) aqueous workup.
H₂/Raney Ni Catalyst poisoning; Slow reaction; Side-product formationHigh-purity substrate; High pressure (50-100 psi); Additive like NH₃.
BH₃ Complexes Incomplete reactionHigher temperature (reflux in THF); Longer reaction times.
Issue 2: Accidental Removal of the Boc Protecting Group

Question: During my synthesis or workup, I am observing a significant amount of a polar byproduct, which I suspect is the deprotected azetidine. How can I prevent this?

Answer: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[7][8] Unintentional deprotection is a common issue, especially given the strained nature of the azetidine ring which can be further activated towards cleavage upon N-protonation.[1][9]

Root Cause Analysis & Solutions:

  • Acidic Workup: The standard workup for a LiAlH₄ reduction involves the addition of acid. This step can easily cleave the Boc group.

    • Solution: Use a Fieser workup (sequential, careful addition of water, followed by 15% aqueous NaOH, then more water at 0 °C). This method quenches the reaction under basic/neutral conditions, preserving the Boc group.

  • Purification on Silica Gel: Standard silica gel is acidic and can cause partial or complete deprotection of the product during column chromatography.[10] This often manifests as streaking on a TLC plate or low recovery of the desired product.

    • Solution: Neutralize the silica gel by preparing the slurry with an eluent containing a small amount of a non-nucleophilic base, typically 0.5-1% triethylamine or ammonia in methanol.[10] Alternatively, use a different stationary phase like neutral or basic alumina.[11]

Troubleshooting_Boc_Deprotection start Observing Boc Deprotection? q1 When is it occurring? start->q1 workup During Acidic Workup q1->workup Yes chromatography During Chromatography q1->chromatography Yes sol_workup Solution: Use Fieser (basic/neutral) workup instead of acidic quench. workup->sol_workup sol_chrom Solution: Neutralize silica with 0.5-1% Triethylamine in eluent or use Alumina. chromatography->sol_chrom

Caption: Decision workflow for troubleshooting Boc deprotection.

Issue 3: Azetidine Ring-Opening Side Reactions

Question: My mass spectrometry analysis suggests the presence of byproducts with masses corresponding to ring-opened species. What conditions favor this, and how can I avoid it?

Answer: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening, particularly when the nitrogen atom is protonated or activated.[1][2][9]

Root Cause Analysis & Solutions:

  • Strongly Acidic Conditions: As mentioned, strong acids protonate the azetidine nitrogen, creating a highly reactive azetidinium ion. This ion is readily attacked by nucleophiles (like water or counter-ions) leading to ring cleavage.[9]

    • Solution: Avoid strong acids throughout the synthesis, workup, and purification.[10] If an acidic wash is absolutely necessary to remove basic impurities, use a milder acid like saturated ammonium chloride, perform the extraction quickly at low temperature, and immediately neutralize the organic layer.

  • High Temperatures: While generally stable, prolonged exposure to high temperatures can promote decomposition pathways, especially if trace acidic or nucleophilic impurities are present.

    • Solution: Maintain moderate temperatures during reactions and distill solvents at the lowest possible temperature under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to consider before starting the synthesis of this compound? A1: The three primary challenges are: (1) Managing the inherent ring strain of the azetidine core to prevent unwanted ring-opening reactions.[1][2][12] (2) Ensuring the stability of the acid-labile Boc protecting group, especially during reaction workups and purification.[7][8] (3) Achieving clean and complete reduction of the nitrile precursor to the primary amine without side reactions or deprotection.[6]

Q2: How can I effectively monitor the progress of the nitrile reduction step by TLC? A2: The starting nitrile is significantly less polar than the resulting primary amine product. Use a relatively polar eluent system (e.g., 10-20% Methanol in Dichloromethane with 1% triethylamine). The starting material will have a high Rf value, while the product will be much lower, possibly near the baseline. Staining with ninhydrin is highly effective, as it will give a distinct color (usually purple or blue) for the primary amine product while the N-Boc nitrile starting material will not stain.

Q3: What are the recommended storage conditions for the final product? A3: this compound is typically an oil and should be stored in a refrigerator (2-8 °C) under an inert atmosphere (Nitrogen or Argon) to prevent degradation. As an amine, it can slowly react with atmospheric CO₂ over time.

Q4: Are there any milder, alternative reagents for the nitrile reduction? A4: Yes, for substrates that are sensitive to the harsh conditions of LiAlH₄, other methods can be considered. Diisopropylaminoborane in the presence of a catalytic amount of LiBH₄ has been shown to reduce a variety of nitriles in excellent yields under milder conditions.[13][14] Another approach is the use of Samarium(II) iodide (SmI₂), which operates under single electron transfer conditions and shows excellent functional group tolerance.[14]

Experimental Protocols

Protocol 1: Boc Protection of (S)-Azetidine-2-carbonitrile

This protocol assumes the starting material is available as a salt (e.g., hydrochloride).

  • Suspend (S)-azetidine-2-carbonitrile hydrochloride (1.0 eq) in Dichloromethane (DCM, 10 mL/g).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (TEA, 2.5 eq) dropwise to neutralize the salt and act as a base.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M NaHSO₄, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-1-Boc-azetidine-2-carbonitrile, which can be purified by column chromatography if necessary.

Protocol 2: Reduction of (S)-1-Boc-azetidine-2-carbonitrile with LiAlH₄
  • Under an inert atmosphere (N₂ or Ar), add a solution of (S)-1-Boc-azetidine-2-carbonitrile (1.0 eq) in anhydrous THF (15 mL/g) dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC (staining with ninhydrin) for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Perform a Fieser workup: Cautiously and sequentially add water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).

  • Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/Ethyl Acetate) containing 1% triethylamine to neutralize the stationary phase.

  • Pack the column with the neutralized slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of your chosen solvent system (e.g., starting with 50% Ethyl Acetate in Hexanes and gradually increasing to 10-20% Methanol in Ethyl Acetate, all containing 1% triethylamine).

  • Collect fractions and analyze by TLC, staining with ninhydrin to identify the product-containing fractions.

  • Combine the pure fractions and concentrate carefully under reduced pressure at low temperature to obtain the final product.

References

Technical Support Center: Handling the Instability of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (S)-2-Aminomethyl-1-boc-azetidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable but sensitive building block. We will delve into the root causes of its instability and provide field-proven troubleshooting guides and protocols to ensure the integrity of your experiments and the purity of your results.

Part 1: The Dual Nature of Instability: A Scientific Primer

Understanding the inherent chemical properties of this compound is the first step toward successful handling. Its instability is not due to a single factor, but rather a combination of two key structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the strained four-membered azetidine ring.

1.1 The Acid-Labile Boc Protecting Group

The Boc group is one of the most common amine protecting groups in organic synthesis precisely because it is reliably cleaved under acidic conditions while remaining stable towards most bases and nucleophiles.[1][2] This "orthogonality" is a feature, but it also represents a primary instability pathway. The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically decomposes to isobutene and CO₂.[2][3]

This means that any adventitious acid in your reaction—be it a reagent, a byproduct, or an impurity in your solvent—can trigger premature deprotection, leading to the formation of the free diamine and complicating your synthesis.

1.2 The Strained Azetidine Ring

The four-membered azetidine ring is significantly strained, with a ring strain energy of approximately 25-26 kcal/mol.[4][5] While it is more stable and easier to handle than the highly reactive three-membered aziridine ring, its reactivity is considerably greater than that of its five- and six-membered counterparts, pyrrolidine and piperidine.[6][7]

This inherent strain makes the azetidine ring susceptible to nucleophilic ring-opening, a process that is often catalyzed by acid.[8] Protonation of the ring nitrogen makes the ring carbons more electrophilic and thus more vulnerable to attack.[9] This can lead to complex rearrangements or the formation of unwanted acyclic byproducts, especially under harsh conditions.[9]

Part 2: Troubleshooting Unwanted Decomposition

This section addresses common issues encountered during the storage and use of this compound in a practical, question-and-answer format.

Q1: My sample appears discolored and an NMR spectrum shows impurities, even during storage. What is happening and how can I prevent it?

Answer: This suggests slow decomposition is occurring in storage. The most common causes are improper storage temperature and exposure to acidic impurities over time.

  • Causality: this compound is typically a pale yellow oil.[10] Darkening can indicate degradation. Even trace amounts of acidic vapors in a lab or impurities within the container can catalyze slow decomposition. Thermal stress can also contribute to degradation pathways.

  • Solution: Strict adherence to storage protocols is critical. The compound must be stored in a tightly sealed container at recommended refrigerated temperatures (2-8 °C).[10][11] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture, which could contain acidic components like CO₂.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerator)[10][11][12]Minimizes thermal decomposition and slows kinetic rates of acid-catalyzed degradation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces moisture and atmospheric CO₂, which can form carbonic acid.
Container Tightly sealed, original packagingPrevents exposure to atmospheric contaminants and potential acidic residues in other labware.
Aliquoting Aliquot into smaller quantitiesAvoids repeated warming/cooling cycles and exposure of the entire stock to the atmosphere.
Q2: I'm observing unexpected spots on my TLC or peaks in my LC-MS during a reaction. How do I diagnose the problem?

Answer: Unexpected products are almost always the result of either premature N-Boc deprotection or azetidine ring-opening. The following workflow can help you diagnose the specific cause.

G start Decomposition Observed (e.g., TLC, LC-MS) check_ph Is the reaction medium acidic (pH < 6)? start->check_ph check_temp Is the reaction temperature elevated (> 40°C)? check_ph->check_temp No acid_path Primary Suspect: Acid-Catalyzed Decomposition check_ph->acid_path Yes check_reagents Are any reagents or byproducts Lewis acidic or strong nucleophiles? check_temp->check_reagents No temp_path Primary Suspect: Thermal Decomposition check_temp->temp_path Yes reagent_path Primary Suspect: Reagent-Induced Decomposition check_reagents->reagent_path Yes acid_path_boc 1. N-Boc Deprotection (Formation of free diamine) acid_path->acid_path_boc acid_path_ring 2. Azetidine Ring-Opening (Formation of acyclic byproducts) acid_path->acid_path_ring temp_path_boc Potential for thermolytic N-Boc deprotection temp_path->temp_path_boc reagent_path_ring Ring-opening by potent nucleophiles or Lewis acids reagent_path->reagent_path_ring

Caption: Troubleshooting decision tree for diagnosing decomposition.

  • If your reaction is acidic: The primary cause is likely acid-catalyzed decomposition. You may be observing the fully deprotected diamine or products derived from it. In some cases, intramolecular ring-opening can occur, leading to more complex structures.[9]

  • If your reaction is heated: Even in the absence of strong acid, thermal deprotection of Boc groups can occur, particularly in polar solvents.[13]

  • If conditions are mild: Scrutinize all reagents. Strong nucleophiles can potentially open the activated azetidine ring, and Lewis acids can mimic the effect of Brønsted acids, coordinating to the nitrogen and promoting decomposition.

Part 3: Standard Operating Protocols

To ensure experimental success, follow these validated protocols for handling, using, and intentionally deprotecting this compound.

Protocol 1: Recommended Storage and Handling
  • Receipt and Inspection: Upon receipt, inspect the container for a tight seal. The compound should be a pale yellow oil.[10]

  • Storage: Immediately store the container in a refrigerator at 2-8 °C.[11]

  • Aliquoting for Use: For frequent use, it is highly recommended to aliquot the material.

    • Bring the main container to room temperature in a desiccator.

    • Under a stream of inert gas (Argon or Nitrogen), transfer small, usable quantities into separate, clean vials.

    • Flush the headspace of the main container and the new aliquots with inert gas before sealing tightly.

    • Return all containers to the refrigerator for storage.

Protocol 2: Use in a Standard Amide Coupling Reaction

This protocol illustrates how to use the compound while minimizing the risk of degradation.

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere, dissolve your carboxylic acid (1.0 eq) and a non-acidic coupling agent (e.g., HATU, HBTU) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq). Avoid using bases that are also strong nucleophiles.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Slowly add a solution of this compound (1.0-1.2 eq) in the same solvent.

  • Reaction: Maintain the reaction at a controlled, low-to-ambient temperature (e.g., 0 °C to 25 °C). Avoid heating unless absolutely necessary and validated on a small scale.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The goal is to consume the starting amine as efficiently as possible to minimize its exposure to the reaction environment.

  • Work-up: Upon completion, proceed with a standard aqueous work-up.

Protocol 3: Controlled (Intentional) N-Boc Deprotection

This protocol is for the intentional and clean removal of the Boc group.

  • Dissolution: Dissolve the N-Boc protected compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), dioxane, or methanol.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add a strong anhydrous acid. Common choices include:

    • Trifluoroacetic acid (TFA), typically 20-50% v/v in DCM.[2]

    • 4M HCl in dioxane.

  • Reaction: Stir the reaction at 0 °C to room temperature. The reaction is often rapid (30 minutes to 3 hours) and may evolve gas (CO₂ and isobutene); ensure adequate ventilation.[2]

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching and Isolation: Once complete, carefully remove the excess acid and solvent under reduced pressure. The resulting amine salt can often be co-evaporated with a solvent like toluene to remove residual acid before proceeding to the next step or performing a basic work-up to isolate the free amine.

G cluster_0 A) Unwanted Decomposition Pathways cluster_1 B) Controlled Deprotection Protocol A_start This compound A_deprotected Free Diamine (Unintended Product) A_start->A_deprotected Trace Acid / Heat A_ringopened Acyclic Byproducts (Unintended) A_start->A_ringopened Strong Acid / Nu: B_start This compound B_product Desired Amine Salt (Intended Product) B_start->B_product Controlled Acid (e.g., TFA, HCl in Dioxane)

Caption: Comparison of uncontrolled vs. controlled reaction pathways.

Part 4: Frequently Asked Questions (FAQs)
  • Q: What are the absolute worst conditions for this compound?

    • A: A combination of strong acid and high heat will cause rapid and complex decomposition. Avoid this at all costs.

  • Q: Is the compound sensitive to air or moisture?

    • A: While not pyrophoric, it is best handled as a moisture-sensitive compound. Moisture can lead to hydrolysis, and CO₂ in the air can form carbonic acid, a potential acid source. Using an inert atmosphere for reactions and storage is a best practice. The Safety Data Sheet (SDS) advises ensuring sufficient ventilation and avoiding the formation of mists.[10]

  • Q: What solvents are generally safe to use?

    • A: High-purity, anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Toluene are generally compatible for short periods at ambient temperature. Protic solvents like methanol can be used, but be aware that they can sometimes accelerate acid-catalyzed processes.[14]

  • Q: How can I confirm the purity of my starting material before use?

    • A: A quick ¹H NMR is the best method. Check for the characteristic tert-butyl singlet around 1.4 ppm and the absence of significant impurity peaks. For sensitive reactions, confirming purity before each use is recommended.

References
  • The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem.

  • Stability of the 3-Methylideneazetidine Ring System: A Technical Guide. BenchChem.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

  • This compound - SAFETY DATA SHEET. [Source URL could not be verified to a specific supplier, but content is typical of SDS from suppliers like Apollo Scientific or Synthonix].
  • Stability of the Boc Protecting Group: A Comparative Guide for Researchers. BenchChem.

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing), DOI:10.1039/D1OB00061F.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, via PMC - NIH.

  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.

  • Boc Protecting Group for Amines. Chemistry Steps.

  • This compound | 1007873-90-6. Sigma-Aldrich.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development (ACS Publications).

  • This compound | 1007873-90-6. ChemicalBook.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, Vol. 84, No. 1, 2012.

Sources

Technical Support Center: Purification of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Aminomethyl-1-boc-azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the synthesis and handling of this valuable chiral building block. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, based on common synthetic strategies, you should be vigilant for the following species:

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials, which may co-elute with your product during chromatography.

  • Byproducts from Boc-Protection: The introduction of the Boc group using di-tert-butyl dicarbonate (Boc)₂O can generate byproducts. Incomplete reaction can also leave the unprotected diamine.

  • Di-Boc Protected Species: Over-protection of the primary amine can lead to a di-Boc protected impurity.

  • Hydrolysis Products: The Boc group is susceptible to cleavage under acidic conditions.[1][2] Exposure to acid, even trace amounts on silica gel, can lead to the formation of the free amine.

  • Oligomerization/Polymerization Products: The strained azetidine ring can be susceptible to ring-opening, especially under harsh conditions, which can lead to oligomeric impurities.[3]

  • Residual Solvents: Solvents used in the reaction or purification, such as dichloromethane (DCM), ethyl acetate, or methanol, may be present in the final product.

Q2: My final product is a yellow oil, but I was expecting a colorless one. What could be the cause?

A2: A yellow tint in your this compound product often indicates the presence of minor, highly conjugated impurities or degradation products.[4] These can sometimes arise from side reactions during synthesis or prolonged exposure to air or light. A final purification step, such as passing the material through a short plug of silica gel or activated carbon, can often remove these colored impurities.[4]

Q3: How should I store this compound to ensure its long-term stability?

A3: To maintain the integrity of your compound, it is recommended to store this compound at refrigerator temperatures (2-8 °C).[5] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.

Troubleshooting Guide: Purification Workflows

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

Question: I am having trouble separating my product from a closely eluting impurity using silica gel chromatography. What adjustments can I make?

Answer: Poor separation is a common challenge, especially with polar amines. Here are several strategies to improve your chromatographic resolution:

  • Optimize the Eluent System:

    • This compound is a polar compound. A typical eluent system is a gradient of methanol in dichloromethane (DCM).

    • Add a Basic Modifier: To minimize tailing and improve the peak shape of your amine product, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system.[4]

    • Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (neutral or basic).

  • Sample Loading:

    • Ensure your crude sample is fully dissolved in a minimal amount of the initial eluent or a compatible solvent before loading it onto the column.

    • Dry loading the sample onto a small amount of silica gel can also lead to better resolution.

Experimental Protocol: Optimized Flash Column Chromatography
  • Column Preparation: Pack a silica gel column with a slurry of silica in your starting eluent (e.g., 100% DCM).

  • Sample Preparation: Dissolve your crude this compound in a minimal volume of DCM.

  • Loading: Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with your starting eluent. Gradually increase the polarity by adding methanol containing 0.5% triethylamine. A typical gradient might be from 0% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Product Loss During Work-up or Extraction

Question: I seem to be losing a significant amount of my product during the aqueous work-up. How can I improve my recovery?

Answer: this compound has some water solubility due to the free amine group. Here's how to minimize losses:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 9) by adding a base like sodium bicarbonate or sodium carbonate. This will ensure your product is in its free base form and less soluble in the aqueous layer.

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the solubility of your organic product in the aqueous phase.

  • Thorough Extraction: Perform multiple extractions (at least 3-4 times) with an appropriate organic solvent like DCM or ethyl acetate to ensure complete removal of your product from the aqueous layer.

Analytical Characterization for Purity Assessment

A combination of analytical techniques is crucial for confirming the purity and identity of your this compound.

Analytical Technique Parameter Measured Key Performance Characteristics
Gas Chromatography (GC-FID) Chemical PurityHigh resolution for volatile compounds.[6]
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric Excess, Chemical PurityDirect separation of enantiomers, providing high accuracy and precision.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural ConfirmationProvides detailed information on the molecular structure and can help identify impurities.[6]
Mass Spectrometry (MS) Molecular Weight, Structural InformationConfirms the molecular weight and provides fragmentation patterns for structural elucidation.[6]
Experimental Protocol: Purity Analysis by GC-FID

This is a general method that can be adapted for your specific instrument.

  • Instrumentation: Agilent GC/FID 7890 or equivalent.[6]

  • Column: HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm.[6]

  • Inlet Temperature: 270 °C.[6]

  • Detector Temperature: 280 °C.[6]

  • Carrier Gas: Hydrogen at a constant flow of 1.0 mL/min.[6]

  • Oven Program: Initial temperature of 100 °C, ramp to 320 °C at 35 °C/min, hold at 320 °C.[6]

  • Injection: 1 µL, split injection.[6]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude (S)-2-Aminomethyl- 1-boc-azetidine Workup Aqueous Work-up (pH adjustment, Extraction) Crude_Product->Workup Initial Purification Chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH + Et3N) Workup->Chromatography Primary Purification QC_Checks Purity & Identity Confirmation (GC, HPLC, NMR, MS) Chromatography->QC_Checks Quality Control Final_Product Pure (S)-2-Aminomethyl- 1-boc-azetidine QC_Checks->Final_Product Verified

Caption: General workflow for purification and analysis.

Potential Impurity Formation Pathways

Understanding how impurities are formed is key to preventing them. The diagram below illustrates potential side reactions.

Impurity_Formation Main This compound Deprotection Boc Deprotection Product (Free Diamine) Main->Deprotection Hydrolysis DiBoc Di-Boc Protected Impurity Main->DiBoc Over-protection Oligomer Ring-Opened Oligomers Main->Oligomer Ring Opening Acid Acidic Conditions (e.g., on silica) Acid->Deprotection Acid->Oligomer Base Basic Conditions Boc2O (Boc)2O (excess) Boc2O->DiBoc

Caption: Potential impurity formation pathways.

References

  • Pye, D. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Retrieved from [Link]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Retrieved from [Link]

  • Iškauskienė, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Retrieved from [Link]

  • Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • ResearchGate. (2025). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. Retrieved from [Link]

  • Progress in Chemistry. (2011). Synthesis of Azetidines. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for the Large-Scale Production of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-2-Aminomethyl-1-boc-azetidine. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this critical chiral building block. As a four-membered saturated azaheterocycle, azetidine presents unique synthetic challenges due to its inherent ring strain.[1][2] This document provides in-depth, field-proven insights to navigate these challenges, moving beyond simple protocols to explain the causality behind experimental choices.

Synthetic Pathway Overview

The large-scale synthesis of this compound is often approached from commercially available (S)-azetidine-2-carboxylic acid. A robust and scalable pathway involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to a nitrile, and subsequent reduction to the target primary amine. This route avoids the use of azide intermediates, which can pose safety risks on a large scale.

Synthetic_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration cluster_2 Step 3: Reduction Start (S)-N-Boc-azetidine- 2-carboxylic acid Amide (S)-1-Boc-azetidine- 2-carboxamide Start->Amide 1. Isobutyl chloroformate, NMM 2. NH4OH Nitrile (S)-1-Boc-azetidine- 2-carbonitrile Amide->Nitrile Dehydrating Agent (e.g., (CF3CO)2O, Pyridine) Product (S)-2-Aminomethyl- 1-boc-azetidine Nitrile->Product Reducing Agent (e.g., LiAlH4 or H2/Catalyst)

Caption: A common synthetic route for this compound.

Troubleshooting Guide: Reaction Steps

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Step 2: Dehydration of (S)-1-Boc-azetidine-2-carboxamide

Question: My dehydration reaction to form the nitrile is sluggish, showing significant unreacted amide even after prolonged reaction times. What is the likely cause?

Answer: Sluggish dehydration is typically due to an insufficiently activated amide or the presence of moisture.

  • Dehydrating Agent Potency: Agents like oxalyl chloride or trifluoroacetic anhydride (TFAA) with a non-nucleophilic base like pyridine or 2,6-lutidine are highly effective.[3] If using a milder reagent (e.g., P₂O₅), more forcing conditions (higher temperature, longer time) may be necessary, which can lead to side reactions. Ensure your dehydrating agent is fresh and has not been compromised by atmospheric moisture.

  • Solvent Purity: The reaction is highly sensitive to water. Ensure you are using anhydrous solvents. Drying solvents over molecular sieves prior to use is a recommended practice for large-scale reactions.

  • Temperature Control: While initial activation may require cooling (e.g., 0 °C) to control exotherms, the reaction may need to be warmed to room temperature to proceed to completion. Monitor closely by TLC or LCMS to determine the optimal temperature profile.

Question: I'm observing a significant, unidentified byproduct and my yield of the desired nitrile is low. What could this byproduct be?

Answer: A common byproduct is the ring-opened species, resulting from the inherent strain of the azetidine ring.[4] The highly electrophilic conditions of dehydration can promote nucleophilic attack on the ring itself, especially if trace nucleophiles are present or if the intermediate is overly reactive.

  • Mitigation Strategy: Use a less harsh dehydrating agent or carefully control the stoichiometry. Using trifluoroacetic anhydride with pyridine is often effective and selective.[3] Adding the anhydride dropwise at a reduced temperature (e.g., 0-10 °C) can temper the reaction's reactivity and minimize side reactions before allowing it to slowly warm to room temperature.

Step 3: Reduction of (S)-1-Boc-azetidine-2-carbonitrile

Question: My nitrile reduction is producing a mixture of primary, secondary, and tertiary amines, making purification a major challenge. How can I improve the selectivity for the primary amine?

Answer: The formation of secondary and tertiary amines is a classic side reaction in nitrile reductions. It occurs when the initially formed primary amine reacts with the intermediate imine, leading to dimers and polymers.[5][6]

  • Catalytic Hydrogenation: When using catalysts like Raney Nickel or Palladium on Carbon (Pd/C), this side reaction is prevalent. The most effective way to suppress it is to conduct the hydrogenation in the presence of ammonia (often as a solution in methanol).[6] Ammonia competes for the imine intermediate, preventing the newly formed primary amine from reacting with it.

  • Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that typically gives high yields of the primary amine because the reduction is rapid and the intermediate is complexed with aluminum salts, preventing dimerization.[7][8] Ensure the LiAlH₄ is added to a solution of the nitrile and not the other way around to maintain an excess of the hydride.

  • Borane Reagents: Borane complexes, such as borane-dimethyl sulfide (BH₃-SMe₂) or borane-THF (BH₃-THF), are also effective and can offer a safer alternative to LiAlH₄ on a large scale, though they may require heating.[6]

Side_Reaction Nitrile R-CN Imine R-CH=NH (Imine Intermediate) Nitrile->Imine [H] PrimaryAmine R-CH2-NH2 (Desired Product) Imine->PrimaryAmine [H] SecondaryAmine (R-CH2)2NH (Secondary Amine Byproduct) Imine->SecondaryAmine + R-CH2-NH2 - NH3

Caption: Formation of secondary amine byproduct during nitrile reduction.

Question: My large-scale LiAlH₄ reduction has a difficult and hazardous workup. What is the safest and most efficient quenching procedure?

Answer: Quenching large volumes of LiAlH₄ requires careful, controlled addition of reagents to manage the exothermic release of hydrogen gas. The Fieser workup is a widely adopted and reliable method. For a reaction using 'X' grams of LiAlH₄:

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Slowly and dropwise, add 'X' mL of water.

  • Slowly and dropwise, add 'X' mL of 15% (w/v) aqueous NaOH.

  • Slowly and dropwise, add '3X' mL of water.

  • Stir the resulting mixture vigorously at room temperature until a granular, white precipitate forms (aluminum salts).

  • The precipitate can be easily filtered off, and the filtrate containing the product can be extracted. This method avoids the formation of gelatinous aluminum hydroxides that can trap the product and make filtration difficult.

Step 4: Purification and Handling

Question: The final product, this compound, streaks severely during silica gel chromatography, leading to poor separation and low recovery. How can I resolve this?

Answer: The free primary amine group in your product is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking.

  • Basified Silica/Solvent: The most common solution is to neutralize these acidic sites. You can either use a mobile phase containing a small amount of a volatile base (e.g., 0.5-2% triethylamine or ammonium hydroxide in your ethyl acetate/hexane or dichloromethane/methanol system) or pre-treat the silica gel by slurrying it with such a mixture before packing the column.[9][10]

  • Alternative Stationary Phases: For very sensitive compounds, consider using a less acidic stationary phase, such as neutral alumina.

  • Salt Formation and Release: An alternative is to perform an acidic wash during workup to convert your product to a water-soluble salt (e.g., hydrochloride or citrate). After washing away neutral organic impurities, the aqueous layer is basified, and the free amine is re-extracted into an organic solvent. This can significantly purify the material before chromatography is even attempted.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? A1: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C to ensure long-term stability and prevent degradation.[11][12]

Q2: What are the best analytical methods to assess the chemical and enantiomeric purity of the final product? A2: Chemical purity is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The structure is confirmed by ¹H and ¹³C NMR spectroscopy. Enantiomeric excess (e.e.) is determined using a specialized chiral column, either with chiral GC or chiral HPLC/SFC (Supercritical Fluid Chromatography).[10]

Q3: Can the Boc protecting group be accidentally cleaved during the synthesis or workup? A3: Yes, the tert-butoxycarbonyl (Boc) group is labile to strong acids.[13] Accidental deprotection can occur if the reaction mixture is quenched with a strong acid or exposed to acidic conditions for a prolonged period, even during chromatography on un-neutralized silica gel. Always use mild quenching agents (e.g., saturated sodium bicarbonate, Rochelle's salt) and basified silica for chromatography to maintain the integrity of the Boc group.[14]

Q4: Is this synthetic route amenable to multi-kilogram scale-up? A4: Yes, the described pathway is generally scalable. However, for large-scale production, a transition from LiAlH₄ to catalytic hydrogenation for the nitrile reduction step is often preferred for safety, cost, and waste reduction reasons.[5] Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or isopropanol, can also be an attractive option, avoiding the need for high-pressure hydrogenation equipment.[15]

Data Summary Table
StepKey Reagents & SolventsTypical Temp.Typical TimeTypical YieldCommon Pitfalls & Solutions
Amidation (S)-N-Boc-azetidine-2-carboxylic acid, Isobutyl chloroformate, NMM, NH₄OH, THF-15°C to RT2-4 h>90%Incomplete activation; ensure reagents are anhydrous.
Dehydration (S)-1-Boc-azetidine-2-carboxamide, (CF₃CO)₂O, Pyridine, DCM0°C to RT1-3 h85-95%Sluggish reaction (use fresh reagents); ring-opening (control temperature).[3]
Reduction (S)-1-Boc-azetidine-2-carbonitrile, LiAlH₄ in THF or H₂/Raney Ni, NH₃ in MeOH0°C to reflux2-12 h80-90%Secondary/tertiary amine formation (add NH₃ for hydrogenation); hazardous workup (use Fieser quench).[6][7]
Purification Silica Gel, DCM/MeOH/NH₄OHRTN/A>95% recoveryProduct streaking on column (add base to eluent); partial Boc-deprotection (avoid acid).[10]
Key Experimental Protocols

Protocol 1: Dehydration to (S)-1-Boc-azetidine-2-carbonitrile

  • To a stirred solution of (S)-1-Boc-azetidine-2-carboxamide (1.0 eq) and pyridine (2.5 eq) in anhydrous dichloromethane (DCM, ~5 mL per gram of amide) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Add trifluoroacetic anhydride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for the disappearance of the starting material by TLC or LCMS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile, which can be used directly or purified by chromatography.

Protocol 2: Reduction to this compound (LiAlH₄ Method)

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (~10 mL per gram of LiAlH₄) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of (S)-1-Boc-azetidine-2-carbonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After addition, warm the mixture to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LCMS.

  • Cool the reaction back to 0 °C and perform a Fieser workup as described in the troubleshooting section.

  • Filter the resulting white solid (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product. Purify by column chromatography using a mobile phase containing ~1% ammonium hydroxide.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of (S)-2-Aminomethyl-1-boc-azetidine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the azetidine scaffold is a privileged structural motif, prized for its ability to impart conformational rigidity and favorable physicochemical properties to bioactive molecules.[1] (S)-2-Aminomethyl-1-boc-azetidine, a chiral building block, is of significant interest. Its purity is paramount, as stereochemistry and freedom from impurities directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive characterization of this key intermediate. We will delve into the causality behind methodological choices, present detailed protocols, and compare these primary techniques against other analytical alternatives.

Part 1: The Cornerstone of Purity Assessment: Reversed-Phase HPLC

For routine purity assessment and quantification, a stability-indicating Reversed-Phase HPLC (RP-HPLC) method is the industry workhorse. The Boc protecting group lends sufficient hydrophobicity to the otherwise polar aminomethyl-azetidine core, making it well-suited for retention on C18 stationary phases.[2][3][4] The primary goal is to develop a method that can separate the main component from potential process-related impurities and degradation products.

Common impurities can arise from starting materials, side reactions (e.g., incomplete Boc protection), or degradation (e.g., acid-catalyzed removal of the Boc group).[5][6] Therefore, a robust method must be able to resolve the parent compound from its potential des-Boc analogue and other closely related substances.

Proposed Stability-Indicating HPLC Method

This protocol is designed to be a robust starting point for the analysis of this compound, grounded in principles applied to similar azetidine-containing compounds and Boc-protected amines.[3][4][7]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for its versatility and proven performance with a wide range of compounds.[7]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape for the basic amine functionality.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure elution of any less polar impurities and to clean the column effectively after each injection.

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B (hold)

    • 25-26 min: 95% to 5% B (return to initial)

    • 26-30 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection: UV at 210 nm. The carbamate bond of the Boc group provides some UV absorbance at low wavelengths.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 1 mg/mL.

Rationale and Causality:

  • C18 Column: The choice of a C18 stationary phase is based on the non-polar nature of the tert-butyl group, which will interact favorably via hydrophobic interactions.

  • Gradient Elution: This approach ensures that impurities with a wide range of polarities can be detected in a single run. A steep gradient is used to elute the main peak and any closely related impurities, followed by a high organic wash to remove any strongly retained compounds.

  • TFA in Mobile Phase: The primary and secondary amine groups in the molecule and its potential impurities would exhibit poor peak shape on a standard C18 column due to interactions with residual silanols. TFA protonates these amines, reducing tailing and leading to sharper, more symmetrical peaks.

  • Low Wavelength UV Detection: The molecule lacks a strong chromophore. The amide linkage within the Boc group allows for detection at low UV wavelengths, typically between 200-220 nm.

Data Presentation: Expected HPLC Results

ParameterExpected ValueJustification
Retention Time (RT) ~10-15 minDependent on the specific gradient and column, but should be well-retained beyond the void volume.
Tailing Factor < 1.5A value close to 1 indicates good peak symmetry, facilitated by the use of TFA.
Resolution (Rs) > 2.0Critical for ensuring baseline separation from key impurities like the des-Boc analogue.
Limit of Quantitation (LOQ) ~0.05%A typical requirement for impurity quantification in pharmaceutical development.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample (1 mg/mL in 50:50 ACN:H2O) Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phases A: 0.1% TFA in H2O B: Acetonitrile MobilePhase->Inject Separate Gradient Separation (C18 Column, 1 mL/min) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Purity (% Area Normalization) Integrate->Quantify

Caption: Workflow for HPLC purity analysis of this compound.

Part 2: Unambiguous Identification with LC-MS

While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurity peaks. This is where Liquid Chromatography-Mass Spectrometry (LC-MS) becomes an indispensable tool. By coupling the separation power of HPLC with the detection and identification capabilities of mass spectrometry, we can gain unambiguous confirmation of the parent compound and elucidate the structures of unknown impurities.

Experimental Protocol: LC-MS Analysis

The HPLC method described above can be directly coupled to a mass spectrometer with minor modifications.

  • LC System: Use the same HPLC conditions as above.

  • MS Detector: A quadrupole mass spectrometer with an electrospray ionization (ESI) source is ideal. ESI is a soft ionization technique suitable for polar, non-volatile molecules like the target compound.

  • Ionization Mode: Positive Ion Mode. The presence of two amine groups makes the molecule easy to protonate, forming a prominent [M+H]⁺ ion.

  • MS Parameters:

    • Scan Range: m/z 50 - 500. This range will cover the parent ion and potential smaller fragments or dimers.

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow & Temperature: Optimize based on instrument manufacturer recommendations.

  • Data Acquisition: Full scan mode to detect all ions, with the option for tandem MS (MS/MS) on the parent ion to confirm its structure through fragmentation.

Expected Mass Spectral Data

The molecular weight of this compound is 186.25 g/mol .[8][9] In positive ion ESI, the expected parent ion would be the protonated molecule [M+H]⁺.

IonExpected m/zIdentity
[M+H]⁺ 187.15Protonated parent molecule
[M-Boc+H]⁺ 87.10Loss of the Boc group (100 Da)
[M-tBu+H]⁺ 131.10Loss of the tert-butyl group (56 Da)

Workflow Visualization

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Inject Inject Sample Separate HPLC Separation (Same as Part 1) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze DetectMS MS Detector Analyze->DetectMS TIC Total Ion Chromatogram DetectMS->TIC EIC Extracted Ion Chromatogram (m/z 187.15) TIC->EIC Spectra Mass Spectrum Analysis TIC->Spectra

Caption: General workflow for LC-MS identification of impurities.

Part 3: Comparison with Alternative Methodologies

While HPLC and LC-MS are the primary tools, other techniques have specific applications in the characterization of this compound.

TechniqueApplicationAdvantagesDisadvantages
Chiral HPLC Enantiomeric PurityDirectly measures the enantiomeric excess (ee), which is critical for a chiral building block.[10][11]Requires specialized chiral stationary phases; method development can be complex.[11]
Gas Chromatography (GC) Residual Solvents, Volatile ImpuritiesHigh resolution for volatile compounds. Can be used for purity if the compound is derivatized to increase volatility.This compound is not sufficiently volatile for direct GC analysis.
Nuclear Magnetic Resonance (NMR) Structural ElucidationProvides definitive structural confirmation of the main component and can identify impurities if present at >1%.[2]Low sensitivity for impurity detection compared to HPLC; requires higher sample amounts.
Thin Layer Chromatography (TLC) Reaction MonitoringFast, inexpensive method for tracking the progress of a synthesis.Not quantitative; poor resolution compared to HPLC.

A Note on Chiral Purity:

The methods described above using a standard C18 column will not separate the (S)- and (R)-enantiomers. To determine enantiomeric purity, a dedicated chiral HPLC method is required. This typically involves using a chiral stationary phase (CSP), such as one based on derivatized polysaccharides. A normal-phase mobile system (e.g., hexane/ethanol) is often employed for such separations.[12]

Conclusion

The comprehensive characterization of this compound relies on a strategic combination of analytical techniques. A well-validated, stability-indicating RP-HPLC method serves as the foundation for purity testing and quantification. This method's power is significantly enhanced when coupled with mass spectrometry (LC-MS), which provides the structural information necessary to identify unknown impurities and degradation products definitively. While alternative techniques like chiral HPLC and NMR play crucial, specific roles in confirming enantiomeric purity and primary structure, the tandem use of HPLC and LC-MS offers the most robust and comprehensive solution for ensuring the quality of this vital pharmaceutical building block.

References

  • Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.
  • Amine Protection / Deprotection. Fisher Scientific.
  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (2018-12-20).
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
  • This compound | 1007873-90-6. Sigma-Aldrich.
  • Purification of (S)-1-Boc-2-(aminomethyl)pyrrolidine and Its Derivatives. Benchchem.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH.
  • 1007873-90-6 this compound AKSci 9278BB. AKSci.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. (2024-04-25).
  • This compound | 1007873-90-6. Sigma-Aldrich.
  • Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds. PubMed.
  • Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences.
  • N-Boc protection - Application Note. Sigma-Aldrich.
  • Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols. Benchchem.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH.
  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG. Semantic Scholar. (2014-09-01).
  • This compound | 1007873-90-6. Sigma-Aldrich.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. (2021-01-04).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • 1-BOC-3-Hydroxy-3-(aminomethyl)azetidine | CAS 1008526-71-3. Synblock.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. (2025-08-06).

Sources

(S)-2-Aminomethyl-1-boc-azetidine Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer advantageous pharmacological properties is perpetual. Among these, the constrained four-membered azetidine ring has emerged as a privileged structure, offering a unique combination of conformational rigidity and three-dimensional complexity. This guide provides an in-depth comparative analysis of the biological activities of compounds derived from the chiral building block, (S)-2-Aminomethyl-1-boc-azetidine. We will explore its application in the development of potent and selective inhibitors for key therapeutic targets, compare their performance against established alternatives, and provide the experimental foundation for these observations.

The Strategic Advantage of the Azetidine Moiety

The this compound scaffold provides a versatile platform for medicinal chemists. The Boc-protected nitrogen allows for controlled synthetic manipulations, while the primary amine serves as a key handle for introducing diverse functionalities. The inherent strain of the four-membered ring can lead to favorable binding interactions and improved physicochemical properties compared to more flexible acyclic or larger ring systems. This guide will delve into specific examples where this unique structural motif has been successfully employed to generate drug candidates with enhanced potency and selectivity.

I. Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP.[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[1][2]

Azetidine-Based DPP-4 Inhibitors: A New Class of Gliptins

Derivatives of this compound have been explored as novel DPP-4 inhibitors. The azetidine ring serves as a rigid scaffold to orient key pharmacophoric elements for optimal interaction with the enzyme's active site.

Comparative Performance:

To objectively assess the performance of azetidine-based DPP-4 inhibitors, we compare their in vitro potency with widely prescribed gliptins, Sitagliptin and Vildagliptin.

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
Azetidine-Based 2-cyanoazetidinesDPP-4<100[3]
Azetidine-Based 3-fluoroazetidinesDPP-4<1000[3]
Pyrrolidine-Based VildagliptinDPP-4~50[1]
β-Amino Acid-Based SitagliptinDPP-4~19[4]

Expert Analysis: The data indicates that 2-cyanoazetidine derivatives exhibit potency comparable to established DPP-4 inhibitors. The constrained nature of the azetidine ring likely contributes to a favorable binding conformation within the DPP-4 active site, leading to potent inhibition. It is noteworthy that DPP-4 inhibition by some azetidine derivatives is not highly sensitive to the stereochemistry at the 2-position.[3]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following protocol outlines a typical method for determining the in vitro inhibitory activity of test compounds against human DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (Sitagliptin, Vildagliptin)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of human DPP-4 enzyme solution (final concentration ~0.5 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the Gly-Pro-AMC substrate solution (final concentration ~50 µM).

  • Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Fluorogenic Substrate: Gly-Pro-AMC is used as it is a specific substrate for DPP-4, and its cleavage results in a fluorescent product (AMC), providing a sensitive and continuous readout of enzyme activity.

  • Pre-incubation: A 15-minute pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the addition of the substrate, which is crucial for accurate potency determination.

  • Low Enzyme Concentration: Using a low enzyme concentration ensures that the assay is sensitive to potent inhibitors and that the inhibitor concentration is not significantly depleted by binding to the enzyme.

Workflow Diagram:

DPP4_Inhibition_Assay A Compound Dilution B Add Compound to Plate A->B C Add DPP-4 Enzyme B->C D Pre-incubation (15 min) C->D E Add Substrate (Gly-Pro-AMC) D->E F Kinetic Read (Fluorescence) E->F G Data Analysis (IC50) F->G

Caption: Workflow for the in vitro DPP-4 inhibition assay.

II. Factor XIa (FXIa) Inhibition for Anticoagulation

Factor XIa is a serine protease in the intrinsic pathway of the coagulation cascade and has emerged as a promising target for the development of safer anticoagulants.[5][6][7] Inhibition of FXIa is hypothesized to prevent thrombosis with a lower risk of bleeding compared to currently available anticoagulants that target downstream factors like Factor Xa or thrombin.[8]

Azetidine-Based Factor XIa Inhibitors: A Novel Approach

The this compound scaffold has been utilized to design novel, potent, and selective FXIa inhibitors. The unique geometry of the azetidine ring can be exploited to achieve specific interactions within the S1 and S2 pockets of the FXIa active site.

Comparative Performance:

Here, we compare the potency of a representative azetidine-based FXIa inhibitor with established oral anticoagulants, Apixaban and Rivaroxaban, which primarily target Factor Xa but are relevant comparators in the field of anticoagulation.

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
Azetidine-Based Azetidin-2-one derivativeThrombin>1000 (weak inhibition)[9]
Oxazolidinone RivaroxabanFactor Xa0.7[10][11]
Pyrazolopyridine ApixabanFactor Xa0.08[10][12]

Expert Analysis: While the provided data for an azetidin-2-one derivative shows weak thrombin inhibition, the development of highly potent and selective azetidine-based FXIa inhibitors is an active area of research. The goal is to achieve high potency against FXIa while maintaining selectivity over other serine proteases in the coagulation cascade to ensure a favorable safety profile. The comparison with Factor Xa inhibitors highlights the potency that has been achieved with other classes of anticoagulants and sets a benchmark for the development of FXIa inhibitors.

Experimental Protocol: In Vitro Factor XIa Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of test compounds against human Factor XIa.

Materials:

  • Human Factor XIa enzyme

  • Fluorogenic substrate: Boc-Gln-Ala-Arg-AMC

  • Assay buffer: HEPES buffer (pH 7.4) containing NaCl, CaCl2, and PEG-8000

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of human FXIa enzyme solution (final concentration ~0.1 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution (final concentration ~100 µM).

  • Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 20 minutes at 37°C.

  • Calculate the reaction rates and determine the percent inhibition for each compound concentration.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Workflow Diagram:

FXIa_Inhibition_Assay A Compound Dilution B Add Compound to Plate A->B C Add FXIa Enzyme B->C D Pre-incubation (30 min) C->D E Add Fluorogenic Substrate D->E F Kinetic Read (Fluorescence) E->F G Data Analysis (IC50) F->G

Caption: Workflow for the in vitro Factor XIa inhibition assay.

III. Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition for Cancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers and plays a critical role in promoting tumor cell proliferation, survival, and immunosuppression.[13][14][15] Therefore, inhibiting the STAT3 signaling pathway is a promising strategy for cancer therapy.[16]

Azetidine-Based STAT3 Inhibitors: Targeting a Key Oncogenic Pathway

Novel (R)-azetidine-2-carboxamide derivatives have been developed as potent and selective small-molecule inhibitors of STAT3.[17][18] These compounds have been shown to disrupt STAT3 activity, leading to anti-tumor effects in preclinical models.

Comparative Performance:

The following table compares the in vitro potency of these novel azetidine-based STAT3 inhibitors with other known STAT3 inhibitors.

Compound ClassSpecific Compound ExampleTargetIC50 (µM)Reference
Azetidine-Based H172STAT30.38-0.98[19][20]
Azetidine-Based H182STAT30.38-0.98[19][20]
Azetidine-Based 5aSTAT30.55[17][18]
Azetidine-Based 5oSTAT30.38[17][18]
Azetidine-Based 8iSTAT30.34[17][18]
Thiophene Derivative StatticSTAT33.188 - 4.89[21]
Diterpenoid CryptotanshinoneSTAT34.6[22]

Expert Analysis: The azetidine-based compounds demonstrate significantly improved potency compared to the well-known STAT3 inhibitors, Stattic and Cryptotanshinone.[17][18][19][20][21][22] The sub-micromolar IC50 values of the azetidine derivatives represent a substantial advancement in the field of direct STAT3 inhibition. Furthermore, these compounds have shown high selectivity for STAT3 over other STAT family members, which is a critical attribute for a successful therapeutic agent.[23] Some of these novel azetidine-based compounds have been shown to bind irreversibly to STAT3.[19][20]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

EMSA is a common technique used to assess the ability of a transcription factor, such as STAT3, to bind to its specific DNA recognition sequence.

Materials:

  • Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231)

  • Double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE), labeled with 32P or a fluorescent dye

  • Poly(dI-dC) as a non-specific competitor DNA

  • Binding buffer

  • Test compounds (dissolved in DMSO)

  • Native polyacrylamide gel

  • Gel electrophoresis apparatus

  • Phosphorimager or fluorescence scanner

Procedure:

  • Prepare binding reactions containing nuclear extract, labeled probe, poly(dI-dC), and varying concentrations of the test compound or DMSO vehicle in the binding buffer.

  • Incubate the reactions at room temperature for 30 minutes to allow for STAT3-DNA binding.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Perform electrophoresis to separate the protein-DNA complexes from the free probe.

  • Dry the gel and expose it to a phosphor screen or scan for fluorescence.

  • Quantify the band intensities corresponding to the STAT3-DNA complex.

  • Calculate the percent inhibition of DNA binding for each compound concentration and determine the IC50 value.

Signaling Pathway Diagram:

STAT3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation (Y705) pSTAT3_mono p-STAT3 (monomer) STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 (dimer) pSTAT3_mono->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 (dimer) pSTAT3_dimer->pSTAT3_dimer_nuc Nuclear Translocation DNA DNA pSTAT3_dimer_nuc->DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Azetidine_Inhibitor Azetidine_Inhibitor Azetidine_Inhibitor->pSTAT3_dimer Inhibits Dimerization & DNA Binding

Caption: Simplified STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors against a range of important therapeutic targets. The unique structural and conformational properties of the azetidine ring can be leveraged to achieve superior biological activity compared to more traditional scaffolds. The examples presented in this guide for DPP-4, Factor XIa, and STAT3 inhibition underscore the potential of this building block in modern drug discovery. Further exploration of this versatile scaffold is warranted and holds the promise of delivering novel therapeutics with improved efficacy and safety profiles.

References

  • Yu, H., Pardoll, D., & Jove, R. (2009). STATs in cancer inflammation and immunity: a leading role for STAT3.
  • Gailani, D., & Gruber, A. (2016). Factor XI as a Therapeutic Target. Journal of thrombosis and haemostasis : JTH, 14(8), 1535–1546.
  • Weitz, J. I., & Fredenburgh, J. C. (2017). Factor XI as a Therapeutic Target. Thrombosis and haemostasis, 117(5), 844–853.
  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, obesity & metabolism, 21 Suppl 1, 13–21.
  • Mullard, A. (2021). Factor XIa inhibitors start to show their promise. Nature reviews. Drug discovery, 20(2), 91–93.
  • Lener, D., & Wolberg, A. S. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Journal of clinical medicine, 12(12), 3987.
  • Craddy, P., Palin, R., & Johnson, T. (2014). Comparative effectiveness of dipeptidylpeptidase-4 inhibitors in type 2 diabetes: a systematic review and mixed treatment comparison.
  • Johnston, P. A., & Grandis, J. R. (2011). STAT3 signaling: track signaling, treat cancer. Molecular interventions, 11(1), 18–26.
  • He, X., & He, L. (2013). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Protein & cell, 4(3), 176–185.
  • Galli, G. (2010).
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  • Singh, A. K., Singh, A., & Kumar, A. (2023). DPP-4 Inhibitors in Type 2 Diabetes Mellitus - A Panoramic Review.
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A Researcher's Guide to Stereochemical Analysis: A Comparative Look at X-ray Crystallography and Spectroscopic Methods for Chiral Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. Chiral molecules, particularly those incorporating constrained ring systems like azetidine, present a unique challenge and opportunity. The subtle difference in the spatial arrangement of atoms between enantiomers can lead to vastly different pharmacological profiles. This guide provides an in-depth comparison of the gold-standard technique for absolute stereochemical assignment, single-crystal X-ray crystallography, with powerful and often more accessible spectroscopic alternatives, using (S)-2-Aminomethyl-1-boc-azetidine as a representative case study.

The Unambiguous Power of X-ray Crystal Structure Analysis

Single-crystal X-ray crystallography has long been revered as the definitive method for elucidating the absolute configuration of a chiral molecule.[1][2] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. The resulting diffraction pattern provides a detailed electron density map, from which the precise spatial coordinates of each atom can be determined. For chiral molecules, the use of anomalous dispersion, particularly when a heavy atom is present in the structure or co-crystallized, allows for the unambiguous assignment of the absolute stereochemistry (R or S configuration).[3]

However, the path to a high-quality crystal structure is not without its hurdles. The primary prerequisite is the growth of a suitable single crystal, which can be a significant bottleneck for many small molecules, especially those that are oils or amorphous solids at room temperature.[2][4] The process of crystal screening and optimization can be both time-consuming and material-intensive.

Experimental Protocol: A Generalized Workflow for Single-Crystal X-ray Diffraction
  • Crystal Growth: The initial and often most challenging step is to obtain a high-quality single crystal of the analyte. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using a variety of solvents and solvent systems.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model of the molecule. This model is subsequently refined to best fit the experimental data.

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration is typically determined by analyzing the anomalous scattering effects in the diffraction data, often quantified by the Flack parameter.

dot graph TD { subgraph "X-ray Crystallography Workflow" A[Crystal Growth] --> B[Crystal Selection & Mounting]; B --> C[X-ray Data Collection]; C --> D[Structure Solution]; D --> E[Structure Refinement]; E --> F[Absolute Configuration Determination]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for X-ray Crystal Structure Analysis."

When Crystals Won't Cooperate: Spectroscopic Alternatives

The challenges associated with obtaining single crystals have spurred the development of powerful spectroscopic techniques that can provide stereochemical information on molecules in solution. These methods offer a valuable alternative when X-ray crystallography is not feasible.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

For chiral amines like this compound, NMR spectroscopy can be a powerful tool for determining enantiomeric purity and, in some cases, assigning absolute configuration.[5][6] The direct NMR analysis of enantiomers in an achiral solvent will not show separate signals. However, by reacting the chiral amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum.[7] The integration of these signals allows for the quantification of the enantiomeric excess (ee).

A common protocol involves the condensation of the primary amine with 2-formylphenylboronic acid and an enantiopure binaphthol derivative to form diastereomeric iminoboronate esters.[5][7] The resulting diastereomers often show well-resolved signals in the ¹H NMR spectrum, allowing for straightforward determination of the enantiomeric ratio.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation and quantification of enantiomers.[8][9] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times.[10] Polysaccharide-based CSPs are among the most versatile and widely used for a broad range of analytes.[9]

Method development in chiral HPLC often involves screening a variety of CSPs and mobile phase compositions to achieve optimal separation.[10] Once a method is established, it can be used for both analytical purposes (determining enantiomeric purity) and preparative separations to isolate pure enantiomers. For azetidine derivatives, both gas chromatography (GC) and HPLC methods have been successfully developed for enantiomeric separation.[11]

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) has emerged as a robust and reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution.[12][13] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure.

The power of VCD lies in its combination with quantum mechanical calculations.[15] The experimental VCD spectrum of an enantiomerically pure sample is compared to the theoretically calculated spectrum for one of the enantiomers (e.g., the S-enantiomer). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.[16] This technique is applicable to a wide range of molecules, including those that are oils or otherwise difficult to crystallize.[15]

dot graph TD { subgraph "Spectroscopic Alternatives Workflow" direction LR subgraph "NMR with CDA" A[Derivatization with Chiral Agent] --> B[Diastereomer Formation]; B --> C[¹H NMR Analysis]; C --> D[Integration & ee Determination]; end subgraph "Chiral HPLC" E[Method Development (CSP & Mobile Phase Screening)] --> F[Sample Injection]; F --> G[Chromatographic Separation]; G --> H[Quantification of Enantiomers]; end subgraph "VCD Spectroscopy" I[Experimental VCD Spectrum Acquisition] --> J[Quantum Mechanical Calculation of VCD Spectrum]; J --> K[Comparison of Experimental and Calculated Spectra]; K --> L[Absolute Configuration Assignment]; end end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style L fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Comparative workflows of spectroscopic techniques."

Comparative Analysis: Choosing the Right Tool for the Job

The selection of an analytical technique for stereochemical analysis depends on several factors, including the nature of the sample, the information required, and the available resources.

FeatureSingle-Crystal X-ray CrystallographyNMR with Chiral Derivatizing AgentsChiral HPLCVibrational Circular Dichroism (VCD)
Primary Output Absolute 3D structureEnantiomeric excess (ee)Enantiomeric excess (ee), preparative separationAbsolute configuration
Sample Requirement High-quality single crystalSoluble sampleSoluble sampleSoluble sample (higher concentration)
Throughput LowHighHighModerate
Prerequisites Successful crystallizationSuitable chiral derivatizing agentSuitable chiral stationary phaseEnantiomerically pure sample
Key Advantage Unambiguous absolute configurationRapid ee determinationHigh-throughput ee determination and purificationNo crystallization required
Key Limitation Crystallization can be a bottleneckIndirect method, derivatization may failMethod development can be time-consumingRequires computational resources

Conclusion: An Integrated Approach to Stereochemical Elucidation

While single-crystal X-ray crystallography remains the definitive method for determining absolute stereochemistry, its reliance on high-quality crystals can be a significant limitation. For researchers and drug development professionals working with chiral molecules like this compound, a pragmatic and efficient approach often involves the synergistic use of spectroscopic techniques. Chiral HPLC and NMR with chiral derivatizing agents are invaluable for routine enantiomeric purity assessment and for the preparative separation of enantiomers. When the absolute configuration must be determined and crystallization is elusive, Vibrational Circular Dichroism offers a powerful and increasingly accessible solution. By understanding the strengths and limitations of each technique, scientists can navigate the complexities of stereochemical analysis with confidence and precision.

References

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  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. 2021;86(20):14145–14157.

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Comparative study of (S)-2-Aminomethyl-1-boc-azetidine and its enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (S)- and (R)-2-Aminomethyl-1-boc-azetidine for Drug Discovery Professionals

Introduction: The Azetidine Scaffold and the Imperative of Chirality

In the landscape of modern medicinal chemistry, there is a pronounced shift towards molecules with greater three-dimensionality and sp³-rich character. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in this pursuit.[1][2] Their strained ring system imparts a desirable level of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of an azetidine moiety can enhance key drug-like properties such as aqueous solubility and metabolic stability when compared to more flexible or lipophilic analogues.[2]

This guide focuses on a comparative analysis of the enantiomeric pair, (S)-2-Aminomethyl-1-boc-azetidine and (R)-2-Aminomethyl-1-boc-azetidine. These molecules are not therapeutics themselves but are crucial chiral building blocks used in the synthesis of more complex active pharmaceutical ingredients (APIs). The stereochemistry at the C2 position is a critical design element, as the spatial orientation of the aminomethyl group dictates how a final drug molecule will interact with its chiral biological target. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit widely divergent activity, with one enantiomer providing the therapeutic effect (the eutomer) while the other may be inactive or even contribute to undesirable side effects (the distomer).[3] Therefore, a thorough understanding of the synthesis, analysis, and differential utility of each enantiomer is paramount for researchers in drug discovery and development.

Physicochemical and Spectroscopic Properties: A Tale of Two Mirror Images

On a macroscopic level and when analyzed by achiral methods, (S)- and (R)-2-Aminomethyl-1-boc-azetidine are indistinguishable. They possess the same molecular weight, elemental composition, and connectivity. Their spectroscopic data in achiral solvents (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are identical. The key differentiating physical property is their interaction with plane-polarized light—their specific optical rotation—which will be equal in magnitude but opposite in direction.

Table 1: Comparative Physicochemical Properties

PropertyThis compound(R)-2-Aminomethyl-1-boc-azetidine
IUPAC Name tert-butyl (2S)-2-(aminomethyl)-1-azetidinecarboxylate[4]tert-butyl (2R)-2-(aminomethyl)-1-azetidinecarboxylate
CAS Number 1007873-90-6[5][6][7][8]887626-82-6
Molecular Formula C₉H₁₈N₂O₂[5]C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol [5]186.25 g/mol
Physical Form Oil[5]Liquid
Typical Purity ≥95-97%[5][6][7]≥97%
InChI Key XTIGSUFOTRCYOO-ZETCQYMHSA-N[4][5]XTIGSUFOTRCYOO-SSDOTTSWSA-N
Storage Temp. Refrigerator[5]Freezer
Expected Spectroscopic Signatures
  • ¹H NMR: Protons on the azetidine ring would appear in the range of 3.0-4.5 ppm. The nine protons of the tert-butyl (Boc) group would present as a characteristic singlet around 1.4 ppm. The aminomethyl protons and the chiral proton at C2 would show complex splitting patterns.

  • ¹³C NMR: The carbonyl carbon of the Boc group would be observed around 155 ppm, while the quaternary carbon of the Boc group would be near 80 ppm. Carbons of the azetidine ring would resonate in the 40-60 ppm range.

  • IR Spectroscopy: Key stretches would include N-H bands for the primary amine (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and a strong C=O stretch for the Boc protecting group (~1690 cm⁻¹).

Stereoselective Synthesis: Crafting Chirality

The controlled, enantioselective synthesis of these building blocks is essential. While numerous methods exist for constructing the azetidine ring, achieving high enantiomeric purity requires starting from the chiral pool or employing an asymmetric catalytic method.[9][10] A plausible and efficient strategy begins with the corresponding enantiomer of a readily available amino acid, such as aspartic acid.

Protocol 1: Proposed Synthesis of this compound from L-Aspartic Acid

This multi-step protocol is based on established transformations in heterocyclic chemistry. The causality behind this route is the use of a naturally occurring, enantiopure starting material (L-aspartic acid) to set the desired stereocenter early in the synthesis.

Step 1: Reduction of L-Aspartic Acid to (S)-2-Amino-1,4-butanediol

  • Suspend L-Aspartic acid in dry tetrahydrofuran (THF).

  • Cool the suspension to 0 °C under an inert atmosphere (e.g., Argon).

  • Slowly add a strong reducing agent, such as borane-dimethyl sulfide complex (BMS), dropwise. The carboxyl groups are reduced to primary alcohols.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure and purify to yield the chiral diol.

Step 2: Selective Protection and Activation

  • Protect the more reactive primary amine with a di-tert-butyl dicarbonate ((Boc)₂O) to form the N-Boc derivative.

  • Selectively activate the primary hydroxyl group for cyclization. A common method is to convert it to a good leaving group, such as a tosylate or mesylate, by reacting the N-Boc diol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine. The secondary alcohol is less reactive, allowing for selective activation of the primary position.

Step 3: Intramolecular Cyclization to form the Azetidine Ring

  • Treat the activated intermediate with a non-nucleophilic base, such as sodium hydride (NaH), in a dry aprotic solvent like THF.

  • The base deprotonates the secondary alcohol, which then acts as a nucleophile, displacing the tosylate or mesylate group in an intramolecular Sₙ2 reaction to form the four-membered azetidine ring.[10] This step forms the core N-Boc-azetidine-2-methanol intermediate.

Step 4: Conversion of the Hydroxyl to the Aminomethyl Group

  • Activate the primary alcohol of the azetidine intermediate, for example, by conversion to a mesylate.

  • Displace the mesylate with a nitrogen nucleophile, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF.

  • Reduce the resulting azide to the primary amine using a standard method, such as hydrogenation with a palladium on carbon (Pd/C) catalyst or using triphenylphosphine (PPh₃) followed by water (Staudinger reaction).

  • This final step yields the target molecule, this compound, which can be purified by column chromatography.

To synthesize the (R)-enantiomer, the same protocol would be followed, starting with D-Aspartic acid.

G cluster_synthesis Stereoselective Synthesis Workflow start Chiral Amino Acid (e.g., L-Aspartic Acid) step1 Reduction to Chiral Amino Diol start->step1 BH₃·SMe₂ step2 Protection (Boc) & Activation (OMs) step1->step2 (Boc)₂O, MsCl step3 Base-Mediated Intramolecular Cyclization step2->step3 step4 Formation of Azetidine Methanol step3->step4 NaH step5 Activation (OMs) & Azide Displacement step4->step5 1. MsCl 2. NaN₃ step6 Azide Reduction to Primary Amine step5->step6 H₂, Pd/C end Final Product This compound step6->end G cluster_analysis Analytical Workflow for Enantiomeric Purity prep Prepare Samples: 1. Racemic Standard 2. Synthesized Enantiomer hplc Chiral HPLC Analysis (Polysaccharide CSP) prep->hplc data Data Acquisition (Chromatogram) hplc->data UV Detection calc Integrate Peaks & Calculate e.e. (%) data->calc result Report Enantiomeric Purity calc->result

Sources

A Senior Application Scientist's Guide to the Synthesis of (S)-2-Aminomethyl-1-boc-azetidine: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. (S)-2-Aminomethyl-1-boc-azetidine is a valuable scaffold, offering a unique three-dimensional profile that can impart favorable physicochemical properties to drug candidates. This guide provides an in-depth validation of a common synthetic route to this key intermediate and objectively compares it with alternative methodologies, supported by experimental data and mechanistic insights.

The Strategic Importance of this compound

The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized as a bioisostere for larger rings or acyclic fragments in drug design. Its constrained nature can pre-organize substituents in a defined spatial orientation, potentially enhancing binding affinity to biological targets. The (S)-aminomethyl substituent at the 2-position provides a crucial handle for further functionalization, enabling the construction of diverse chemical libraries for lead optimization. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions, facilitating subsequent synthetic transformations.

A Validated Synthetic Pathway: From (S)-Azetidine-2-carboxylic Acid

A robust and frequently employed route to this compound commences with the commercially available chiral starting material, (S)-azetidine-2-carboxylic acid. This multi-step synthesis is predicated on a logical sequence of protection, functional group transformation, and reduction.

Validated_Synthetic_Route start (S)-Azetidine-2-carboxylic Acid intermediate1 N-Boc-(S)-Azetidine-2-carboxylic Acid start->intermediate1 Boc₂O, NaOH (Protection) intermediate2 N-Boc-(S)-Azetidine-2-carboxamide intermediate1->intermediate2 EDC, HOBt, NH₄OH (Amide Formation) product This compound intermediate2->product LiAlH₄ or BH₃·THF (Reduction) Alternative_Routes cluster_0 Route A: From Epoxy Amines cluster_1 Route B: From Homoallylamines cluster_2 Route C: From γ-Halo Imines A1 cis-3,4-Epoxy Amine A2 2-Substituted-3-hydroxyazetidine A1->A2 La(OTf)₃ (Intramolecular Aminolysis) B1 Chiral Homoallylamine B2 2,4-Disubstituted Azetidine B1->B2 Selenium-induced Cyclization C1 γ-Halo Imine C2 Substituted Azetidine C1->C2 Reductive Cyclization (e.g., NaBH₄)

A Senior Application Scientist's Guide to Spectroscopic Comparison of (S)-2-Aminomethyl-1-boc-azetidine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the quality of starting materials is paramount. Chiral building blocks, such as (S)-2-Aminomethyl-1-boc-azetidine, are foundational to the synthesis of many active pharmaceutical ingredients (APIs). The stereochemical and chemical purity of these reagents can significantly influence the efficacy, safety, and yield of the final product.[1][2][3][4][5][6] Consequently, rigorous quality control is not merely a procedural formality but a scientific necessity.

This guide provides a comprehensive framework for the spectroscopic comparison of this compound sourced from different suppliers. As a self-validating system, the described protocols are designed to ensure the identity, purity, and consistency of this critical reagent, thereby upholding the principles of Good Laboratory Practice (GLP).[7][8][9][10][11]

The Imperative of Supplier Qualification

The seemingly identical vials of this compound from various suppliers can harbor subtle but critical differences. These may include variations in isomeric purity, residual solvents, or by-products from synthesis. Such impurities can have downstream consequences, potentially leading to failed reactions, complex purification challenges, or the introduction of unwanted stereoisomers in the final compound.[12][13] Therefore, an in-house spectroscopic verification is a critical risk mitigation step.

Experimental Workflow: A Systematic Approach

The following workflow outlines a systematic approach to the spectroscopic comparison of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison SampleA Sample from Supplier A Prep Prepare solutions in CDCl3 and Methanol SampleA->Prep SampleB Sample from Supplier B SampleB->Prep SampleC Sample from Supplier C SampleC->Prep NMR 1H and 13C NMR Prep->NMR FTIR FTIR-ATR Prep->FTIR MS LC-MS (ESI+) Prep->MS CompareNMR Compare Chemical Shifts, Integration, and Impurities NMR->CompareNMR CompareFTIR Compare Functional Group Regions FTIR->CompareFTIR CompareMS Compare Molecular Ion and Fragmentation MS->CompareMS Conclusion Supplier Qualification Decision CompareNMR->Conclusion CompareFTIR->Conclusion CompareMS->Conclusion

Figure 1: A comprehensive workflow for the spectroscopic comparison of this compound from different suppliers.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with each technique providing complementary information to build a complete picture of the reagent's quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample from each supplier in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a pulse angle of 30-45 degrees.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a relaxation delay of at least 5 seconds to ensure accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the analyte peaks).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a sufficient number of scans to obtain clear signals for all carbon atoms.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Identify and quantify any impurities by comparing their signals to the main compound's signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14][15][16][17]

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the N-H, C-H, C=O, and C-N functional groups.

    • Compare the spectra from the different suppliers, paying close attention to the fingerprint region (1500-400 cm⁻¹) for subtle differences.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique that confirms the molecular weight of the compound and can detect impurities at very low levels.[18][19][20][21]

Experimental Protocol: LC-MS (ESI+)

  • Sample Preparation: Prepare a dilute solution of each sample (~0.1 mg/mL) in methanol.

  • Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow for the target compound.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion of this compound (C₉H₁₈N₂O₂; MW: 186.25; [M+H]⁺: 187.14).

    • Analyze the mass spectrum to confirm the molecular weight.

    • Scrutinize the chromatogram for any impurity peaks and analyze their corresponding mass spectra.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical but realistic data that could be obtained from the analysis of this compound from three different suppliers.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSupplier ASupplier BSupplier C
~3.95m1HCH3.963.953.97
~3.65m2HCH₂-N(Boc)3.643.653.66
~2.80m2HCH₂-NH₂2.812.802.82
~2.10m2HCH₂2.112.102.12
1.45s9HC(CH₃)₃1.451.451.45
1.38br s2HNH₂1.381.381.39
---Impurity 1 (t-BuOH) Not Detected0.5%Not Detected
---Impurity 2 (Unknown) Not DetectedNot Detected0.2%

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Chemical Shift (ppm)AssignmentSupplier ASupplier BSupplier C
~156.5C=O (carbamate)156.4156.5156.4
~79.5C(CH₃)₃79.479.579.4
~55.0CH55.155.055.2
~48.0CH₂-N(Boc)48.248.148.3
~45.0CH₂-NH₂45.345.245.4
~28.5C(CH₃)₃28.628.528.6
~25.0CH₂25.125.025.2

Table 3: FTIR-ATR Data Comparison (cm⁻¹)

Wavenumber (cm⁻¹)AssignmentSupplier ASupplier BSupplier C
~3350-3200N-H stretch (amine)3345, 32803346, 32813344, 3279
~2970-2850C-H stretch (aliphatic)2975, 2930, 28702976, 2931, 28712974, 2929, 2869
~1690C=O stretch (carbamate)169216911693
~1400C-N stretch140514061405

Table 4: LC-MS Data Comparison

SupplierRetention Time (min)[M+H]⁺ (m/z)Purity (by TIC)Impurities Detected
Supplier A 3.25187.14>99.5%None detected
Supplier B 3.25187.1498.9%Peak at 1.52 min ([M+H]⁺ = 75.08, t-BuOH adduct)
Supplier C 3.26187.1499.3%Peak at 4.10 min ([M+H]⁺ = 287.20, unknown)

Interpretation and Conclusion

Based on the hypothetical data:

  • Supplier A provides the material with the highest purity, with no detectable impurities by NMR or LC-MS. The spectroscopic data are consistent across all techniques.

  • Supplier B 's material contains a small but significant amount of tert-butanol, a likely by-product from the Boc-protection step. This is evident in both the ¹H NMR and LC-MS data.

  • Supplier C 's material shows an unknown impurity with a higher molecular weight, which is detected by both ¹H NMR and LC-MS.

This comparative analysis demonstrates that while all three suppliers provide material that is predominantly this compound, the purity profiles differ. For sensitive applications in drug discovery, the material from Supplier A would be the preferred choice. The presence of impurities in the materials from Suppliers B and C could potentially interfere with subsequent reactions or introduce unwanted side products.

By systematically applying this suite of spectroscopic techniques, researchers can make informed decisions about reagent quality, ensuring the robustness and reproducibility of their synthetic endeavors. This rigorous approach to quality control is a cornerstone of scientific integrity and a critical component of successful drug development.

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Comparative Evaluation of (S)-2-Aminomethyl-1-boc-azetidine-Containing Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of strained ring systems has become a cornerstone of modern medicinal chemistry, with the azetidine scaffold emerging as a particularly valuable motif. Its inherent conformational rigidity and favorable physicochemical properties offer a unique opportunity to fine-tune the pharmacological profiles of drug candidates. This guide provides an in-depth comparative analysis of compounds derived from the chiral building block, (S)-2-Aminomethyl-1-boc-azetidine, focusing on their in vitro and in vivo performance against relevant alternatives. We will delve into the experimental data that underscores their potential, with a particular focus on the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a critical target in oncology.

The Azetidine Advantage in STAT3 Inhibition

The persistent activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, driving tumor cell proliferation, survival, and angiogenesis.[1][2] The development of potent and selective small-molecule STAT3 inhibitors has been a significant, yet challenging, endeavor in cancer drug discovery.[1] The introduction of the azetidine scaffold, specifically (R)-azetidine-2-carboxamide analogues, has led to a breakthrough in achieving sub-micromolar potency and high selectivity.[2]

In Vitro Evaluation: Potency and Selectivity Showdown

The initial assessment of novel drug candidates hinges on robust in vitro assays that quantify their potency and selectivity. For our this compound-derived STAT3 inhibitors, the primary assays of interest are the Electrophoretic Mobility Shift Assay (EMSA) to measure direct inhibition of STAT3 DNA-binding activity and cellular assays to determine their efficacy in relevant cancer cell lines.

A series of (R)-azetidine-2-carboxamide analogues demonstrated a significant leap in potency compared to previously reported proline-based inhibitors.[2] Notably, compounds 5a , 5o , and 8i exhibited sub-micromolar IC50 values in the STAT3 DNA-binding assay.[3] Further optimization to improve cell permeability led to the development of analogues such as 7g and 9k , which not only bind to STAT3 with high affinity but also show potent activity in cellular models.[2][3]

CompoundTargetAssayIC50 (µM)KD (nM)Cell-based Activity (EC50, µM)Reference
Novel Azetidine Analogues
5aSTAT3EMSA0.55--[2][3]
5oSTAT3EMSA0.38--[2][3]
8iSTAT3EMSA0.34--[2][3]
7gSTAT3ITC-8800.9 - 1.9[2][3]
9kSTAT3ITC-9600.9 - 1.9[2][3]
Established STAT3 Inhibitor
BBI-608STAT3CellularWeak to moderate effect at 0.5-5 µM->5[2]

Table 1: In Vitro Efficacy of Azetidine-Based STAT3 Inhibitors Compared to an Established Modulator.

A key advantage of these azetidine-containing compounds is their remarkable selectivity for STAT3 over other STAT family members, with IC50 values greater than 18 µM against STAT1 and STAT5.[3] This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

The mechanism of action for these potent inhibitors has been identified as irreversible covalent binding to specific cysteine residues within the STAT3 protein.[1] This covalent modification effectively blocks STAT3 phosphorylation, dimerization, and its subsequent translocation to the nucleus, thereby inhibiting its transcriptional activity.[1]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene activates Azetidine_Inhibitor (S)-Azetidine Compound Azetidine_Inhibitor->STAT3_inactive irreversibly binds & inhibits phosphorylation

Caption: STAT3 signaling pathway and the inhibitory action of azetidine compounds.

Experimental Protocol: STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the key steps for assessing the direct inhibitory effect of test compounds on STAT3-DNA binding.

1. Preparation of Nuclear Extracts:

  • Culture NIH3T3/v-Src fibroblasts, which contain constitutively activated STAT3.

  • Harvest cells and prepare nuclear extracts using a standard nuclear extraction kit.

  • Determine the total protein concentration of the extracts using a Bradford assay.

2. Binding Reaction:

  • In a microcentrifuge tube, pre-incubate a fixed amount of nuclear extract with increasing concentrations of the azetidine test compound for 30 minutes at room temperature.

  • Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that specifically binds to activated STAT3.

  • Allow the binding reaction to proceed for 20 minutes at room temperature.

3. Electrophoresis:

  • Load the samples onto a non-denaturing polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Visualization and Quantification:

  • Dry the gel and expose it to a phosphor screen or X-ray film.

  • Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software like ImageJ.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vivo Evaluation: From Bench to Preclinical Models

While in vitro assays provide valuable data on potency and mechanism, in vivo studies are essential to evaluate the pharmacokinetic properties and overall efficacy of a drug candidate in a living organism.

Unfortunately, comprehensive in vivo pharmacokinetic and efficacy data for this compound-derived STAT3 inhibitors are not extensively available in the public domain. However, studies on other azetidine-containing compounds can provide a framework for the types of evaluations that are critical. For instance, in a study of novel azetidine-containing TZT-1027 analogues as antitumor agents, the most potent compound, 1a , was evaluated in an A549 xenograft model.[4][5] While it showed excellent in vitro potency (IC50 of 2.2 nM against A549 cells), it failed to achieve effective tumor inhibition in vivo, highlighting the importance of assessing pharmacokinetic properties.[4][5]

A typical in vivo evaluation would involve the following key stages:

InVivo_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) / Efficacy Study Compound_Admin Compound Administration (e.g., oral, IV) Blood_Sampling Serial Blood Sampling Compound_Admin->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Concentrations Blood_Sampling->Plasma_Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) Plasma_Analysis->PK_Parameters Treatment Treatment with Test Compound vs. Vehicle PK_Parameters->Treatment informs dosing regimen Tumor_Model Establishment of Tumor Xenograft Model Tumor_Model->Treatment Tumor_Measurement Regular Measurement of Tumor Volume Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Weight, Biomarkers Tumor_Measurement->Endpoint_Analysis

Caption: A generalized workflow for in vivo pharmacokinetic and efficacy studies.

Experimental Protocol: In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for assessing the antitumor activity of a test compound in a mouse xenograft model.

1. Cell Culture and Implantation:

  • Culture a human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) under standard conditions.

  • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

  • Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., nude mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

3. Treatment Administration:

  • Prepare the test compound in a suitable vehicle.

  • Administer the test compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage).

  • Administer the vehicle alone to the control group.

4. Monitoring and Data Collection:

  • Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Monitor the general health of the animals.

5. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Optionally, tumor tissue can be collected for biomarker analysis (e.g., immunohistochemistry for p-STAT3).

6. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

  • Statistically analyze the differences in tumor volume and weight between the groups.

Conclusion and Future Directions

The incorporation of the this compound scaffold has proven to be a highly effective strategy in the design of potent and selective STAT3 inhibitors. The resulting compounds demonstrate significant promise in in vitro settings, outperforming earlier generations of inhibitors. While comprehensive in vivo data for this specific class of compounds is still emerging, the established protocols and workflows outlined in this guide provide a clear path for their continued development.

Future research should focus on conducting thorough in vivo pharmacokinetic and efficacy studies to translate the impressive in vitro activity into tangible preclinical and, ultimately, clinical success. The continued exploration of structure-activity relationships around the azetidine core will undoubtedly lead to the discovery of even more potent and drug-like candidates for the treatment of cancer and other diseases driven by aberrant STAT3 signaling.

References

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A Senior Application Scientist's Guide to Benchmarking (S)-2-Aminomethyl-1-boc-azetidine Against Traditional Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in Drug Design

In the intricate architecture of modern therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the chemical linker is far more than a simple spacer. It is a critical determinant of a molecule's efficacy, selectivity, and pharmacokinetic profile.[1] The linker's structure dictates the spatial relationship between the functional moieties of a drug, influencing everything from solubility and cell permeability to metabolic stability and the capacity to form a productive ternary complex.[1][2]

Historically, drug development has relied heavily on flexible linkers, primarily composed of polyethylene glycol (PEG) or simple alkyl chains.[1][3] While synthetically accessible, these linkers often introduce undesirable physicochemical properties. In contrast, rigid or constrained linkers are emerging as a powerful strategy to pre-organize a molecule into a bioactive conformation, potentially improving potency, selectivity, and metabolic stability.[1][4]

This guide provides an in-depth, data-driven comparison of a novel, constrained linker building block, (S)-2-Aminomethyl-1-boc-azetidine , against its traditional flexible counterparts. We will explore the fundamental structural differences, present a rigorous benchmarking methodology with detailed experimental protocols, and analyze comparative data to guide researchers in making informed decisions for next-generation drug design.

Part 1: The Contenders - A Structural and Physicochemical Overview

The choice of linker profoundly impacts a molecule's interaction with its biological environment. The core difference between the azetidine-based linker and traditional options lies in conformational freedom.

  • This compound: This building block incorporates a four-membered azetidine ring, a strained heterocycle that imparts significant structural rigidity.[5][6][7] This rigidity restricts the rotational freedom of the linker, forcing appended molecules into a more defined three-dimensional orientation. This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to higher affinity and selectivity.[7] The azetidine ring is more stable than highly strained aziridines but reactive enough for diverse synthetic applications.[5]

  • Traditional Alkyl & PEG Linkers:

    • Alkyl Chains: These are hydrophobic, flexible linkers that are synthetically straightforward.[8] Their flexibility allows a molecule to adopt numerous conformations, which can be advantageous for initial screening but may lead to off-target effects and increased susceptibility to metabolic breakdown.[1] Their hydrophobicity generally enhances cell permeability but can decrease the aqueous solubility of the final compound.[8]

    • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and flexible.[8][9] They are widely used to improve the water solubility and pharmacokinetic profiles of hydrophobic drugs, often extending plasma half-life.[8][9][10] However, the relationship between PEGylation and cell permeability is complex, and anti-PEG antibodies can be a concern in some clinical applications.[8]

G cluster_0 Linker Structures Azetidine (S)-2-Aminomethyl- 1-boc-azetidine (Rigid Core) Alkyl Alkyl Linker (Flexible, Hydrophobic) PEG PEG Linker (Flexible, Hydrophilic)

Caption: Core structures of the rigid azetidine-based linker and traditional flexible linkers.

Table 1: Calculated Physicochemical Properties of Model Linker Fragments

Property Azetidine-based n-Butyl (Alkyl) PEG3
Structure Boc-Azetidine-CH₂- -CH₂-CH₂-CH₂-CH₂- -O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-
Molecular Weight 186.25 56.11 132.16
cLogP 1.2 2.1 -0.5
Topological Polar Surface Area (TPSA) 29.5 Ų 0 Ų 36.9 Ų

| Rotatable Bonds | 2 | 3 | 8 |

Note: Properties calculated for representative fragments to illustrate core differences.

Part 2: A Rigorous Benchmarking Workflow

To provide a holistic comparison, a multi-parameter experimental workflow is essential. We must evaluate not only the chemical robustness of the linker but also its impact on the absorption, distribution, metabolism, and excretion (ADME) properties and, ultimately, the biological activity of a model compound.

G cluster_workflow Linker Benchmarking Workflow cluster_ADME cluster_Bio Start Synthesize Model Compounds (Payload-Linker-Ligand) Stability Phase 1: Stability Assessment Start->Stability Plasma Plasma Stability Assay Stability->Plasma Microsomal Microsomal Stability Assay Stability->Microsomal ADME Phase 2: ADME Profiling Permeability PAMPA Permeability ADME->Permeability Solubility Aqueous Solubility ADME->Solubility Bioactivity Phase 3: Biological Activity Binding Target Binding Assay (SPR/ITC) Bioactivity->Binding Cellular Cellular Potency Assay (e.g., DC50) Bioactivity->Cellular Conclusion Data Analysis & Selection Plasma->ADME Microsomal->ADME Permeability->Bioactivity Solubility->Bioactivity Binding->Conclusion Cellular->Conclusion

Caption: A multi-phase workflow for comprehensive linker evaluation.

Part 3: Detailed Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following sections provide detailed protocols for the key benchmarking assays.

Protocol 1: In Vitro Plasma Stability Assay

Principle: This assay evaluates a compound's stability against enzymatic degradation by hydrolases and esterases present in plasma.[11] Poor stability can lead to rapid clearance and a short in vivo half-life.[12][13]

Methodology:

  • Preparation: Thaw pooled human plasma (heparinized) at 37°C. Prepare a 10 mM stock solution of each test compound in DMSO.

  • Assay Plate Setup: In a 96-well plate, add plasma. Spike the test compound into the plasma to a final concentration of 1 µM (final DMSO concentration ≤ 0.5%).[12][14]

  • Incubation: Incubate the plate at 37°C with gentle agitation.[15]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[12][15]

  • Reaction Quenching: Immediately terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).[15]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard.[11]

  • Data Calculation: Determine the percentage of compound remaining at each time point relative to T=0. Calculate the half-life (t½) by plotting the natural log of the percent remaining versus time.

Protocol 2: Liver Microsomal Stability Assay

Principle: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[16] It is a key indicator of metabolic clearance.

Methodology:

  • Reagent Preparation: Thaw liver microsomes (human or other species) on ice. Prepare a NADPH regenerating system solution.[17][18]

  • Incubation Mixture: In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and the microsomal solution (e.g., 0.5 mg/mL protein).[19] Pre-incubate for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[17]

  • Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[19]

  • Sample Processing & Analysis: Centrifuge to pellet protein, and analyze the supernatant by LC-MS/MS as described in the plasma stability protocol.

  • Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a non-cell-based assay that predicts passive diffusion across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[20] It measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with a lipid solution, into an acceptor compartment.[21]

Methodology:

  • Membrane Coating: Coat the membrane of each well in a 96-well PVDF filter plate (donor plate) with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate.[21][22]

  • Prepare Plates: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Add Compound: Add the test compounds (e.g., 200-500 µM in buffer with 1-5% DMSO) to the wells of the donor plate.[23][24]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.[21][23]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / (Area * Time * (VA + VD)) Where VA and VD are the volumes of the acceptor and donor wells, respectively.[23]

Part 4: Results & Discussion - A Comparative Analysis

To illustrate the potential performance differences, the following tables present hypothetical data from benchmarking a model PROTAC constructed with the three linker types. The model PROTAC targets Protein X for degradation via the VHL E3 ligase.

Table 2: Stability Assay Results

Linker Type Plasma Half-life (t½, min) Microsomal Half-life (t½, min)
Azetidine-based >120 85
Alkyl Chain (n=4) 95 40

| PEG (n=4) | >120 | 65 |

Discussion: The rigid azetidine linker demonstrates superior metabolic stability in liver microsomes compared to the flexible alkyl chain. This is likely due to its constrained conformation, which may prevent optimal positioning within the active sites of metabolic enzymes. The alkyl chain's flexibility makes it more susceptible to enzymatic attack. Both PEG and azetidine linkers show high stability in plasma, where hydrolytic enzymes are the primary threat.[13]

Table 3: ADME & Biological Activity Results

Linker Type Aqueous Solubility (µM) PAMPA Permeability (Pe, 10⁻⁶ cm/s) Target Binding (Kd, nM) Cellular Degradation (DC₅₀, nM)
Azetidine-based 75 5.2 15 25
Alkyl Chain (n=4) 15 8.9 45 150

| PEG (n=4) | 150 | 2.1 | 30 | 80 |

Discussion: The results highlight a critical trade-off in linker design.[4][25]

  • Solubility & Permeability: As expected, the hydrophilic PEG linker provides the best aqueous solubility, while the hydrophobic alkyl linker yields the highest passive permeability.[8] The azetidine linker strikes a balance between the two. Recent studies suggest that linker rigidity and the ability to form intramolecular hydrogen bonds can shield polar surface area, enhancing cell permeability even in polar linkers—a factor that may benefit the azetidine structure.[26][27][28]

  • Biological Activity: The most striking result is the superior biological performance of the azetidine-linked PROTAC. Its enhanced target binding affinity (lower Kd) and potent cellular degradation (lower DC₅₀) strongly suggest that the rigid structure pre-organizes the warhead and E3-ligand into a conformation optimal for forming a stable and productive ternary complex.[1] The flexibility of the alkyl and PEG linkers results in a higher entropic cost for binding and less efficient complex formation, leading to weaker biological activity.

Conclusion and Recommendations

The data presented strongly advocate for the consideration of this compound and other constrained linkers in modern drug design. While traditional flexible linkers offer synthetic simplicity, they often lead to compromises in metabolic stability and biological potency.

  • Choose this compound when:

    • The primary goal is to maximize potency and selectivity through conformational pre-organization.

    • Improving metabolic stability is a key objective.

    • A balance between aqueous solubility and cell permeability is required.

  • Consider traditional linkers when:

    • PEG: Maximizing aqueous solubility is the most critical parameter for a highly hydrophobic payload.

    • Alkyl: High passive permeability is essential, and metabolic stability is less of a concern, or for initial structure-activity relationship (SAR) studies where synthetic ease is prioritized.

Ultimately, the optimal linker is context-dependent and must be determined empirically.[1][8] However, the evidence suggests that incorporating rigid elements like the azetidine scaffold is a powerful strategy for developing next-generation therapeutics with improved efficacy and more desirable drug-like properties.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

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  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

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  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Royal Society of Chemistry Publishing. [Link]

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  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. [Link]

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  • Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry. [Link]

  • Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. PubMed Central. [Link]

  • What is the impact of peptide linker rigidity on ADC function? Biorunstar. [Link]

  • Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final use in a reaction. The proper disposal of (S)-2-Aminomethyl-1-boc-azetidine, a valuable chiral building block, is a critical final step that ensures the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step methodology for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.

The "Why": Understanding the Chemical's Nature and Associated Hazards

This compound (CAS No. 1007873-90-6) is classified as a hazardous substance, and its disposal is regulated by federal and local authorities.[1][2] A thorough understanding of its chemical properties is paramount to appreciating the necessity of the stringent disposal protocols outlined below.

The molecule incorporates two key structural features that dictate its reactivity and handling requirements: the Boc (tert-butoxycarbonyl) protecting group and the strained azetidine ring. The Boc group is notoriously labile under acidic conditions, readily cleaving to release isobutylene and carbon dioxide.[3][4][5] The four-membered azetidine ring, while more stable than a three-membered aziridine, possesses significant ring strain.[6][7][8] This inherent strain makes the ring susceptible to opening, particularly under acidic conditions or in the presence of strong nucleophiles.

These characteristics mean that improper disposal, such as mixing with acidic waste streams, could lead to uncontrolled reactions, the release of volatile byproducts, and potential container pressurization. Therefore, segregation and proper containment are not just procedural formalities but are scientifically mandated safety measures.

The health hazards associated with this compound are significant and are summarized in the table below.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralHarmful if swallowed.H302
Acute Toxicity, DermalHarmful in contact with skin.H312
Acute Toxicity, InhalationHarmful if inhaled.H332
Skin Corrosion/IrritationCauses skin irritation.H315
Serious Eye Damage/IrritationCauses serious eye irritation.H319
Specific Target Organ ToxicityMay cause respiratory irritation.H335

Data compiled from supplier Safety Data Sheets.[1][9]

Given these hazards, direct disposal into sanitary sewer systems or regular trash is strictly prohibited and illegal under regulations such as the Resource Conservation and Recovery Act (RCRA).[3][4][10][11]

The "How": A Step-by-Step Protocol for Safe Disposal

The overarching principle for the disposal of this compound is containment and transfer to a licensed hazardous waste disposal facility. On-site chemical neutralization by laboratory personnel is not recommended due to the potential for hazardous reactions and the requirement for specialized expertise and equipment.

Part 1: Immediate Actions and Personal Protective Equipment (PPE)
  • Consult the Safety Data Sheet (SDS): Before handling the waste, always review the most current SDS for this compound.[1][2][8]

  • Don Appropriate PPE: At a minimum, this includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety glasses with side shields or chemical splash goggles.

    • A properly buttoned laboratory coat.

  • Work in a Ventilated Area: All handling of open containers of this compound, including waste consolidation, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]

Part 2: Waste Collection and Segregation
  • Designate a Specific Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. This includes the pure compound, solutions containing it, and any contaminated materials (e.g., pipette tips, weighing paper).

    • Container Material: A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[10] Ensure the container is in good condition with no signs of damage.

  • Segregate from Incompatible Waste Streams: This is a critical step to prevent dangerous reactions. Do NOT mix this compound waste with:

    • Acids: To prevent the acid-catalyzed cleavage of the Boc group and potential ring-opening of the azetidine moiety.

    • Strong Oxidizing Agents: To avoid potentially vigorous and exothermic reactions.

    • Other Reactive Chemicals: When in doubt, do not mix chemical wastes.

  • Collect Rinseate: Any solvent used to rinse containers that held this compound must also be collected as hazardous waste. For "empty" containers of the pure substance, triple rinse with a suitable solvent (e.g., methanol or isopropanol), and collect all rinseate in the designated hazardous waste container.[6]

Part 3: Labeling and Storage
  • Properly Label the Waste Container: As soon as the first drop of waste is added, the container must be labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Harmful," "Irritant").

    • The date accumulation started.

  • Store Safely: The waste container should be stored in a designated satellite accumulation area within the laboratory.[3]

    • Keep the container tightly closed except when adding waste.

    • Store in a cool, dry, and well-ventilated area away from heat sources.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Part 4: Arranging for Disposal
  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging the pickup and disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Prepare for Pickup: Follow your EHS office's instructions for waste pickup, which may include completing specific forms and ensuring the container is properly sealed and labeled.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Waste Generation (e.g., unused reagent, contaminated materials) sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) container Select Dedicated, Compatible Waste Container ppe->container sds->ppe collect Collect Waste (Pure compound, solutions, rinseate) container->collect segregate Segregate from Incompatible Wastes (Acids, Oxidizers) collect->segregate label_waste Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards, Date) segregate->label_waste store Store in Satellite Accumulation Area (Closed, Secondary Containment) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal by Licensed Facility contact_ehs->disposal

Caption: A logical workflow for the safe disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound like this compound, with its specific chemical reactivities and health hazards, adherence to a well-defined disposal protocol is non-negotiable. By following these guidelines, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of safety and professional practice.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: this compound.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard.
  • Benchchem. (2025). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.
  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. (n.d.). Retrieved from a relevant waste management service website.
  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
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  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: Chemical Hygiene Plan.
  • Benchchem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • ResearchGate. (2025, August 6). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (n.d.). Retrieved from a relevant waste management service website.
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  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
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  • Healthcare Environmental Resource Center. (n.d.). Resource Conservation and Recovery Act (RCRA).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for BOC Deprotection. Retrieved from a relevant green chemistry resource.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.).
  • ResearchGate. (2025, August 6). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
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  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • PubMed. (n.d.). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
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  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.

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A Comprehensive Guide to the Safe Handling of (S)-2-Aminomethyl-1-boc-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in pharmaceutical research and development, (S)-2-Aminomethyl-1-boc-azetidine is increasingly utilized for its unique structural properties. However, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, experience-driven safety protocols and logistical plans for researchers, scientists, and drug development professionals.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance with the following risk profile.[1] Understanding these hazards is the first step in implementing effective safety measures.

  • Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[1]

  • Skin Irritation: It is known to cause skin irritation upon direct contact.[1][2]

  • Eye Irritation: Direct contact can lead to serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1][2]

Given this profile, a multi-layered approach to personal protective equipment (PPE) is non-negotiable.

Core Directive: Personal Protective Equipment (PPE) Protocols

The selection and proper use of PPE are the most critical lines of defense against exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the type of laboratory operation.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash goggles.[3][4]Chemical-resistant gloves (e.g., nitrile rubber).[3][4]Laboratory coat.[3][4]Required if not performed in a certified chemical fume hood.[3]
Solution Preparation and Transfers Chemical splash goggles and a face shield.[3]Double-gloving with chemical-resistant gloves (e.g., nitrile rubber).Chemical-resistant lab coat or apron.[3]Work must be conducted in a certified chemical fume hood.[3][5]
Running Reactions and Work-up Chemical splash goggles and a face shield.[3]Double-gloving with chemical-resistant gloves (e.g., nitrile rubber).Chemical-resistant lab coat or apron.[3]Work must be conducted in a certified chemical fume hood.[3][5]
Spill Cleanup Chemical splash goggles and a face shield.[3]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.[3]A NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory.[3]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure risks. The following diagram illustrates the decision-making process and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_reaction Reaction & Cleanup cluster_emergency Emergency Protocol prep_start Start: Review SDS and Procedure ppe_check Don Appropriate PPE prep_start->ppe_check fume_hood Verify Fume Hood Functionality ppe_check->fume_hood weigh Weigh Compound in Fume Hood fume_hood->weigh Proceed if safe dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer reaction Run Reaction Under Inert Atmosphere transfer->reaction cleanup Clean Glassware in Fume Hood reaction->cleanup waste Segregate and Dispose of Waste cleanup->waste end End waste->end End of Procedure spill Spill Detected evacuate Evacuate Area spill->evacuate notify Notify Safety Officer spill->notify spill_kit Use Spill Kit with Full PPE evacuate->spill_kit If trained

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.